PBFI
Descripción
The exact mass of the compound 4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[6-[16-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O16/c1-57-41-23-29-21-39(31-5-3-27(43(49)50)19-33(31)45(53)54)63-37(29)25-35(41)47-7-11-59-15-17-61-13-9-48(10-14-62-18-16-60-12-8-47)36-26-38-30(24-42(36)58-2)22-40(64-38)32-6-4-28(44(51)52)20-34(32)46(55)56/h3-6,19-26H,7-18H2,1-2H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQMJMHTHWYNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401216 | |
| Record name | 4-[6-[16-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124549-11-7 | |
| Record name | 4-[6-[16-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to PBFI: The Ratiometric Fluorescent Indicator for Intracellular Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-binding benzofuran isophthalate (PBFI) is a fluorescent dye extensively utilized in cellular biology and drug development to measure the concentration of intracellular potassium ions (K⁺)[1]. As a ratiometric indicator, this compound offers significant advantages for quantitative analysis by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness[2][3]. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application.
This compound itself is a membrane-impermeable molecule. For intracellular applications, its acetoxymethyl (AM) ester derivative, this compound-AM, is used. This compound-AM is a cell-permeable compound that, once inside the cell, is cleaved by intracellular esterases to release the active, membrane-impermeant this compound probe.
Mechanism of Action
This compound's utility as a potassium indicator lies in the spectral shift it undergoes upon binding to K⁺ ions. This ratiometric behavior allows for the determination of intracellular K⁺ concentration by measuring the ratio of fluorescence intensities at two different excitation wavelengths.
-
K⁺-free this compound: When not bound to potassium, this compound is optimally excited at approximately 380 nm[2][3].
-
K⁺-bound this compound: Upon binding to potassium, the excitation maximum of this compound shifts to a shorter wavelength, around 340 nm[2][3].
The fluorescence emission for both forms is typically measured at around 505 nm[2][3]. By calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm, a quantitative measure of the intracellular K⁺ concentration can be obtained after proper calibration.
Quantitative Data
Photophysical Properties
| Property | Value | Reference |
| Excitation Wavelength (K⁺-bound) | ~340 nm | [2][3] |
| Excitation Wavelength (K⁺-free) | ~380 nm | [2][3] |
| Emission Wavelength | ~505 nm | [2][3] |
| Fluorescence Quantum Yield (Φ) | Not Reported | |
| Molar Extinction Coefficient (ε) | Not Reported |
Binding and Selectivity
| Property | Value | Reference |
| Dissociation Constant (Kd) for K⁺ | ~4-5 mM | |
| Selectivity | 1.5 times more selective for K⁺ over Na⁺ | [2][3] |
Experimental Protocols
Preparation of this compound-AM Stock Solution
Objective: To prepare a concentrated stock solution of this compound-AM for loading into cells.
Materials:
-
This compound-AM
-
Anhydrous Dimethyl sulfoxide (DMSO)
Protocol:
-
Allow the vial of this compound-AM and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound-AM at a concentration of 1-10 mM in anhydrous DMSO. For example, to make a 1 mM stock solution from a 50 µg vial of this compound-AM (MW: ~1171 g/mol ), add approximately 42.7 µL of DMSO.
-
Vortex the solution thoroughly to ensure the this compound-AM is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading with this compound-AM
Objective: To load live cells with this compound-AM for subsequent measurement of intracellular K⁺.
Materials:
-
This compound-AM stock solution (from 4.1)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
Protocol:
-
Prepare a loading buffer by diluting the this compound-AM stock solution into HBSS to a final concentration of 2-10 µM.
-
To aid in the dispersion of the nonpolar this compound-AM in the aqueous loading buffer, add an equal volume of 20% Pluronic F-127 solution to the this compound-AM stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
(Optional) To inhibit the activity of organic anion transporters that can extrude the dye from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the this compound-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
After incubation, wash the cells twice with fresh HBSS to remove any extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the this compound-AM to this compound.
-
The cells are now ready for fluorescence imaging.
In Situ Calibration of this compound
Objective: To generate a calibration curve to correlate the this compound fluorescence ratio with the intracellular K⁺ concentration. This is a critical step for accurate quantification.
Materials:
-
This compound-loaded cells (from 4.2)
-
Calibration buffers with varying known K⁺ concentrations (and corresponding Na⁺ concentrations to maintain osmolarity).
-
Ionophores (e.g., a combination of nigericin and valinomycin) to equilibrate intracellular and extracellular K⁺ concentrations.
Protocol:
-
Prepare a series of calibration buffers with known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). Maintain a constant total concentration of K⁺ and Na⁺ (e.g., 150 mM) to preserve osmolarity.
-
Add a mixture of nigericin (e.g., 5-10 µM) and valinomycin (e.g., 5-10 µM) to each calibration buffer. These ionophores will permeabilize the cell membrane to K⁺ and H⁺, allowing the intracellular K⁺ concentration to equilibrate with the extracellular concentration.
-
Expose the this compound-loaded cells to each calibration buffer sequentially, starting from the lowest K⁺ concentration.
-
For each calibration point, acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm (with emission at 505 nm).
-
Calculate the ratio of the fluorescence intensities (F340/F380) for several cells at each K⁺ concentration.
-
Plot the average fluorescence ratio against the corresponding K⁺ concentration to generate a calibration curve.
-
Fit the data to a suitable equation (e.g., the Grynkiewicz equation) to determine the parameters needed to convert experimental ratios to K⁺ concentrations.
Visualizations
This compound-AM Loading and Activation Workflow
Caption: Workflow of this compound-AM loading and activation within a cell.
Ratiometric Measurement Principle
Caption: Principle of ratiometric potassium measurement using this compound.
References
A Technical Guide to the Mechanism of Action of PBFI for Potassium Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Binding Benzofuran Isophthalate (PBFI) is a fluorescent indicator widely used for the determination of intracellular potassium (K+) concentrations.[1] As a ratiometric dye, this compound offers distinct advantages for quantitative measurements, as it can minimize effects such as photobleaching, heterogeneous dye loading, and variations in cell morphology.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols, and key quantitative data for its application in research and drug development.
Core Mechanism of Action
This compound is a UV-excitable, green fluorescent indicator that exhibits a spectral shift upon binding to potassium ions.[2] The fundamental mechanism relies on the change in the electronic properties of the fluorophore upon chelation of K+. The unbound form of this compound has an excitation maximum at approximately 380 nm, while the K+-bound form has an excitation maximum at around 340 nm.[2] Both forms have an emission maximum at approximately 505 nm.[2][4] This dual excitation property allows for ratiometric measurement of K+ concentration by calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm.
The binding of K+ to this compound is a reversible process that can be described by the law of mass action. The dissociation constant (Kd) is a critical parameter that defines the concentration of K+ at which half of the this compound molecules are bound to the ion. It is important to note that the Kd of this compound is sensitive to the presence of other ions, particularly sodium (Na+).[5]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound for potassium sensing.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (K+-bound) | ~340 nm | Intracellular measurements | [2] |
| Excitation Maximum (K+-free) | ~380 nm | Intracellular measurements | [2] |
| Emission Maximum | ~505 nm | [2][4] | |
| Dissociation Constant (Kd) for K+ | 5.1 mM | In the absence of Na+ | [5][6] |
| Dissociation Constant (Kd) for K+ | 44 mM | In solutions with a combined Na+ and K+ concentration of 135 mM | [5][6] |
| Dissociation Constant (Kd) for K+ | 113 mM | Intracellular calibration in mesangial cells | [7] |
| Selectivity (K+ over Na+) | ~1.5-fold | [2][5] | |
| pKd | 2.2 | In aqueous solution at pH 7.2 | [1] |
| pKd * (excited state) | -0.7 | In aqueous solution at pH 7.2 | [1] |
| Deactivation rate constant (K+-free, k01) | 1.1 x 10⁹ s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |
| Deactivation rate constant (K+-bound, k02) | 1.8 x 10⁹ s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |
| Second-order binding rate constant (k21) | 2.7 x 10⁸ M⁻¹s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |
| First-order dissociation rate constant (k12) | 1.4 x 10⁹ s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potassium sensing mechanism of this compound and a typical experimental workflow for its use in intracellular measurements.
Caption: this compound Potassium Sensing Mechanism.
Caption: Experimental Workflow for Intracellular K⁺ Measurement using this compound.
Experimental Protocols
This compound-AM Loading in Cultured Cells
This protocol provides a general guideline for loading the acetoxymethyl (AM) ester form of this compound into cultured cells.[2][7] Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials:
-
This compound-AM (Potassium-binding Benzofuran Isophthalate, Acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer (pH 7.2-7.4)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Loading Solution:
-
Allow all reagents to warm to room temperature.
-
Prepare a stock solution of this compound-AM in anhydrous DMSO.
-
In a conical tube, add the desired volume of assay buffer.
-
Add Pluronic F-127 to the assay buffer to a final concentration of 0.02-0.04% (w/v) to aid in dye dispersion.[2]
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit anion transporters and improve intracellular dye retention.[2]
-
Add the this compound-AM stock solution to the assay buffer to achieve the final desired loading concentration (e.g., 5 µM).[7] Vortex briefly to mix.
-
-
Cell Loading:
-
De-esterification:
-
After loading, wash the cells with fresh assay buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound-AM by intracellular esterases, which traps the active this compound inside the cells.
-
In Situ Calibration of Intracellular this compound
Due to the influence of the intracellular environment on the fluorescence properties of this compound, in situ calibration is crucial for accurate quantification of intracellular K+ concentrations.[7][8] This protocol uses ionophores to equilibrate intracellular and extracellular K+ concentrations.
Materials:
-
This compound-loaded cells
-
Calibration buffers with varying known K+ concentrations (and a constant ionic strength, often maintained by substituting Na+ for K+)
-
Valinomycin (a K+ ionophore)
-
Nigericin (a K+/H+ antiporter)
Procedure:
-
Prepare a series of calibration buffers with known K+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). The sum of [K+] and [Na+] should be kept constant to maintain osmolarity and ionic strength.[5]
-
Add valinomycin (e.g., 5-10 µM) and nigericin (e.g., 5-10 µM) to the this compound-loaded cells.[7] These ionophores will clamp the intracellular K+ concentration to the extracellular K+ concentration.
-
Sequentially perfuse the cells with the different calibration buffers.
-
For each calibration buffer, measure the fluorescence intensity at 505 nm with excitation at 340 nm and 380 nm.
-
Calculate the fluorescence ratio (F340/F380) for each known K+ concentration.
-
Plot the fluorescence ratio against the K+ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental cells into intracellular K+ concentrations.
Conclusion
This compound remains a valuable tool for the measurement of intracellular potassium concentrations. Its ratiometric properties provide a robust method for quantification. However, researchers must be mindful of its modest selectivity against sodium and the necessity for careful in situ calibration to obtain accurate results. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a variety of research and development settings.
References
- 1. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
A Technical Guide to the Spectral Properties of PBFI Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-binding benzofuran isophthalate (PBFI) is a fluorescent indicator widely utilized for the determination of intracellular potassium (K⁺) concentrations.[1] As a ratiometric dye, this compound offers distinct advantages for quantitative imaging applications by minimizing the effects of photobleaching, variations in dye loading, and cell morphology.[2][3] This guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for its use, and visualizations of its mechanism and experimental workflow.
Core Spectral and Physicochemical Properties
The utility of this compound as a potassium indicator is defined by its key spectral and binding characteristics. Upon binding to K⁺, the fluorescence emission of this compound increases.[4] This property, combined with a shift in its excitation spectrum, allows for ratiometric measurement of K⁺ concentrations. The key quantitative parameters of this compound are summarized in the table below.
| Property | Value | Notes |
| Excitation Wavelength (K⁺-bound) | ~340 nm | Excitation maximum for the potassium-bound form of this compound.[2][3] |
| Excitation Wavelength (K⁺-free) | ~380 nm | Excitation maximum for the potassium-free form of this compound.[2][3] |
| Emission Wavelength | ~505 nm | The peak fluorescence emission is observed around this wavelength.[2][3][4] |
| Dissociation Constant (Kd) for K⁺ | ~4-5 mM | This value can be influenced by the presence of other ions, such as sodium.[4][5][6] |
| Selectivity | ~1.5 times more selective for K⁺ over Na⁺ | While selective, there is some cross-sensitivity with sodium ions.[2][3] |
| Quantum Yield (Φ) | Not explicitly reported in reviewed literature. The AM ester form is noted to have weak fluorescence, suggesting a potentially low quantum yield. | The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. |
| Molar Extinction Coefficient (ε) | Not explicitly reported in reviewed literature. | This value represents the light-absorbing capacity of the dye at a specific wavelength. |
Mechanism of Action
This compound is a fluorescent ion indicator that operates on the principle of a change in its quantum yield upon binding to its target ion, potassium. In its unbound state, the fluorescence of this compound is significantly quenched. When this compound binds to a potassium ion, this quenching is relieved, leading to a substantial increase in fluorescence intensity. This mechanism allows for the sensitive detection of changes in intracellular potassium concentrations.
Caption: Mechanism of this compound fluorescence upon potassium binding.
Experimental Protocols
Accurate measurement of intracellular K⁺ using this compound requires careful attention to the experimental protocol, from dye loading to data acquisition and calibration.
This compound-AM Loading Protocol for Live Cells
The acetoxymethyl (AM) ester form of this compound is used for loading the dye into live cells. The nonpolar AM groups facilitate passage across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, potassium-sensitive form of this compound in the cytoplasm.[6]
Materials:
-
This compound, AM (Potassium-binding benzofuran isophthalate, acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Procedure:
-
Prepare a this compound-AM Stock Solution: Dissolve this compound, AM in anhydrous DMSO to a final concentration of 1-5 mM.
-
Prepare a Pluronic F-127 Stock Solution: Prepare a 10-20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare the Loading Buffer:
-
For a final this compound-AM concentration of 2-10 µM, dilute the this compound-AM stock solution into HBSS or your desired buffer.
-
Add the Pluronic F-127 stock solution to the loading buffer for a final concentration of 0.02-0.04%. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound-AM.
-
(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Wash: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the this compound-AM by intracellular esterases.
Caption: Experimental workflow for loading cells with this compound-AM.
Ratiometric Fluorescence Measurement
The ratiometric measurement of this compound fluorescence is key to obtaining accurate quantitative data on intracellular K⁺ concentrations. This is achieved by alternating the excitation wavelength between the isosbestic point (a wavelength at which the fluorescence is independent of ion concentration, though for this compound two excitation wavelengths corresponding to the bound and free forms are typically used) and the K⁺-sensitive wavelength, while measuring the emission at a single wavelength. The ratio of the fluorescence intensities at the two excitation wavelengths is then used to determine the K⁺ concentration.
Instrumentation:
-
A fluorescence microscope or plate reader equipped with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~505 nm.
Procedure:
-
Excite the this compound-loaded cells alternately at ~340 nm and ~380 nm.
-
Collect the fluorescence emission at ~505 nm for each excitation wavelength.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).
-
This ratio is then used in conjunction with a calibration curve to determine the intracellular K⁺ concentration.
In Situ Calibration
For accurate quantification of intracellular K⁺, an in situ calibration is essential. This is because the spectral properties of this compound can be influenced by the intracellular environment. A common method for in situ calibration involves the use of ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.
Materials:
-
Calibration buffers with varying known K⁺ concentrations (and typically a constant concentration of Na⁺ to mimic physiological conditions).
-
Valinomycin (a K⁺ ionophore).
-
Nigericin (a K⁺/H⁺ exchanger, often used in conjunction with valinomycin to clamp intracellular pH).
Procedure:
-
Prepare a series of calibration buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺) and a constant Na⁺ concentration.
-
Treat this compound-loaded cells with valinomycin (and nigericin) in each of the calibration buffers. This will equilibrate the intracellular and extracellular K⁺ concentrations.
-
Measure the F₃₄₀/F₃₈₀ ratio for each known K⁺ concentration.
-
Plot the F₃₄₀/F₃₈₀ ratio against the K⁺ concentration to generate a calibration curve.
-
This calibration curve can then be used to convert the fluorescence ratios from experimental cells into intracellular K⁺ concentrations.
Signaling Pathways and Applications
This compound is not directly involved in signaling pathways but serves as a crucial tool for monitoring the downstream effects of their activation. Many cellular signaling events lead to changes in ion fluxes across the plasma membrane. For instance, the opening or closing of potassium channels, which are regulated by a multitude of signaling pathways (e.g., G-protein coupled receptor signaling, changes in membrane potential, or intracellular calcium levels), will result in a change in intracellular K⁺ concentration that can be detected by this compound.
Applications:
-
Monitoring K⁺ channel activity: this compound can be used to screen for compounds that modulate the activity of K⁺ channels, which are important drug targets.
-
Studying apoptosis: Changes in intracellular K⁺ are an early event in apoptosis, and this compound can be used to monitor this process.
-
Investigating cellular volume regulation: Cells regulate their volume in response to osmotic stress through the transport of ions, including K⁺. This compound can be used to study these mechanisms.
Caption: Logical relationship of this compound in monitoring signaling events.
Conclusion
References
- 1. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dp.univr.it [dp.univr.it]
- 3. The Molecular Probes Handbook | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound AM, fluorescent K+ binding probe (CAS 124549-23-1) | Abcam [abcam.com]
- 6. Handbook of Fluorescent Probes and Research Products - Richard P. Haugland - Google Books [books.google.com.sg]
An In-depth Technical Guide to PBFI: Excitation, Emission, and Application in Intracellular Potassium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Potassium-Binding Benzofuran Isophthalate (PBFI), a ratiometric fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations. We will delve into its spectroscopic properties, experimental protocols, and its application in studying cellular signaling pathways.
Spectroscopic and Photophysical Properties of this compound
This compound is a UV-excitable dye that exhibits a spectral shift upon binding to K⁺, allowing for ratiometric measurements. This ratiometric nature minimizes issues such as photobleaching, variable dye loading, and changes in cell morphology, which can affect non-ratiometric indicators. The key quantitative properties of this compound are summarized in the tables below.
Table 1: Spectral Characteristics of this compound
| Property | K⁺-Free this compound | K⁺-Bound this compound | Notes |
| Excitation Maximum | ~380 nm[1] | ~340 nm[1] | The shift in excitation wavelength upon K⁺ binding is the basis for ratiometric analysis. |
| Emission Maximum | ~505 nm[1] | ~505 nm[1] | The emission wavelength is largely unchanged, simplifying detection. |
Table 2: Binding and Photophysical Properties of this compound
| Property | Value | Conditions |
| Dissociation Constant (K_d) for K⁺ | 5.1 mM[2] | In the absence of Na⁺.[2] |
| 44 mM[2] | In solutions with a combined Na⁺ and K⁺ concentration of 135 mM.[2] | |
| 4-5 mM | As reported by some manufacturers. | |
| Selectivity | ~1.5-fold more selective for K⁺ over Na⁺[2][3] | Sufficient for intracellular measurements where [K⁺] is typically ~10 times higher than [Na⁺].[2][3] |
| Fluorescence Lifetime (τ) | 0.52 ns | Excitation at 350 nm, Emission at 546 nm. |
| 0.59 ns | Excitation at 344 nm, Emission at 504 nm. | |
| Quantum Yield (Φ) | Not readily available | - |
| Molar Extinction Coefficient (ε) | Not readily available | - |
Experimental Methodologies
Accurate measurement of intracellular K⁺ using this compound requires proper cell loading and calibration. The following protocols provide a general framework that should be optimized for specific cell types and experimental conditions.
Cell Loading with this compound-AM
This compound is available in a cell-permeant acetoxymethyl (AM) ester form (this compound-AM) for loading into live cells.
-
Reagent Preparation:
-
Prepare a stock solution of this compound-AM (typically 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a loading buffer. A common choice is a HEPES-buffered Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4.
-
For some cell types, the addition of Pluronic F-127 (a non-ionic surfactant) to the loading buffer at a final concentration of 0.02-0.04% can aid in the dispersion of the AM ester in the aqueous medium.
-
To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid (an anion transport inhibitor) can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Plate cells on coverslips or in microplates suitable for fluorescence microscopy or plate reader assays.
-
Remove the culture medium and wash the cells with the loading buffer.
-
Add the this compound-AM loading solution to the cells at a final concentration of 5-10 µM.
-
Incubate the cells at 37°C for 60-90 minutes. The optimal loading time and temperature should be determined empirically.
-
After incubation, wash the cells twice with the loading buffer (without this compound-AM) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Fluorescence Measurement:
-
Excite the cells alternately at 340 nm and 380 nm.
-
Record the fluorescence emission at 505 nm for each excitation wavelength.
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular K⁺ concentration.
-
In Situ Calibration of this compound
To convert the fluorescence ratio to an absolute K⁺ concentration, an in situ calibration is necessary. This is achieved by equilibrating the intracellular and extracellular K⁺ concentrations using ionophores.
-
Calibration Buffers:
-
Prepare a set of calibration buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).
-
To maintain a constant ionic strength, the sum of the K⁺ and Na⁺ concentrations in each buffer should be kept constant (e.g., 150 mM).
-
-
Calibration Procedure:
-
Load the cells with this compound-AM as described above.
-
Expose the cells to the calibration buffers containing an ionophore such as valinomycin (a K⁺ ionophore) or gramicidin (a non-specific monovalent cation ionophore). A typical concentration is 5-10 µM.
-
Allow sufficient time for the intracellular and extracellular K⁺ concentrations to equilibrate.
-
Measure the 340/380 nm fluorescence ratio for each calibration buffer.
-
Plot the fluorescence ratio against the corresponding K⁺ concentration to generate a calibration curve.
-
-
Determination of Intracellular K⁺:
-
The intracellular K⁺ concentration in experimental cells can then be determined by interpolating their measured fluorescence ratios onto the calibration curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Intracellular K⁺ Measurement using this compound
The following diagram illustrates the typical workflow for measuring intracellular K⁺ with this compound.
Caption: Experimental workflow for measuring intracellular K⁺ using this compound-AM.
This compound in the Study of Apoptotic Signaling
A critical early event in the apoptotic cascade is the net efflux of intracellular K⁺, which leads to a decrease in intracellular K⁺ concentration.[4] This reduction in ionic strength is a prerequisite for the activation of caspases and endonucleases, key executioners of apoptosis. This compound is an invaluable tool for monitoring this K⁺ efflux. The following diagram illustrates this signaling pathway.
Caption: K⁺ efflux as a key event in apoptosis, measurable by this compound.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ratiometric Imaging of Intracellular Potassium with PBFI
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Ratiometric Imaging with PBFI
Potassium (K⁺) is the most abundant intracellular cation and a critical regulator of fundamental cellular processes, including membrane potential, cell volume, and enzyme function. Accurate measurement of intracellular K⁺ concentration ([K⁺]i) is therefore essential for research in physiology, pharmacology, and drug development. This compound (Potassium-Binding Benzofuran Isothiocyanate) is a fluorescent indicator that enables the quantification of [K⁺]i through ratiometric imaging.[1]
Ratiometric imaging is a powerful technique that corrects for many of the artifacts inherent in fluorescence microscopy.[2] By measuring fluorescence at two different wavelengths, the method normalizes for variations in dye concentration, cell path length, photobleaching, and illumination intensity.[3][4] This results in a more accurate and reproducible quantification of ion concentrations compared to single-wavelength indicators.[2]
This compound is an excitation-ratiometric dye.[4] Its fluorescence excitation spectrum shifts upon binding to K⁺ ions. The dye is excited at two wavelengths:
-
~380 nm: The K⁺-free form of the dye is excited at this wavelength.[3][5]
-
~340 nm: The K⁺-bound form of the dye is excited at this wavelength.[3][5]
Both forms of the dye emit fluorescence at the same wavelength, approximately 505 nm.[4][5] The ratio of the fluorescence intensity emitted upon excitation at 340 nm versus 380 nm is directly proportional to the intracellular K⁺ concentration. This ratiometric approach provides a robust method for quantifying [K⁺]i.[2]
Caption: The core principle of ratiometric imaging using the K⁺ indicator this compound.
Spectral Properties and Data
The spectral characteristics of this compound are crucial for its application. While this compound is selective for K⁺, its affinity can be influenced by other ions, particularly Na⁺. Therefore, in situ calibration is essential for accurate quantification.[6]
| Property | Value | Conditions / Notes |
| Excitation Wavelengths | ~340 nm (K⁺-bound) / ~380 nm (K⁺-free) | UV-excitable[4] |
| Emission Wavelength | ~500-505 nm | Green emission[5][7] |
| Dissociation Constant (K_d) for K⁺ | ~4-5 mM | In the absence of Na⁺[7][8] |
| ~44 mM | In physiological solutions ([Na⁺] + [K⁺] = 135 mM)[6] | |
| Selectivity | ~1.5-fold more selective for K⁺ over Na⁺ | Sufficient for typical cytosolic conditions where [K⁺] is ~10x higher than [Na⁺][4][6] |
Table 1: Summary of quantitative data for the this compound fluorescent indicator.
Experimental Protocols
Cell Loading with this compound-AM
This compound is introduced into cells using its membrane-permeant acetoxymethyl (AM) ester form. Inside the cell, non-specific esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm.[7][9]
Materials:
-
This compound, AM (e.g., Invitrogen P1265MP)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, serum-free
Protocol:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Aliquot and store desiccated at -20°C.[9]
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound, AM stock solution into serum-free buffer to a final working concentration of 1-10 µM.[9]
-
Aid Dispersion: To prevent dye aggregation in the aqueous buffer, first mix the this compound, AM stock solution with an equal volume of 20% Pluronic F-127, then dilute this mixture into the final loading buffer.[3][10]
-
Incubation: Replace the cell culture medium with the this compound loading solution and incubate for 30-60 minutes at 20-37°C. Optimal time and temperature should be determined empirically for each cell type.[9]
-
Wash: Remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove extracellular this compound-AM.[9]
-
De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete hydrolysis of the AM esters by intracellular esterases.[10]
Caption: Standard experimental workflow for loading cells with this compound-AM.
In Situ Calibration of Intracellular this compound
To convert fluorescence ratios to absolute [K⁺]i, an in situ calibration is required to determine the parameters of the binding equation under intracellular conditions.[11] This is typically achieved by using ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
Materials:
-
This compound-loaded cells
-
A series of calibration buffers with known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). Osmolarity is kept constant by substituting K⁺ with Na⁺ or another cation like N-methyl-D-glucamine.[6]
-
Ionophores: Valinomycin (K⁺ ionophore) and Nigericin (K⁺/H⁺ antiporter) at ~5-10 µM.
Protocol:
-
Prepare Cells: Load cells with this compound-AM as described in Protocol 3.1.
-
Equilibrate: Sequentially perfuse the cells with the calibration buffers, each containing the ionophores (e.g., valinomycin). This permeabilizes the membrane and forces [K⁺]i to equal the known extracellular K⁺ concentration.[11]
-
Acquire Data: For each calibration buffer, acquire fluorescence images by exciting at ~340 nm and ~380 nm and collecting emission at ~505 nm.
-
Calculate Ratios: Calculate the background-subtracted fluorescence ratio (R = F₃₄₀ / F₃₈₀) for each known K⁺ concentration.
-
Determine Parameters: Plot the ratio (R) against [K⁺] to generate a calibration curve. Determine the key parameters: R_min (ratio at zero K⁺), R_max (ratio at saturating K⁺), and the apparent K_d. These parameters are then used to convert experimental ratios to [K⁺]i in subsequent experiments using the Grynkiewicz equation.[12]
Caption: Workflow for performing an in situ calibration of the this compound signal.
Applications in Signaling and Drug Development
The ability to quantify [K⁺]i has made this compound a valuable tool in various research areas. A renewed interest in the probe has been driven by the discovery that intracellular K⁺ levels are a key controlling factor in apoptosis.[6]
Key Applications:
-
Apoptosis: A sustained decrease in intracellular K⁺ is an early and critical event in the apoptotic cascade, triggering caspase activation and cell shrinkage. This compound is used to monitor this K⁺ efflux.[6][13]
-
Ion Channel and Transporter Function: this compound can be used to assay the activity of K⁺ channels and transporters, such as the Na⁺/K⁺-ATPase, by measuring the resulting changes in bulk cytoplasmic K⁺.[6]
-
Cell Volume Regulation: The probe allows for real-time monitoring of K⁺ fluxes that are essential for cells to regulate their volume in response to osmotic challenges.
Caption: Simplified signaling pathway of apoptosis showing the central role of K⁺ efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound AM, fluorescent K+ binding probe (CAS 124549-23-1) | Abcam [abcam.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 12. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PBFI AM for Intracellular Potassium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Potassium-Binding Benzofuran Isophthalate Acetoxymethyl Ester (PBFI AM), a widely used fluorescent indicator for the ratiometric measurement of intracellular potassium (K⁺) concentrations. This document details the probe's mechanism, key properties, experimental protocols, and applications in cellular biology and drug discovery.
Introduction to this compound AM
This compound AM is a cell-permeant dye that, once inside a cell, is hydrolyzed by intracellular esterases into its membrane-impermeant active form, this compound.[1] this compound is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths changes upon binding to K⁺.[2][3][4][5] This ratiometric property is highly advantageous as it minimizes issues such as uneven dye loading, photobleaching, and variable cell morphology, allowing for more accurate quantification of intracellular K⁺ concentrations.[3][4][5]
The spectral response of this compound is similar to that of the calcium indicator Fura-2, allowing researchers to use the same optical filters and equipment.[6][7][8] While its selectivity for K⁺ over sodium (Na⁺) is modest (approximately 1.5-fold), it is generally sufficient for intracellular measurements where the K⁺ concentration is typically about 10 times higher than the Na⁺ concentration.[3][4][6][9]
Mechanism of Action
The functionality of this compound AM relies on a two-step process to enable the measurement of intracellular potassium.
Caption: Mechanism of this compound AM action.
Initially, the acetoxymethyl (AM) ester form allows the molecule to passively diffuse across the cell membrane. Once in the cytoplasm, intracellular esterases cleave the AM groups, converting this compound AM into its active, membrane-impermeant form, this compound. This active form then reversibly binds to intracellular K⁺, leading to a change in its fluorescence properties.
Quantitative Data Summary
The key spectral and binding properties of this compound are summarized below. These values can be influenced by the intracellular environment, including pH, viscosity, and the presence of other ions.[9]
| Property | Value | Conditions / Notes | Citation |
| Excitation Wavelengths | 340 nm and 380 nm | Ratiometric measurement | [2][3][4][6] |
| 336 nm | General absorption maximum | [1] | |
| 340 nm and 390 nm | Alternative excitation pair | ||
| Emission Wavelength | 505 nm | [2][3][4] | |
| 500 nm | [6] | ||
| 480-557 nm | Emission range | [1] | |
| Dissociation Constant (Kd) for K⁺ | 4 mM | [2][4] | |
| 5 mM | [5] | ||
| 5.1 mM | In the absence of Na⁺ | [1][6][9] | |
| 44 mM | In solutions with [Na⁺] + [K⁺] = 135 mM | [1][6][9] | |
| 11 mM | In buffers with tetramethylammonium chloride replacing Na⁺ | [9] | |
| Selectivity | ~1.5x more selective for K⁺ over Na⁺ | [3][4][6][9] | |
| Molecular Weight | 1171.1 g/mol | [1][4] |
Experimental Protocols
General Cell Loading Protocol
This protocol provides a general guideline for loading cells with this compound AM. Optimal conditions, such as dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.[3]
Materials:
-
This compound AM
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)
-
Probenecid (optional, to prevent dye leakage)
Procedure:
-
Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to create a stock solution (e.g., 1-5 mM). Vortex briefly to ensure complete dissolution.
-
Prepare Loading Buffer:
-
For a final loading concentration of 5-10 µM this compound AM, dilute the stock solution into the desired volume of HBSS.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye dispersion.[3][10]
-
(Optional) If using probenecid to inhibit anion transporters and improve dye retention, add it to the loading buffer at a final concentration of 1-2.5 mM.[3]
-
-
Cell Loading:
-
Remove the cell culture medium from adherent cells or pellet suspended cells by centrifugation.
-
Add the this compound AM loading buffer to the cells.
-
Incubate the cells at 37°C for 60-90 minutes.[3] The optimal time may vary.
-
-
Wash:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with fresh, pre-warmed HBSS (or other appropriate buffer) to remove extracellular dye.
-
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Measurement: Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for ratiometric imaging (Excitation: 340/380 nm, Emission: ~505 nm).
Caption: General experimental workflow for using this compound AM.
In Situ Calibration of Intracellular this compound
To accurately determine the intracellular K⁺ concentration, an in situ calibration is essential, as the properties of the dye can be altered by the cytoplasmic environment.[11] The goal is to equilibrate intracellular and extracellular K⁺ concentrations using ionophores.
Materials:
-
This compound-loaded cells
-
Calibration buffers with varying K⁺ concentrations (e.g., 0, 20, 40, 80, 120, 150 mM K⁺). The combined concentration of K⁺ and Na⁺ should be kept constant (e.g., 150 mM) to maintain physiological ionic strength.
-
Ionophores such as valinomycin (a K⁺ ionophore) and gramicidin, or a combination of valinomycin, nigericin, and gramicidin.[11][12][13]
Procedure:
-
Load cells with this compound AM as described in the previous protocol.
-
Expose the loaded cells to a series of calibration buffers containing known K⁺ concentrations.
-
Add the ionophore(s) (e.g., 10 µM gramicidin or a combination of ionophores) to each buffer to permeabilize the membrane to K⁺ and other ions, thereby clamping the intracellular K⁺ concentration to the extracellular level.[13]
-
For each calibration buffer, measure the 340/380 nm fluorescence ratio after it has stabilized.
-
Plot the fluorescence ratio against the known K⁺ concentrations to generate a calibration curve.
-
This curve can then be used to convert the fluorescence ratios from experimental samples into intracellular K⁺ concentrations.
Applications in Research and Drug Development
This compound AM is a valuable tool for investigating cellular processes where K⁺ dynamics play a critical role.
-
Apoptosis: Depletion of intracellular K⁺ is a key event in the apoptotic cascade, necessary for cell shrinkage and caspase activation.[14][15] this compound can be used to monitor K⁺ efflux during apoptosis and to screen for compounds that modulate this process.[14][16]
-
Ion Channel and Transporter Function: The activity of K⁺ channels and transporters can be assessed by measuring the resulting changes in intracellular K⁺ concentration with this compound.
-
Cellular Metabolism and Signaling: Intracellular K⁺ levels are linked to various metabolic and signaling pathways. This compound can help elucidate the role of K⁺ in these processes.
Caption: Role of K⁺ efflux in apoptosis, monitored by this compound.
Limitations and Considerations
-
Selectivity: As mentioned, this compound has limited selectivity against Na⁺, which can be a confounding factor in experiments where large changes in intracellular Na⁺ are expected.[9][17]
-
Calibration: Accurate quantification requires careful in situ calibration, as the dye's response is sensitive to the intracellular environment.[11]
-
Compartmentalization: Like other AM esters, this compound can sometimes become compartmentalized within organelles. Performing loading at lower temperatures may help mitigate this issue.[15]
-
Signal-to-Noise: The fluorescence quantum yield of this compound is lower than that of some calcium indicators, which may necessitate higher loading concentrations.[15] The maximum fluorescence increase upon K⁺ binding is only about 2-fold.[17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. abpbio.com [abpbio.com]
- 7. Invitrogen this compound, AM, cell permeant - Special Packaging 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 8. Invitrogen™ this compound, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]
- 9. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound-AM staining [bio-protocol.org]
- 11. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Benzofuran Isophthalate Indicators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history, development, and application of benzofuran isophthalate indicators, a cornerstone of intracellular ion measurement. With a primary focus on the pioneering fluorescent indicator, Sodium-binding Benzofuran Isophthalate (SBFI), this document provides a comprehensive overview of its chemical properties, experimental applications, and its role in elucidating critical cellular signaling pathways.
A Legacy of Rational Design: The History of Benzofuran Isophthalate Indicators
The development of benzofuran isophthalate indicators is a landmark achievement in the field of cell biology, born from the rational design principles pioneered by Roger Tsien and his colleagues. The journey began with the recognized need for accurate, non-invasive methods to measure intracellular ion concentrations, which are fundamental to a vast array of physiological processes.
The conceptual predecessor to these indicators was the calcium chelator BAPTA, itself an improvement upon EGTA. BAPTA was engineered to offer superior selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺) and reduced sensitivity to pH changes, crucial for reliable measurements within the cellular environment.
The true innovation, however, came with the fusion of this chelating core to a fluorescent reporter molecule. In 1989, Akwasi Minta and Roger Y. Tsien introduced a new class of fluorescent indicators for cytosolic sodium (Na⁺), with the most prominent being Sodium-binding Benzofuran Isophthalate (SBFI)[1][2]. The design of SBFI incorporated a crown ether as the Na⁺-binding moiety, linked to two benzofuran isophthalate fluorophores[1][2]. This specific combination of a selective ion-binding domain and fluorescent reporters gave rise to a ratiometric indicator, a significant leap forward in quantitative intracellular ion imaging.
The isophthalate group was a key choice in the design of SBFI. While the benzofuran moiety provides the core fluorescent properties, the two carboxylic acid groups of the isophthalate are crucial for modulating the electron density of the fluorophore upon ion binding. This change in electron density is what leads to the shift in the excitation spectrum, enabling ratiometric measurements. This ratiometric capability, allowing for the determination of ion concentrations independent of indicator concentration, loading efficiency, and cell thickness, solidified the importance of SBFI and its underlying design principles in cellular biology research[3][4].
Quantitative Data Presentation
The photophysical and ion-binding properties of Sodium-binding Benzofuran Isophthalate (SBFI) are critical for its application in quantitative fluorescence microscopy. The following tables summarize these key parameters for the two most common forms of the indicator: the cell-impermeant salt form and the cell-permeant acetoxymethyl (AM) ester.
| Property | SBFI (Salt Form) | SBFI, AM | Reference |
| Molecular Weight | ~907 g/mol (as tetraammonium salt) | 1127.06 g/mol | [5] |
| Excitation Wavelength (Na⁺-bound) | ~333-345 nm | Not applicable (hydrolyzed intracellularly) | [6][7] |
| Excitation Wavelength (Na⁺-free) | ~370-390 nm | Not applicable (hydrolyzed intracellularly) | [6] |
| Emission Wavelength | ~505-550 nm | Not applicable (hydrolyzed intracellularly) | [3][6] |
| Quantum Yield (Na⁺-free) | Low | Not applicable | [8] |
| Quantum Yield (Na⁺-bound) | Increased upon Na⁺ binding | Not applicable | [8] |
| Dissociation Constant (Kd) for Na⁺ | ~20 mM (in 120 mM K⁺) | Not applicable | [1][6] |
| Selectivity (Na⁺ over K⁺) | ~18-20 fold | Not applicable | [6] |
| Solubility | Water | DMSO | [9] |
Note: The properties of SBFI, AM are those of the esterified form, which is cleaved by intracellular esterases to release the active, cell-impermeant SBFI.
Experimental Protocols
The successful use of SBFI for intracellular sodium measurements relies on meticulous experimental procedures. Below are detailed methodologies for cell loading and in situ calibration.
Cell Loading with SBFI, AM
This protocol describes the general procedure for loading cells with the membrane-permeant acetoxymethyl (AM) ester of SBFI.
Materials:
-
SBFI, AM (≥95% purity)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent or suspension cells
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of SBFI, AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the SBFI, AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 5-10 µM.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading solution.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time can vary depending on the cell type and should be determined empirically.
-
After incubation, wash the cells twice with fresh physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped with appropriate filters for ratiometric imaging of SBFI.
-
Excite the cells alternately at ~340 nm and ~380 nm, and collect the emission at ~505 nm.
-
The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular sodium concentration.
-
In Situ Calibration of Intracellular SBFI
To accurately determine the intracellular sodium concentration from the fluorescence ratio, an in situ calibration is essential. This protocol utilizes ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.
Materials:
-
Cells loaded with SBFI (from the protocol above)
-
Calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). The ionic strength of the buffers should be kept constant by replacing NaCl with KCl or another suitable salt.
-
Gramicidin (a Na⁺ ionophore)
-
Monensin (a Na⁺/H⁺ exchanger)
-
Ouabain (a Na⁺/K⁺-ATPase inhibitor)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na⁺ concentrations, maintaining constant ionic strength.
-
Expose Cells to Ionophores:
-
At the end of an experiment, expose the SBFI-loaded cells to a calibration buffer containing a cocktail of ionophores. A common combination is gramicidin (~5 µM), monensin (~5 µM), and ouabain (~100 µM). This combination collapses the Na⁺ gradient across the plasma membrane, allowing the intracellular Na⁺ concentration to equilibrate with the extracellular concentration.
-
-
Acquire Fluorescence Ratios:
-
Sequentially perfuse the cells with the different calibration buffers (from low to high Na⁺ concentration).
-
For each calibration buffer, record the steady-state fluorescence ratio (F340/F380).
-
-
Generate Calibration Curve:
-
Plot the fluorescence ratio as a function of the known Na⁺ concentration.
-
Fit the data to the Grynkiewicz equation to determine the key calibration parameters: Rmin (the ratio in the absence of Na⁺), Rmax (the ratio at saturating Na⁺), and the apparent dissociation constant (Kd).
-
-
Calculate Intracellular Na⁺ Concentration:
-
Use the determined calibration parameters to convert the experimental fluorescence ratios from your experiments into intracellular Na⁺ concentrations.
-
Visualizing Cellular Processes: Signaling Pathways and Workflows
Benzofuran isophthalate indicators have been instrumental in dissecting complex signaling pathways where sodium ions play a pivotal role. The following diagrams, rendered in DOT language, illustrate some of these key processes and experimental workflows.
Experimental Workflow for Intracellular Sodium Measurement
Signaling Pathway of the Na⁺/K⁺-ATPase
Signaling Pathway of the Na⁺/Ca²⁺ Exchanger
References
- 1. Fluorescent indicators for cytosolic sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 4. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What is Sodium-binding benzofuran isophthalate (SBFI)? | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
An In-depth Technical Guide on the Selectivity of PBFI for Potassium over Sodium Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Potassium-Binding Benzofuran Isothiocyanate (PBFI), focusing on its core application in distinguishing between potassium (K⁺) and sodium (Na⁺) ions. This compound is a UV-excitable, ratiometric fluorescent indicator vital for measuring intracellular potassium concentrations. Understanding its selectivity is critical for accurate experimental design and data interpretation in various research and drug development contexts.
Core Principles of this compound Function
This compound's mechanism of action is rooted in its molecular structure, which features a benzofuranyl fluorophore linked to a crown ether chelator.[1] The specific cavity size of this crown ether is designed to selectively bind potassium ions.[1] This binding event induces a conformational change in the molecule, leading to a shift in its fluorescence properties. This shift is ratiometric, meaning the ratio of fluorescence intensity at two different excitation wavelengths changes predictably with the concentration of K⁺. The K⁺-bound form of this compound is typically measured with an excitation wavelength of approximately 340 nm, while the K⁺-free form is detected at around 380 nm, with emission for both states observed at approximately 505 nm.[2][3][4] This ratiometric capability is advantageous for quantitative measurements as it minimizes issues such as photobleaching, variable dye loading, and differences in cell morphology.[2][3][4]
Quantitative Analysis of this compound Selectivity
While this compound is a valuable tool, it exhibits only moderate selectivity for potassium over sodium, being approximately 1.5 times more selective for K⁺.[1][2][3][4] This characteristic is often sufficient for intracellular measurements, where the physiological concentration of K⁺ is typically around 10 times higher than that of Na⁺.[1][2][3][4] The dissociation constant (Kd), a measure of the affinity of the indicator for an ion, is crucial for quantitative analysis and is significantly influenced by the ionic environment.
The tables below summarize the key quantitative parameters of this compound's interaction with potassium and sodium ions under different conditions.
| Parameter | Ion | Condition | Value | Reference(s) |
| Selectivity | K⁺ over Na⁺ | Not specified | ~1.5-fold | [1][2] |
| Excitation (Bound) | K⁺ | Not specified | ~340 nm | [2][3][4] |
| Excitation (Free) | K⁺ | Not specified | ~380 nm | [2][3][4] |
| Emission | K⁺ (Bound and Free) | Not specified | ~505 nm | [2][3][4] |
| Parameter | Ion | Condition | Value (mM) | Reference(s) |
| Dissociation Constant (Kd) | K⁺ | In the absence of Na⁺ | 5.1 | [1] |
| K⁺ | Combined [K⁺] + [Na⁺] = 135 mM | 44 | [1] | |
| K⁺ | In the absence of Na⁺ | 1.7 | [5] | |
| K⁺ | Combined [K⁺] + [Na⁺] = 135 mM | 17.5 | [5] | |
| K⁺ | Not specified | 4-5 | [3][4] |
Signaling Pathway and Binding Mechanism
The interaction between this compound and a potassium ion is a direct binding event that triggers a change in the fluorophore's quantum yield. The following diagram illustrates this fundamental signaling mechanism.
Caption: this compound binds K⁺ via its crown ether, causing a conformational change and increased fluorescence.
Experimental Protocol: Determining K⁺/Na⁺ Selectivity of this compound
This protocol outlines a detailed methodology for quantifying the selectivity of this compound for potassium over sodium ions in a cell-free system using a fluorescence spectrophotometer.
1. Reagent and Buffer Preparation:
-
This compound Stock Solution: Prepare a 1 mM stock solution of the salt form of this compound in high-purity water.
-
K⁺-free, Na⁺-rich Buffer (Buffer A): 150 mM NaCl, 10 mM HEPES, pH adjusted to 7.2.
-
Na⁺-free, K⁺-rich Buffer (Buffer B): 150 mM KCl, 10 mM HEPES, pH adjusted to 7.2.
-
Intermediate Calibration Buffers: Prepare a series of buffers with varying K⁺ and Na⁺ concentrations by mixing Buffer A and Buffer B in different ratios, while maintaining a constant total salt concentration of 150 mM. For example:
-
0 mM K⁺, 150 mM Na⁺ (Buffer A)
-
15 mM K⁺, 135 mM Na⁺
-
30 mM K⁺, 120 mM Na⁺
-
...and so on, up to 150 mM K⁺, 0 mM Na⁺ (Buffer B).
-
2. Instrumentation Setup:
-
Fluorescence Spectrophotometer/Plate Reader:
-
Set the emission wavelength to 505 nm.
-
Set the excitation wavelengths to 340 nm and 380 nm.
-
Ensure the instrument is properly calibrated and warmed up according to the manufacturer's instructions.
-
3. Titration Procedure:
-
Prepare a working solution of this compound in each of the intermediate calibration buffers. A final this compound concentration of 1-5 µM is typically appropriate.
-
Transfer the this compound-buffer solutions to appropriate cuvettes or a microplate.
-
Measure the fluorescence intensity at the emission wavelength (505 nm) for each sample, first with excitation at 340 nm (F340) and then with excitation at 380 nm (F380).
-
Calculate the fluorescence ratio (R) for each calibration buffer using the formula: R = F340 / F380.
-
Determine R_min and R_max:
-
R_min is the ratio in the K⁺-free buffer (0 mM K⁺).
-
R_max is the ratio at saturating K⁺ concentration (e.g., 150 mM K⁺).
-
-
Plot the fluorescence ratio (R) as a function of the K⁺ concentration.
-
To determine the selectivity for K⁺ over Na⁺, perform a similar titration with varying Na⁺ concentrations in a K⁺-free buffer. This will allow for the calculation of the dissociation constant for Na⁺. The ratio of the dissociation constants (Kd_Na / Kd_K) will provide a quantitative measure of selectivity.
4. Data Analysis:
The dissociation constant (Kd) for K⁺ can be calculated by fitting the titration data to the following equation:
[K⁺] = Kd * [(R - R_min) / (R_max - R)]
This detailed protocol allows for the precise determination of this compound's selectivity and its response to varying concentrations of potassium and sodium, providing a solid foundation for its use in experimental settings.
The following diagram illustrates the general workflow for determining this compound selectivity.
Caption: Workflow for determining the K⁺/Na⁺ selectivity of this compound using fluorescence spectroscopy.
Conclusion
This compound remains a cornerstone fluorescent indicator for the measurement of intracellular potassium. While its selectivity over sodium is moderate, a thorough understanding of its quantitative properties and the application of rigorous experimental protocols, as detailed in this guide, enables researchers to obtain accurate and reproducible data. This is particularly crucial in the fields of cellular physiology, neuroscience, and drug discovery, where precise measurements of ion dynamics are paramount.
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Potassium and sodium measurements at clinical concentrations using phase-modulation fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Dissociation Constant (Kd) of PBFI for Potassium Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the potassium-sensitive fluorescent indicator, Potassium-Binding Benzofuran Isophthalate (PBFI), with a specific focus on its dissociation constant (Kd) for potassium ions (K⁺). Understanding the Kd is critical for the accurate quantification of intracellular and extracellular K⁺ concentrations, which play a pivotal role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and the maintenance of cell membrane potential.
Core Principles: The Dissociation Constant (Kd)
The dissociation constant (Kd) is the equilibrium constant that measures the propensity of a larger complex to separate (dissociate) reversibly into its smaller components. In the context of this compound and potassium, it represents the concentration of K⁺ at which half of the this compound molecules are bound to a potassium ion. A lower Kd value signifies a higher binding affinity, and conversely, a higher Kd indicates a lower affinity.
The binding of this compound to K⁺ can be represented by the following equilibrium:
This compound + K⁺ ⇌ this compound-K⁺
The dissociation constant is then defined as:
Kd = ([this compound][K⁺]) / [this compound-K⁺]
Where:
-
[this compound] is the concentration of free this compound
-
[K⁺] is the concentration of potassium ions
-
[this compound-K⁺] is the concentration of the this compound-potassium complex
This compound Spectral Properties and Ratiometric Measurement
This compound is a ratiometric indicator, meaning that the concentration of the target ion is determined from the ratio of fluorescence intensities at two different excitation or emission wavelengths. Upon binding to K⁺, the fluorescence emission of this compound increases when excited at approximately 340 nm, while the fluorescence when excited at around 380 nm is largely unaffected by K⁺ concentration. The ratio of the fluorescence intensities (F340/F380) is therefore proportional to the K⁺ concentration, providing a robust measurement that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1][2]
Quantitative Data: this compound Dissociation Constants for K⁺
The binding affinity of this compound for K⁺ is notably influenced by the presence of other monovalent cations, particularly sodium (Na⁺). This is a critical consideration for experimental design, especially when measuring intracellular K⁺ where Na⁺ is also present.
| Condition | Dissociation Constant (Kd) for K⁺ | Reference(s) |
| In the absence of Na⁺ | 5.1 mM | [3] |
| In solutions with a combined Na⁺ and K⁺ concentration of 135 mM | 44 mM | [3] |
| In buffers with Na⁺ replaced by tetramethylammonium chloride | 11 mM | [3] |
| General reported value | ~5 mM | [2] |
| In aqueous solution at pH 7.2 (pKd of 2.2) | ~6.3 mM | [4] |
Signaling and Experimental Logic
The determination of K⁺ concentration using this compound relies on the direct binding of the ion to the dye, leading to a quantifiable change in its fluorescence properties. The experimental workflow involves calibrating the fluorescence ratio against known K⁺ concentrations to generate a standard curve, which can then be used to determine unknown K⁺ concentrations in experimental samples.
Experimental Protocols
Accurate determination of the this compound Kd for K⁺ requires careful experimental design and execution. Both in vitro and in situ calibration methods are employed, with the choice depending on the specific research question.
In Vitro Kd Determination Protocol
This method is used to determine the Kd of this compound in a cell-free system, allowing for precise control over the ionic composition of the calibration solutions.
Materials:
-
This compound, potassium salt
-
Potassium chloride (KCl)
-
Sodium chloride (NaCl) or a substitute like tetramethylammonium chloride
-
Buffer (e.g., 10 mM MOPS or HEPES, pH 7.2)
-
Deionized water
-
Fluorometer or microplate reader capable of dual-wavelength excitation and emission detection
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in deionized water to a concentration of 1-10 mM.
-
Prepare calibration buffers: Create a series of calibration buffers with varying K⁺ concentrations (e.g., 0, 1, 5, 10, 20, 50, 100, 150 mM KCl).
-
To assess the effect of Na⁺, prepare a parallel set of buffers containing a constant physiological concentration of NaCl (e.g., 135 mM total with varying K⁺/Na⁺ ratios).[3]
-
Maintain constant pH and ionic strength across all buffers.
-
-
Prepare measurement samples: Add a small aliquot of the this compound stock solution to each calibration buffer to a final concentration of 1-5 µM.
-
Spectrofluorometric Measurement:
-
Set the excitation wavelengths to 340 nm and 380 nm.
-
Set the emission wavelength to 505 nm.[2]
-
Measure the fluorescence intensity at both excitation wavelengths for each K⁺ concentration.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each K⁺ concentration.
-
Plot the fluorescence ratio as a function of [K⁺].
-
Fit the data to the following equation to determine the Kd: Ratio = Rmin + (Rmax - Rmin) * ([K⁺] / (Kd + [K⁺])) Where:
-
Rmin is the ratio at zero K⁺.
-
Rmax is the ratio at saturating K⁺.
-
-
In Situ Kd Determination Protocol
Due to the complex intracellular environment, the Kd of this compound can differ from its value in a simple buffer.[3] In situ calibration is therefore essential for accurate intracellular K⁺ measurements. This protocol utilizes ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
Materials:
-
Cells cultured on coverslips
-
This compound-AM (the cell-permeant form of this compound)
-
Pluronic F-127
-
HEPES-buffered salt solution (or similar physiological buffer)
-
Calibration buffers with varying K⁺ concentrations (as described for the in vitro protocol)
-
Ionophores: Gramicidin (10 µM) or a combination of valinomycin and nigericin.[5][6]
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Loading:
-
Prepare a loading solution of this compound-AM (typically 5-10 µM) in a physiological buffer containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the this compound-AM to the active this compound form.
-
-
Calibration:
-
Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage.
-
Sequentially perfuse the cells with the series of calibration buffers, each containing the ionophore(s). The ionophores will create pores in the cell membrane, allowing the intracellular [K⁺] to equilibrate with the extracellular [K⁺] of the buffer.
-
For each calibration buffer, acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm (emission at 505 nm).
-
-
Data Analysis:
-
For each cell, calculate the average fluorescence intensity ratio (F340/F380) for each calibration buffer.
-
Plot the fluorescence ratio as a function of the known extracellular [K⁺].
-
Fit the data to the binding equation as described for the in vitro protocol to determine the in situ Kd.
-
Concluding Remarks
A thorough understanding and careful determination of the this compound dissociation constant for potassium are paramount for the accurate application of this fluorescent indicator in research and drug development. The significant influence of sodium on the Kd necessitates that calibrations be performed under conditions that closely mimic the experimental environment. While this compound remains a valuable tool, its relatively low selectivity for K⁺ over Na⁺ should be considered when interpreting results, particularly in scenarios where large fluctuations in intracellular Na⁺ are expected.[3][7] The protocols and data presented in this guide provide a robust framework for the effective use of this compound in the quantitative analysis of potassium ion dynamics.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 6. This compound K+ Salt [midsci.com]
- 7. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Intracellular Potassium Dynamics: A Step-by-Step Guide to PBFI Imaging in Live Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium (K⁺) ions are the most abundant cations within mammalian cells, playing a critical role in maintaining membrane potential, regulating cell volume, and participating in various signaling pathways, including the initiation of apoptosis.[1] The ability to accurately measure intracellular potassium concentration ([K⁺]ᵢ) in real-time is therefore essential for understanding these fundamental cellular processes.
Potassium-binding benzofuran isophthalate acetoxymethyl ester (PBFI-AM) is a cell-permeant, ratiometric fluorescent indicator widely used for measuring changes in [K⁺]ᵢ in live cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active this compound indicator in the cytoplasm. This compound exhibits a spectral shift upon binding to K⁺, allowing for ratiometric imaging. This technique significantly reduces artifacts associated with uneven dye loading, differences in cell thickness, and photobleaching, which can be problematic in non-ratiometric dye measurements.[2]
This guide provides a detailed, step-by-step protocol for using this compound-AM to image intracellular potassium in live cells, from initial cell preparation and dye loading to image acquisition, in situ calibration, and data analysis.
Principle of Ratiometric this compound Imaging
This compound is a dual-excitation ratiometric indicator. The fluorescence emission intensity at approximately 505 nm is measured at two different excitation wavelengths:
-
~340 nm: Excitation at this wavelength is sensitive to K⁺ binding. As [K⁺]ᵢ increases, the fluorescence intensity at this wavelength increases.[2]
-
~380 nm: Excitation at this wavelength is largely insensitive to K⁺ concentration (isosbestic point).[2]
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then calculated. This ratio is directly proportional to the intracellular potassium concentration and is independent of the absolute dye concentration, thus correcting for potential experimental artifacts.[2]
Experimental Protocols
I. Reagent Preparation and Storage
Proper preparation and storage of reagents are crucial for successful this compound imaging.
| Reagent | Preparation | Storage |
| This compound-AM | Prepare a 1-5 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). | Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Pluronic F-127 | Prepare a 20% (w/v) stock solution in DMSO. | Store at room temperature. |
| Probenecid | Prepare a 250 mM stock solution in 1 M NaOH. Adjust pH to ~7.4 with HCl. | Aliquot and store at -20°C. |
| Hanks' Balanced Salt Solution (HBSS) | Prepare a 1X solution and ensure it is buffered (e.g., with HEPES) to a physiological pH of 7.2-7.4. | Store at 4°C. |
II. Cell Preparation and this compound-AM Loading
This protocol provides a general guideline. Optimal loading conditions (dye concentration, incubation time, and temperature) should be determined empirically for each cell type and experimental setup.[3]
Workflow for this compound-AM Loading
Caption: Experimental workflow for loading live cells with this compound-AM for fluorescence imaging.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare Loading Buffer: For each sample, prepare a fresh loading buffer in a physiological solution such as HBSS. The final concentration of this compound-AM typically ranges from 5-10 µM.
-
First, dilute the Pluronic F-127 stock solution to a final concentration of 0.02-0.04% in HBSS. This non-ionic detergent helps to disperse the lipophilic this compound-AM in the aqueous buffer.[3]
-
Vortex the solution.
-
Add the this compound-AM stock solution to the desired final concentration.
-
(Optional) Add Probenecid to a final concentration of 1-2.5 mM. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.
-
Vortex the final loading buffer thoroughly.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the this compound-AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C. Incubation at room temperature may also be effective but may require longer incubation times.
-
-
Wash:
-
Remove the loading buffer.
-
Wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.
-
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Proceed to the image acquisition step.
Optimized Loading Conditions for Different Cell Types:
| Cell Type | This compound-AM Concentration (µM) | Incubation Time (min) | Incubation Temperature (°C) | Reference |
| Lung Cancer Cells (P31, U1690) | 10 | 180 (3 hours) | 37 | [1] |
| Astrocytes | 5-10 | 60 | 37 | [4] |
| Neurons | 10 | 45-75 | 37 | [5] |
| HeLa Cells | 5-10 | 60 | 37 | General Protocol |
III. Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm (e.g., a xenon arc lamp with appropriate filters or a wavelength-switching device), a dichroic mirror, an emission filter centered around 505 nm, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image Acquisition Parameters:
-
Set the excitation wavelengths to 340 nm and 380 nm.
-
Set the emission filter to ~505 nm.
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[6] Neutral density filters can be used to attenuate the excitation light.[6]
-
Acquire a pair of images sequentially, one at 340 nm excitation and one at 380 nm excitation.
-
For time-lapse experiments, set the desired interval between image pairs.
-
IV. In Situ Calibration of this compound
To convert the fluorescence ratio values into absolute intracellular potassium concentrations, an in situ calibration is necessary. This is achieved by using an ionophore to equilibrate the intracellular and extracellular K⁺ concentrations.
Workflow for In Situ Calibration
Caption: Workflow for performing an in situ calibration of this compound in live cells.
Step-by-Step Protocol:
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with varying K⁺ concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM). To maintain a constant ionic strength, replace K⁺ with Na⁺. For example, a buffer with 20 mM K⁺ would contain 120 mM Na⁺, and a buffer with 140 mM K⁺ would contain 0 mM Na⁺. All buffers should contain a constant concentration of other ions (e.g., Ca²⁺, Mg²⁺) and be buffered to a physiological pH.
-
Add Ionophore: To each calibration buffer, add a K⁺ ionophore such as gramicidin (e.g., 10 µM) or a combination of nigericin and valinomycin. These ionophores will create pores in the cell membrane, allowing [K⁺]ᵢ to equilibrate with the extracellular K⁺ concentration.
-
Perform Calibration:
-
Load cells with this compound-AM as described in Protocol II.
-
Mount the coverslip on the microscope stage.
-
Sequentially perfuse the cells with the different calibration buffers, starting from the lowest K⁺ concentration.
-
For each calibration buffer, wait for the fluorescence ratio to stabilize (typically a few minutes) and then acquire several image pairs.
-
-
Data Analysis:
-
Calculate the background-subtracted 340/380 nm fluorescence ratio for each K⁺ concentration.
-
Plot the mean ratio as a function of [K⁺].
-
Fit the data to the following equation to determine the dissociation constant (Kd), the minimum ratio (Rmin), and the maximum ratio (Rmax): Ratio = Rmin + (Rmax - Rmin) * ([K⁺] / (Kd + [K⁺]))
-
This calibration curve can then be used to convert experimental ratio values into [K⁺]ᵢ.
-
Data Analysis and Interpretation
-
Background Subtraction: For each acquired image pair, subtract the background fluorescence from both the 340 nm and 380 nm images. The background can be determined from a region of the image that does not contain any cells.
-
Ratio Calculation: Divide the background-subtracted 340 nm image by the background-subtracted 380 nm image on a pixel-by-pixel basis to generate a ratio image.
-
Region of Interest (ROI) Analysis: Define ROIs over individual cells to obtain the average fluorescence ratio per cell over time.
-
Conversion to [K⁺]ᵢ: Use the parameters obtained from the in situ calibration curve (Rmin, Rmax, Kd) to convert the experimental fluorescence ratios to intracellular potassium concentrations using the Grynkiewicz equation: [K⁺]ᵢ = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) (Note: Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the free and bound forms of the dye, which is often assumed to be 1 for simplicity).
Application: Monitoring Potassium Efflux During Apoptosis
A hallmark of early apoptosis is a significant efflux of intracellular potassium, which is required for the activation of caspases and subsequent DNA fragmentation.[1][7] this compound imaging can be used to monitor this dynamic process.
Signaling Pathway of K⁺ Efflux in Apoptosis
Caption: Simplified signaling pathway showing the role of potassium efflux, which can be monitored by this compound, in the apoptotic cascade.
By treating cells with an apoptosis-inducing agent (e.g., staurosporine) and performing time-lapse this compound imaging, researchers can observe a decrease in the F₃₄₀/F₃₈₀ ratio over time, corresponding to a drop in [K⁺]ᵢ. This provides valuable insights into the kinetics of early apoptotic events.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient dye loading- Low dye concentration- Incomplete de-esterification- Incorrect microscope settings | - Optimize loading time and temperature.- Increase this compound-AM concentration.- Ensure a sufficient de-esterification period (30 min).- Check filter sets and excitation/emission wavelengths. |
| High Background | - Incomplete removal of extracellular dye- Autofluorescence from media or cells | - Increase the number and duration of washes after loading.- Use a phenol red-free imaging medium.- Acquire a background image from a cell-free region and subtract it from the experimental images. |
| Uneven Dye Loading | - Cell clumping- Inadequate dispersion of this compound-AM | - Ensure a single-cell suspension before seeding.- Use Pluronic F-127 and vortex the loading buffer thoroughly. |
| Photobleaching | - High excitation light intensity- Long exposure times | - Reduce excitation light intensity using neutral density filters.[6]- Minimize exposure time.[8]- Use a more photostable dye if possible.[6]- Use an antifade reagent in the mounting medium for fixed-cell imaging.[8] |
| Signal Fades Quickly | - Dye leakage from cells | - Use Probenecid in the loading and imaging buffer.- Lower the imaging temperature (if experimentally feasible). |
By following these detailed protocols and troubleshooting tips, researchers can effectively utilize this compound imaging to obtain reliable and quantitative measurements of intracellular potassium dynamics in live cells, enabling deeper insights into a wide range of cellular functions and pathologies.
References
- 1. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Incubation of Acute Neuronal Tissue for Electrophysiology and Calcium-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UZ [thermofisher.com]
- 7. Potassium efflux during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Situ Calibration of PBFI for Quantitative K+ Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium (K+) is the most abundant intracellular cation and plays a crucial role in maintaining cellular membrane potential, regulating enzyme activity, and influencing cell volume. Dysregulation of intracellular K+ homeostasis is implicated in various pathological conditions, including apoptosis, cancer, and neurodegenerative diseases.[1][2] Potassium-binding benzofuran isophthalate (PBFI) is a UV-excitable, ratiometric fluorescent indicator widely used for the determination of intracellular K+ concentrations ([K+]i).[3] Its ratiometric nature, where the ratio of fluorescence emission at two different excitation wavelengths is used, allows for quantitative measurements that are less susceptible to artifacts such as variations in dye concentration, cell path length, and photobleaching.[4]
However, the spectral properties and binding affinity of this compound are sensitive to the intracellular environment.[5] Therefore, for accurate quantitative measurements of [K+]i, an in situ calibration of the dye within the cellular environment is essential.[5] These application notes provide detailed protocols for loading cells with the acetoxymethyl (AM) ester form of this compound (this compound-AM), performing an in situ calibration using ionophores, and acquiring and analyzing ratiometric fluorescence data. Additionally, we present an application of this technique in studying the role of K+ efflux in apoptosis.
Quantitative Data Summary
For accurate and reproducible quantitative K+ measurements using this compound, it is crucial to understand its spectral and binding properties. The following tables summarize these key characteristics.
Table 1: Spectral Properties of this compound
| Property | Wavelength/Value | Reference |
| Excitation Maximum (K+-bound) | ~340 nm | [4] |
| Excitation Maximum (K+-free) | ~380 nm | [4] |
| Emission Maximum | ~505 nm | [4] |
| Recommended Filter Set | Fura-2 | [4] |
Table 2: K+ Binding Properties of this compound
| Property | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~4-5 mM | In vitro buffer | [4] |
| Apparent Michaelis Constant (Km) | 113 mM | In situ (cultured rat glomerular mesangial cells) | [6] |
| Selectivity | 1.5-fold more selective for K+ over Na+ | Cytosolic conditions where [K+]/[Na+] is ~10 | [4] |
Table 3: Representative In Situ Calibration Data
This table provides an example of expected ratiometric data from an in situ calibration experiment. The fluorescence ratio (F340/F380) increases with increasing intracellular K+ concentration.
| Intracellular [K+] (mM) | Normalized Fluorescence Ratio (F340/F380) |
| 0 | 0.35 |
| 10 | 0.48 |
| 20 | 0.60 |
| 40 | 0.78 |
| 80 | 0.95 |
| 100 | 1.00 |
| 140 | 1.12 |
Note: These are representative values. Actual ratios will depend on the specific cell type and experimental setup and should be determined empirically.
Experimental Protocols
Protocol 1: Loading Cells with this compound-AM
This protocol describes the loading of the cell-permeant this compound-AM into both adherent and suspension cells. This compound-AM is hydrolyzed by intracellular esterases to the membrane-impermeant, K+-sensitive form, this compound.
Materials:
-
This compound-AM (Potassium-binding benzofuran isophthalate, acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES), pH 7.2-7.4
-
Cell culture medium
-
Adherent or suspension cells
Procedure:
-
Prepare Stock Solutions:
-
This compound-AM Stock Solution (1-5 mM): Dissolve this compound-AM in anhydrous DMSO. Store protected from light and moisture at -20°C.
-
Pluronic F-127 Stock Solution (10% w/v): Dissolve Pluronic F-127 in distilled water. This may require gentle warming. Store at 4°C.
-
Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in an equal molar amount of NaOH, then bring to the final volume with HBSS/HEPES. Probenecid is an anion-transport inhibitor that can help to improve dye retention in some cell types.[7]
-
-
Prepare Loading Buffer:
-
For a final this compound-AM concentration of 5 µM, add the appropriate volume of the this compound-AM stock solution to a tube containing HBSS/HEPES.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the solution thoroughly.
-
-
Cell Loading:
-
For Adherent Cells:
-
Grow cells to the desired confluency on glass coverslips or in a multi-well plate with a clear bottom.
-
Remove the culture medium and wash the cells once with HBSS/HEPES.
-
Add the loading buffer to the cells and incubate at 37°C for 60-90 minutes in a cell culture incubator.
-
After incubation, remove the loading buffer and wash the cells twice with HBSS/HEPES to remove extracellular dye.
-
Add fresh HBSS/HEPES to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature before imaging.
-
-
For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in the loading buffer at a density of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Incubate the cell suspension at 37°C for 30-60 minutes with occasional gentle mixing.
-
Centrifuge the cells to pellet them and remove the loading buffer.
-
Wash the cells twice by resuspending them in fresh HBSS/HEPES and pelleting by centrifugation.
-
Resuspend the final cell pellet in HBSS/HEPES for imaging.
-
-
Protocol 2: In Situ Calibration of Intracellular this compound
This protocol uses a combination of the K+ ionophores valinomycin and nigericin to equilibrate the intracellular K+ concentration with the extracellular K+ concentration.[6] This allows for the generation of a calibration curve relating the this compound fluorescence ratio to known [K+]i.
Materials:
-
This compound-loaded cells (from Protocol 1)
-
Calibration Buffers: A series of buffers with varying K+ concentrations (e.g., 0, 10, 20, 40, 80, 140 mM). The sum of [K+] and [Na+] should be kept constant to maintain osmolarity. For example, for a 0 mM K+ buffer, the Na+ concentration would be 140 mM, and for a 140 mM K+ buffer, the Na+ concentration would be 0 mM. These buffers should also contain other physiological ions and be buffered to the appropriate pH.
-
Valinomycin stock solution (10 mM in ethanol)
-
Nigericin stock solution (10 mM in ethanol)
Procedure:
-
Prepare Cells: Prepare this compound-loaded cells on a microscope stage suitable for fluorescence imaging.
-
Establish Baseline: Acquire baseline fluorescence images of the cells in a normal physiological buffer (e.g., HBSS/HEPES) by alternately exciting at 340 nm and 380 nm and collecting the emission at ~505 nm.
-
Equilibrate [K+]i:
-
To the imaging buffer, add valinomycin and nigericin to a final concentration of 5-10 µM each. These ionophores will permeabilize the cell membrane to K+ and H+, effectively clamping the intracellular K+ concentration to the extracellular concentration.
-
-
Generate Calibration Curve:
-
Sequentially perfuse the cells with the series of calibration buffers, starting with the lowest K+ concentration.
-
Allow the fluorescence ratio to stabilize for each calibration buffer (typically 2-5 minutes).
-
Acquire ratiometric fluorescence images for each K+ concentration.
-
-
Determine Maximum and Minimum Ratios:
-
The fluorescence ratio at 0 mM K+ represents the minimum ratio (Rmin).
-
The fluorescence ratio at the highest K+ concentration (e.g., 140 mM) can be used to determine the maximum ratio (Rmax).
-
-
Data Analysis:
-
For each cell of interest, calculate the background-subtracted fluorescence ratio (F340/F380) for each K+ concentration.
-
Plot the fluorescence ratio as a function of [K+].
-
Fit the data to the Grynkiewicz equation to determine the apparent dissociation constant (Kd) of this compound in your cells: [K+] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) Where R is the measured fluorescence ratio, Rmin is the ratio at zero K+, Rmax is the ratio at saturating K+, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm for the K+-free and K+-bound forms of the dye.
-
Application Example: Measuring K+ Efflux During Apoptosis
A hallmark of early apoptosis is a significant efflux of intracellular K+, leading to a decrease in [K+]i.[1] This change in ionic homeostasis is a critical event that precedes caspase activation and DNA fragmentation.[1][8] this compound can be used to quantitatively measure this K+ efflux.
Experimental Outline:
-
Load Cells with this compound-AM: Load the cells of interest with this compound-AM as described in Protocol 1.
-
Induce Apoptosis: Treat the this compound-loaded cells with a known apoptosis-inducing agent (e.g., staurosporine, Fas ligand, or etoposide).
-
Time-Lapse Imaging: Acquire ratiometric fluorescence images of the cells over time, starting from the addition of the apoptotic stimulus.
-
Quantify [K+]i Changes: Using the in situ calibration curve generated from Protocol 2, convert the measured fluorescence ratios at each time point into absolute intracellular K+ concentrations.
-
Data Interpretation: A decrease in the calculated [K+]i over time is indicative of K+ efflux and the initiation of the apoptotic cascade.
Visualizations
Signaling Pathway: Role of K+ Efflux in Apoptosis
References
- 1. Regulation and critical role of potassium homeostasis in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K+ channels in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 6. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Potassium Efflux During Apoptosis with PBFI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis. A critical and early event in the apoptotic cascade is the significant efflux of potassium ions (K+) from the cell.[1][2] This depletion of intracellular K+ is not merely a consequence of cell death but an active step required for key apoptotic events, including cell shrinkage, caspase activation, and DNA fragmentation.[1][3][4] Therefore, the ability to accurately measure intracellular potassium concentration ([K+]i) provides a valuable tool for studying apoptosis and for screening compounds that may modulate this process.
This document provides detailed application notes and protocols for measuring potassium efflux during apoptosis using the fluorescent indicator, Potassium-Binding Benzofuran Isophthalate (PBFI). This compound is a UV-excitable, ratiometric dye that allows for the quantitative measurement of intracellular K+ concentrations.[5][6] Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeant, enabling non-invasive loading into live cells.[7]
Signaling Pathway of Potassium Efflux in Apoptosis
The efflux of potassium during apoptosis is a tightly regulated process integrated with other hallmark apoptotic events. Various apoptotic stimuli, both intrinsic and extrinsic, converge on pathways that lead to the opening of potassium channels in the plasma membrane.[1][2] This results in a sustained decrease in the intracellular K+ concentration, which in turn relieves the inhibitory effect of high [K+]i on caspases and endonucleases, thereby promoting the execution phase of apoptosis.[4] A critical link has been established between the disruption of the inner mitochondrial transmembrane potential and the subsequent loss of cytosolic K+.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to measure potassium efflux and the effects of various compounds on this process.
| Cell Line | Apoptosis Inducer/K+ Flux Modulator | Concentration | Effect on Intracellular K+ | Reference |
| Human Pulmonary Mesothelioma (P31) | Bumetanide + Ouabain | 10 µmol/L each | K+ influx inhibition | [3] |
| Human Small-Cell Lung Cancer (U1690) | Amphotericin B | 3 mg/L | K+ efflux stimulation | [3] |
| Human Small-Cell Lung Cancer (U1690) | Nigericin | 5 µmol/L | K+ efflux stimulation | [3] |
| Mouse Zygotes | Hydrogen Peroxide (H₂O₂) | 200 µM | K+ efflux | [8] |
| Mouse Zygotes | Tetraethylammonium | - | Inhibited H₂O₂-induced K+ efflux | [8] |
| Parameter | Value | Cell Type/Condition | Reference |
| Resting [K+]i | 102 +/- 7 mM | Cultured Rat Glomerular Mesangial Cells | [9] |
| This compound Kd for K+ | 11 mM (in Na+-free buffer) | In vitro | [10] |
| This compound Kd for K+ (Km) | 113 mM | Intracellular calibration in Mesangial Cells | [9] |
| Increase in media [K+] post-apoptosis induction | 1.4 +/- 0.1 µM | Mouse Zygotes treated with 200 µM H₂O₂ | [8] |
Experimental Protocols
Two common methods for measuring this compound fluorescence are presented: a 96-well plate-based assay for population-level analysis and a flow cytometry-based method for single-cell analysis.
Protocol 1: 96-Well Plate-Based Assay for Intracellular Potassium
This protocol is adapted from methodologies used for cultured lung cancer cells and is suitable for high-throughput screening.[3]
Materials:
-
This compound-AM (Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer (pH 7.2-7.4)
-
Probenecid (optional, for improved dye retention)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation filters for 340 nm and 380 nm, and an emission filter for 505 nm.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
(Optional) Prepare a 100X stock solution of Probenecid.[6]
-
-
Loading Solution Preparation:
-
For each well, prepare a loading buffer in HBSS (or other assay buffer).
-
The final concentration of this compound-AM is typically in the range of 5-10 µM.
-
Add Pluronic F-127 to the loading buffer (final concentration ~0.02%) to aid in dye solubilization.[6]
-
(Optional) Add Probenecid to the loading buffer to inhibit dye leakage.
-
-
Cell Loading:
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed HBSS to remove extracellular dye.
-
-
Treatment:
-
Add the test compounds (e.g., apoptosis inducers) diluted in HBSS to the appropriate wells. Include untreated control wells.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of 505 nm, with sequential excitation at 340 nm and 380 nm.[5][6]
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular K+ concentration. A decrease in this ratio indicates potassium efflux.
-
Measurements can be taken at various time points after treatment to monitor the kinetics of K+ efflux.
-
Protocol 2: Flow Cytometry-Based Assay for Single-Cell Analysis
Flow cytometry allows for the analysis of potassium levels in individual cells within a heterogeneous population. This can be combined with other apoptotic markers like Annexin V or propidium iodide (PI) for multiparametric analysis.[10][11]
Materials:
-
Same as Protocol 1, plus:
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
Annexin V Binding Buffer
-
Flow cytometer with UV laser (for this compound excitation) and appropriate lasers for other fluorophores (e.g., 488 nm for FITC and PI).
Procedure:
-
Cell Culture and Treatment: Culture cells in suspension or detach adherent cells. Treat the cells with the desired apoptotic stimulus for the appropriate duration.
-
This compound Loading:
-
Resuspend the cell pellet in a loading buffer containing 5-10 µM this compound-AM and ~0.02% Pluronic F-127.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing: Wash the cells twice with HBSS or PBS by centrifugation (e.g., 400 x g for 5 minutes) and resuspension to remove extracellular this compound.
-
Staining with Apoptotic Markers (Optional):
-
Resuspend the this compound-loaded cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) according to the manufacturer's protocol.[12]
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser (e.g., 351-364 nm excitation).[10]
-
Collect this compound emission at two wavelengths (e.g., using filters centered around 450 nm and 530 nm) to perform ratiometric analysis, or measure the emission at ~500 nm.
-
Collect signals for Annexin V-FITC and PI in their respective channels.
-
Gate on the cell population and analyze the this compound fluorescence ratio in Annexin V-positive (apoptotic) and Annexin V-negative (viable) populations. A lower this compound ratio in the apoptotic population indicates potassium efflux.
-
Intracellular Calibration
For a precise quantification of [K+]i, an intracellular calibration of the this compound signal is recommended.[13] This is typically achieved by treating the this compound-loaded cells with ionophores like valinomycin (a K+ ionophore) and nigericin in calibration buffers with known K+ concentrations.[9] This procedure equilibrates the intracellular and extracellular K+ concentrations, allowing for the generation of a standard curve of the this compound fluorescence ratio versus [K+].[13]
Conclusion
Measuring potassium efflux is a robust method for detecting an early and essential event in apoptosis. The fluorescent indicator this compound provides a powerful tool for this purpose, adaptable to both high-throughput screening and detailed single-cell analysis. By following the protocols outlined in these application notes, researchers can effectively monitor changes in intracellular potassium, gaining valuable insights into the mechanisms of apoptosis and the effects of novel therapeutic agents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Regulation and critical role of potassium homeostasis in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. This compound, AM, cell permeant - Special Packaging 20 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 8. Noninvasive measurement of potassium efflux as an early indicator of cell death in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
Application Notes and Protocols: Combining PBFI with Other Fluorescent Indicators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The simultaneous measurement of multiple intracellular ion concentrations is crucial for understanding complex cellular signaling pathways, drug effects, and disease mechanisms. Potassium ions (K⁺), being the most abundant intracellular cation, play a fundamental role in maintaining membrane potential, regulating cell volume, and influencing enzyme activities. PBFI (Potassium-Binding Benzofuran Isophthalate) is a UV-excitable, ratiometric fluorescent indicator widely used for measuring intracellular K⁺ concentrations.
This document provides detailed application notes and protocols for combining this compound with other common fluorescent indicators to simultaneously measure intracellular potassium alongside other critical parameters such as calcium (Ca²⁺), sodium (Na⁺), and pH. By co-loading cells with this compound and another indicator, researchers can gain a more comprehensive understanding of the dynamic interplay between these ions in real-time.
Data Presentation: Spectral and Dissociation Properties of Fluorescent Indicators
For successful simultaneous imaging, a thorough understanding of the spectral properties and ion affinities of the chosen indicators is essential. The following table summarizes the key quantitative data for this compound and commonly combined fluorescent indicators.
| Indicator | Target Ion | Excitation (Ex) Wavelengths (nm) | Emission (Em) Wavelength (nm) | Dissociation Constant (Kd) / pKa |
| This compound | K⁺ | ~340 (K⁺-bound) / ~380 (K⁺-free)[1] | ~505[1] | 5 mM[1] |
| Fura-2 | Ca²⁺ | ~340 (Ca²⁺-bound) / ~380 (Ca²⁺-free)[2][3] | ~505[2][4] | ~140-225 nM (in vitro)[4][5], can be ~3-fold higher in situ[6] |
| SBFI | Na⁺ | ~340 (Na⁺-bound) / ~380 (Na⁺-free)[7][8] | ~505[7][8] | 4 mM[8] |
| BCECF | H⁺ (pH) | ~490 (pH-sensitive) / ~440 (isosbestic)[9][10][11][12] | ~535[9][11][12] | pKa ~7.0[9][11][12] |
Experimental Protocols
General Considerations for Co-Loading AM Esters
The acetoxymethyl (AM) ester forms of these indicators are membrane-permeant and are cleaved by intracellular esterases to trap the active, fluorescent form of the dye inside the cell. When co-loading two different AM ester dyes, it is important to consider potential competition for these esterases and the possibility of differential loading rates and final intracellular concentrations. Therefore, optimization of dye concentrations and incubation times for your specific cell type is crucial. A sequential loading protocol may sometimes yield better results than simultaneous loading.
Protocol 1: Simultaneous Measurement of Intracellular K⁺ and Ca²⁺ using this compound AM and Fura-2 AM
This protocol is designed for the simultaneous ratiometric imaging of intracellular potassium and calcium. Due to the significant spectral overlap in both excitation and emission, specialized imaging equipment and analysis are required.
Materials:
-
This compound AM (Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye leakage)[15]
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[16]
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in distilled water.
-
(Optional) Prepare a 250 mM stock solution of Probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.
Cell Loading Protocol:
-
Culture cells to the desired confluency on coverslips or in a microplate suitable for fluorescence imaging.
-
Prepare a loading buffer by diluting the this compound AM and Fura-2 AM stock solutions into HBSS to final concentrations of 2-10 µM for each dye. The optimal concentration should be determined empirically for your cell type.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
(Optional) Add Probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. Incubation time may need to be optimized.[15]
-
After incubation, wash the cells twice with fresh, warm HBSS (containing Probenecid if used in the loading step) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.
-
Proceed with fluorescence imaging.
Imaging and Data Analysis:
Due to the identical excitation and emission spectra of this compound and Fura-2, simultaneous ratiometric imaging is challenging and requires a system capable of rapid wavelength switching and spectral unmixing algorithms. An alternative is to perform sequential measurements, first for one ion and then the other, although this reduces temporal resolution. For ratiometric imaging of Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at ~510 nm.[2][3] The same principle applies to this compound.
Protocol 2: Simultaneous Measurement of Intracellular K⁺ and Na⁺ using this compound AM and SBFI AM
This protocol allows for the simultaneous monitoring of two major monovalent cations. Similar to the this compound/Fura-2 combination, there is significant spectral overlap.
Materials:
-
This compound AM
-
SBFI AM (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)
-
Same additional reagents as in Protocol 1.
Stock Solution and Cell Loading Protocol:
Follow the same steps as in Protocol 1, substituting Fura-2 AM with SBFI AM. The final loading concentrations for SBFI AM are typically in the range of 5-10 µM.
Imaging and Data Analysis:
The imaging and data analysis challenges are similar to those for this compound and Fura-2 due to the overlapping spectra.[7][8] Ratiometric measurements for SBFI involve alternating excitation at ~340 nm and ~380 nm with emission collected at ~505 nm.[7][8]
Protocol 3: Simultaneous Measurement of Intracellular K⁺ and pH using this compound AM and BCECF AM
This combination is more spectrally distinct than the previous two, making simultaneous imaging more feasible with standard fluorescence microscopy setups.
Materials:
-
This compound AM
-
BCECF AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)[9][10][11][12]
-
Same additional reagents as in Protocol 1.
Stock Solution and Cell Loading Protocol:
-
Prepare stock solutions of this compound AM and BCECF AM (1-10 mM) in anhydrous DMSO.[9]
-
Prepare a loading buffer containing 2-10 µM this compound AM and 1-5 µM BCECF AM in HBSS.
-
Follow the same co-loading, washing, and de-esterification steps as outlined in Protocol 1.
Imaging and Data Analysis:
-
For this compound, use excitation wavelengths of ~340 nm and ~380 nm and an emission filter centered around 505 nm.
-
For BCECF, use excitation wavelengths of ~490 nm (pH-sensitive) and ~440 nm (isosbestic) and an emission filter centered around 535 nm.[9][10][11][12]
-
Acquire images for each indicator sequentially by rapidly switching the filter sets.
-
Calculate the fluorescence ratios (340/380 for this compound and 490/440 for BCECF) to determine the relative changes in intracellular K⁺ and pH, respectively.
Mandatory Visualizations
Caption: Generalized signaling pathway illustrating the interplay of ion channels and intracellular messengers that can be monitored by combining this compound with other fluorescent indicators.
References
- 1. Dual Band Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 4. Signal-to-Noise Considerations [evidentscientific.com]
- 5. What is fluorescence crosstalk? | AAT Bioquest [aatbio.com]
- 6. web.math.princeton.edu [web.math.princeton.edu]
- 7. CrossTalk | Scientific Volume Imaging [svi.nl]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 9. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 10. Correcting for Spectral Cross-Talk in Dual-Color Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correcting for spectral cross-talk in dual-color fluorescence cross-correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted bulk-loading of fluorescent indicators for two-photon brain imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - BG [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. spectraservices.com [spectraservices.com]
Preparing PBFI AM Stock Solutions for Intracellular Potassium Measurement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (K⁺) ions play a crucial role in numerous cellular processes, including the regulation of membrane potential, enzyme activities, and apoptosis.[1] The accurate measurement of intracellular K⁺ concentrations is therefore essential for a wide range of biological research and drug development applications. PBFI AM (Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl ester) is a cell-permeant, ratiometric fluorescent indicator widely used for determining intracellular K⁺ levels.[2][3][4] This document provides detailed protocols for the preparation of this compound AM stock solutions using dimethyl sulfoxide (DMSO) and Pluronic F-127, ensuring optimal dye loading and performance in cellular assays.
This compound AM is the acetoxymethyl ester form of this compound, which allows it to readily cross cell membranes.[5][6] Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent this compound indicator in the cytoplasm.[5] this compound exhibits a spectral shift upon binding to K⁺, allowing for ratiometric measurements that minimize the effects of uneven dye loading, photobleaching, and cell thickness.[4][7] The dissociation constant (Kd) of this compound for K⁺ is influenced by the intracellular sodium (Na⁺) concentration.[3][5]
Due to the hydrophobic nature of this compound AM, proper solubilization and dispersion are critical for efficient cell loading.[8][9][10] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound AM.[3] Pluronic F-127, a nonionic surfactant, is essential for dispersing the water-insoluble this compound AM in aqueous physiological media, thereby facilitating its uptake by cells.[8][9][10][11][12]
Data Presentation
The following table summarizes the key quantitative parameters for the preparation and use of this compound AM, DMSO, and Pluronic F-127.
| Parameter | Value | Notes |
| This compound AM | ||
| Stock Solution Concentration | 1–5 mM | Dissolved in anhydrous DMSO.[8][9][10] |
| Final Working Concentration | 1–10 µM | Diluted in physiological buffer for cell loading.[8][9][10] |
| Excitation Wavelengths | 340 nm (K⁺-bound) and 380 nm (K⁺-free) | For ratiometric measurements.[3][7] |
| Emission Wavelength | ~500-505 nm | [3][7] |
| Storage of Stock Solution | -20°C, protected from light and moisture | Use anhydrous DMSO to prevent hydrolysis.[3][9] |
| DMSO | ||
| Purity | Anhydrous or high-purity | Essential to prevent hydrolysis of the AM ester.[9] |
| Storage | Room temperature, desiccated | |
| Pluronic F-127 | ||
| Stock Solution Concentration | 10% (w/v) in sterile water or 20% (w/v) in DMSO | [8][9][10][13] |
| Final Working Concentration | ≤ 0.1% | Higher concentrations may affect membrane properties.[8][9][12] |
| Storage of Stock Solution | Room temperature | Do not refrigerate or freeze, as it may cause the solution to crystallize or gel.[9][10][11] |
Experimental Protocols
Materials
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.2–7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol 1: Preparation of this compound AM Stock Solution (1 mM in DMSO)
-
Preparation: Allow the vial of this compound AM and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of this compound AM to achieve a final concentration of 1 mM. For example, to a 50 µg vial of this compound AM (MW = 1171.12 g/mol ), add approximately 42.7 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound AM is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Preparation of Pluronic F-127 Stock Solution (20% w/v in DMSO)
-
Preparation: Weigh out 2 g of Pluronic F-127 powder.
-
Dissolution: Add the powder to 10 mL of anhydrous DMSO in a sterile tube.[9]
-
Heating (if necessary): If the Pluronic F-127 does not readily dissolve, heat the solution to approximately 40°C for about 20 minutes and vortex until a clear solution is obtained.[8][9]
-
Storage: Store the 20% Pluronic F-127 stock solution at room temperature.[8][9] Do not refrigerate or freeze. If crystallization occurs, gently warm the solution to redissolve.[9]
Protocol 3: Preparation of this compound AM Working Solution and Cell Loading
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[7]
-
Prepare Loading Buffer: Warm the physiological buffer to the desired loading temperature (typically 37°C).
-
Prepare Dye/Pluronic Mixture: Immediately before use, mix equal volumes of the 1 mM this compound AM stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube.[8][9][10] For example, mix 1 µL of 1 mM this compound AM with 1 µL of 20% Pluronic F-127.
-
Dilute in Loading Buffer: Add the this compound AM/Pluronic F-127 mixture to the pre-warmed physiological buffer to achieve the final desired this compound AM concentration (typically 1-10 µM). For example, to make a 5 µM this compound AM working solution, add the 2 µL mixture from the previous step to 398 µL of buffer. The final Pluronic F-127 concentration will be approximately 0.01%.
-
Vortex: Gently vortex the working solution to ensure it is well-mixed.
-
Cell Loading: Remove the culture medium from the cells and replace it with the this compound AM working solution.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C.[7] The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
Measurement: The cells are now ready for fluorescence measurement of intracellular potassium.
Mandatory Visualizations
Experimental Workflow for this compound AM Stock Preparation and Cell Loading
Caption: Workflow for preparing this compound AM stock and working solutions.
Mechanism of this compound AM Action in a Cell
Caption: Cellular mechanism of this compound AM for potassium detection.
References
- 1. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, AM, cell permeant - Special Packaging 20 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Determining Optimal PBFI Loading Concentration and Time for Intracellular Potassium Measurement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-binding benzofuran isophthalate acetoxymethyl ester (PBFI-AM) is a cell-permeant, ratiometric fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations.[1] This vital tool allows for the quantitative analysis of intracellular K⁺ dynamics, which play a crucial role in numerous cellular processes, including the regulation of membrane potential, enzyme activities, cell proliferation, and apoptosis.[2][3] this compound-AM is UV-excitable and its ratiometric nature, measuring the ratio of fluorescence emission at 505 nm from excitation at 340 nm (K⁺-bound) and 380 nm (K⁺-free), minimizes issues such as photobleaching, variable dye loading, and differences in cell morphology, enabling more accurate quantification of intracellular K⁺.[1][4]
Optimizing the loading conditions of this compound-AM is critical for achieving accurate and reproducible results. Factors such as dye concentration, incubation time, and temperature must be carefully tailored to the specific cell type and experimental conditions.[4] This document provides detailed protocols and guidelines for determining the optimal this compound-AM loading concentration and time.
Data Presentation: Quantitative Loading Parameters
The optimal loading conditions for this compound-AM can vary significantly between different cell types. The following table summarizes recommended starting concentrations and incubation times from various studies. It is crucial to use these as a starting point and perform a titration to determine the optimal conditions for your specific experimental setup.[5][6]
| Cell Type | This compound-AM Concentration (µM) | Incubation Time | Incubation Temperature (°C) | Key Considerations |
| General Mammalian Cells | 1 - 10 | 15 - 60 minutes | 20 - 37 | Start with a lower concentration and shorter incubation time to minimize potential cytotoxicity.[6] |
| Cultured Lung Cancer Cells (P31, U1690) | 10 | 3 hours | 37 | Used to measure intracellular K⁺ depletion during apoptosis.[7] |
| Primary Rat Optic Nerve Head Astrocytes | 5 | 1 hour | 37 | For cell viability assays using a similar AM ester dye (calcein-AM). |
| HEK293 Cells | 1 - 20 | Not specified | Not specified | A broad range has been used for various AM ester dyes; optimization is critical.[8][9] |
| Primary Neurons | Not specified | Not specified | Not specified | General protocols for primary neuron culture suggest careful handling and media changes.[10][11] Start with low µM concentrations. |
| Cardiac Myocytes | Not specified | Not specified | Not specified | Protocols for isolating viable myocytes are complex; dye loading should be optimized post-isolation.[5] |
Experimental Protocols
I. Reagent Preparation
-
This compound-AM Stock Solution (1-10 mM):
-
Prepare a stock solution of this compound-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6]
-
For a 1 mM stock solution, dissolve a 50 µg vial of this compound-AM in the appropriate volume of DMSO (check the molecular weight on the product sheet).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4][6]
-
-
Pluronic™ F-127 Solution (10-20% w/v in DMSO):
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound-AM in the aqueous loading buffer.[4]
-
Prepare a 10-20% stock solution in DMSO. This solution can be stored at room temperature.
-
-
Probenecid Solution (Optional, 100X):
-
Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified this compound from the cells.[4]
-
Prepare a 100X stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final working concentration is typically 1-2.5 mM.
-
-
Loading Buffer:
-
Use a serum-free physiological buffer such as HBSS or a HEPES-buffered saline solution (pH 7.2-7.4).[4] Serum contains esterases that can cleave the AM ester extracellularly.
-
II. This compound-AM Loading Protocol for Adherent Cells
This protocol provides a general guideline. Optimization of concentrations and times is essential.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or multi-well plate to achieve the desired confluency on the day of the experiment.
-
-
Preparation of Loading Solution:
-
Warm all reagents to room temperature before use.[4]
-
For a final this compound-AM concentration of 5 µM, dilute the 1 mM stock solution 1:200 in the loading buffer.
-
Add Pluronic™ F-127 to the loading buffer to a final concentration of 0.02-0.04% (v/v) to aid in dye solubilization.
-
If using, add probenecid to the loading buffer.
-
Vortex the loading solution gently to ensure it is well-mixed.
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the prepared loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.[4] The optimal time will need to be determined empirically.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed loading buffer (with or without probenecid) to remove any extracellular dye.[6]
-
-
De-esterification:
-
Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 505 nm.[1]
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular K⁺ concentration.
-
III. In Situ Calibration of Intracellular this compound
Accurate determination of intracellular K⁺ concentration requires in situ calibration of the this compound fluorescence ratio.[12] This is typically achieved by using ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
-
Prepare Calibration Buffers:
-
Prepare a series of calibration buffers with known K⁺ concentrations ranging from 0 mM to 150 mM. To maintain a constant ionic strength, replace K⁺ with Na⁺. The buffers should also contain a K⁺ ionophore like valinomycin (e.g., 10 µM) and a protonophore like nigericin (e.g., 10 µM) to collapse the K⁺ and H⁺ gradients across the cell membrane.
-
-
Perform Calibration:
-
After loading the cells with this compound-AM as described above, sequentially perfuse the cells with the different calibration buffers.
-
Measure the 340/380 nm fluorescence ratio for each known K⁺ concentration.
-
Plot the fluorescence ratio against the K⁺ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from your experimental cells into intracellular K⁺ concentrations.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Role of K⁺ efflux in the apoptotic signaling cascade.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-AM loading and measurement.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. The Role of Intracellular Potassium in Cell Quiescence, Proliferation, and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Intracellular Potassium in Cell Quiescence, Proliferation, and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static.yanyin.tech [static.yanyin.tech]
- 11. researchgate.net [researchgate.net]
- 12. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
Application Notes and Protocols for PBFI Ratiometry in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-binding benzofuran isophthalate (PBFI) is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular potassium (K⁺) concentrations. As the most abundant intracellular cation, potassium plays a critical role in numerous cellular processes, including maintaining membrane potential, regulating enzyme activity, and controlling cell volume. Dysregulation of intracellular K⁺ homeostasis is implicated in various pathological conditions, making this compound a valuable tool for researchers in basic science and drug development.
This compound exhibits a spectral shift upon binding to K⁺. When excited at approximately 340 nm, the fluorescence emission at 505 nm increases as the K⁺ concentration rises. Conversely, excitation at around 380 nm results in a decrease in fluorescence emission at 505 nm with increasing K⁺ levels. The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular K⁺ concentration, which is largely independent of dye concentration, photobleaching, and cell thickness.[1]
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on the appropriate filter set selection, experimental procedures, and data analysis.
Fluorescence Microscopy Filter Set for this compound Ratiometry
The selection of an appropriate filter set is paramount for accurate ratiometric measurements with this compound. The filter set must efficiently excite the dye at both 340 nm and 380 nm and collect the emitted fluorescence centered around 505 nm. A dichroic mirror is required to reflect the excitation light towards the sample and transmit the longer-wavelength emission light to the detector.
A standard "Fura-2" filter set is often recommended and suitable for this compound ratiometry.[1] Below is a summary of the recommended filter specifications.
| Component | Wavelength (nm) | Bandwidth (nm) | Key Features |
| Excitation Filter 1 | 340 | 20 - 30 | Transmits light for exciting K⁺-bound this compound. A narrow bandwidth minimizes autofluorescence. |
| Excitation Filter 2 | 380 | 20 - 30 | Transmits light for exciting K⁺-free this compound. A filter wheel is required to alternate between the two filters. |
| Dichroic Mirror | 400 (cut-on) | - | Reflects light below 400 nm (excitation) and transmits light above 400 nm (emission).[2] |
| Emission Filter | 510 | 40 - 80 | Transmits the fluorescence emission from this compound while blocking scattered excitation light.[2] |
Experimental Protocols
I. This compound-AM Dye Loading in Live Cells
The acetoxymethyl (AM) ester form of this compound (this compound-AM) is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, potassium-sensitive form of this compound in the cytoplasm.
Materials:
-
This compound-AM (Potassium-binding benzofuran isophthalate, acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Protocol:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
(Optional) Prepare a 100 mM stock solution of Probenecid in 1 M NaOH.
-
-
Prepare Loading Buffer:
-
For a final this compound-AM concentration of 5-10 µM, dilute the this compound-AM stock solution in HBSS or your desired physiological buffer.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
(Optional) Add Probenecid to the loading buffer to a final concentration of 1-2.5 mM. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the this compound-AM loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.
-
After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular dye.
-
Add fresh, warm HBSS or the appropriate imaging buffer to the cells. The cells are now ready for imaging.
-
II. Image Acquisition for this compound Ratiometry
Equipment:
-
Inverted fluorescence microscope equipped with a filter wheel for rapid switching between excitation filters.
-
A light source with sufficient output in the UV range (e.g., Xenon or Mercury arc lamp, or a suitable LED light source).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition software capable of controlling the filter wheel and camera.
Protocol:
-
Microscope Setup:
-
Place the coverslip or imaging dish with the this compound-loaded cells on the microscope stage.
-
Bring the cells into focus using brightfield or DIC optics.
-
Switch to fluorescence imaging.
-
-
Image Acquisition:
-
Set the image acquisition software to sequentially acquire images at the two excitation wavelengths (340 nm and 380 nm) while keeping the emission filter constant (510 nm).
-
Minimize the exposure time to reduce phototoxicity and photobleaching.
-
Acquire a background image (an image from a cell-free region of the coverslip) for each excitation wavelength. This will be used for background subtraction during data analysis.
-
Acquire a time-lapse series of image pairs (340 nm and 380 nm excitation) to monitor changes in intracellular K⁺ concentration over time.
-
Data Presentation and Analysis
I. Ratiometric Image Calculation
The ratiometric image is generated by dividing the background-subtracted 340 nm image by the background-subtracted 380 nm image on a pixel-by-pixel basis.
Formula: Ratio = (Image₃₄₀ - Background₃₄₀) / (Image₃₈₀ - Background₃₈₀)
Image analysis software such as ImageJ/Fiji can be used to perform this calculation. The resulting ratio image will display changes in intracellular K⁺ concentration as changes in pixel intensity or can be displayed using a pseudocolor lookup table.
II. In Situ Calibration
To convert the fluorescence ratio values into absolute intracellular K⁺ concentrations, an in situ calibration is required. This is typically performed using ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.
Materials:
-
Calibration buffers with varying known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM KCl). To maintain ionic strength, NaCl is typically used to substitute for KCl.
-
Valinomycin (a K⁺ ionophore)
-
Nigericin (a K⁺/H⁺ exchanger)
Protocol:
-
Load cells with this compound-AM as described above.
-
Sequentially perfuse the cells with the different calibration buffers.
-
At each K⁺ concentration, add Valinomycin (1-5 µM) and Nigericin (1-5 µM) to the buffer to clamp the intracellular K⁺ concentration to the extracellular concentration.
-
Acquire ratio images for each calibration point.
-
Plot the measured fluorescence ratio against the known K⁺ concentrations to generate a calibration curve.
-
Fit the calibration curve to the Grynkiewicz equation to determine the dissociation constant (Kd) of the indicator, as well as the minimum (Rmin) and maximum (Rmax) ratios.
-
Use the calibration curve and the determined parameters to convert the experimental ratio values into intracellular K⁺ concentrations.
Visualizations
Caption: Experimental workflow for this compound ratiometry.
Caption: Signaling pathway leading to potassium efflux.
References
Troubleshooting & Optimization
Technical Support Center: PBFI AM Dye Loading
Welcome to the technical support center for the fluorescent potassium indicator, PBFI AM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during this compound AM dye loading and experimental use.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound AM.
Issue: Low or No Fluorescence Signal
Question: I have loaded my cells with this compound AM, but I am observing a very weak or no fluorescent signal. What could be the cause?
Answer: A low or non-existent fluorescence signal is a common issue and can stem from several factors. The fluorescence of this compound AM itself is very weak, and only upon hydrolysis by intracellular esterases to this compound does it become fluorescent in the presence of potassium.[1] Here are the potential causes and troubleshooting steps:
-
Incomplete Hydrolysis: The acetoxymethyl (AM) ester form of the dye requires cleavage by intracellular esterases to become active.
-
Poor Dye Loading: The dye may not be efficiently entering the cells.
-
Solution: Optimize the loading concentration of this compound AM. Higher concentrations than those used for other dyes like fura-2 may be necessary due to its lower fluorescence quantum yield.[1] The use of a non-ionic surfactant like Pluronic F-127 can aid in dye dispersal and cellular loading.[1][2] Additionally, ensure the solvent, typically DMSO, is of high quality and used at an appropriate concentration (e.g., ~0.25%) to avoid cellular damage.[3]
-
-
Dye Extrusion: Cells can actively pump out the hydrolyzed dye using organic anion transporters.
-
Instrument Settings: The microscope or plate reader settings may not be optimal for this compound.
Experimental Protocol: Optimizing this compound AM Loading
-
Reagent Preparation:
-
Prepare a stock solution of this compound AM in high-quality, anhydrous DMSO.
-
Prepare a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO).
-
Prepare a stock solution of probenecid if needed.
-
-
Loading Solution Preparation:
-
Dilute the this compound AM stock solution in your desired physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final working concentration.
-
Add Pluronic F-127 to the loading solution to aid in dye solubilization.
-
If using, add probenecid to the loading solution.
-
-
Cell Loading:
-
Replace the cell culture medium with the dye loading solution.
-
Incubate the cells at 37°C for a designated period (e.g., 60 minutes, but this may require optimization).[2]
-
-
Washing:
-
Remove the loading solution and wash the cells with fresh physiological buffer to remove extracellular dye.
-
-
Imaging:
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for ratiometric analysis.
-
Issue: Heterogeneous Dye Loading or Compartmentalization
Question: The fluorescence in my cells is not uniform, with some cells brighter than others, or I see bright puncta within the cells. What is happening?
Answer: This issue is often due to heterogeneous dye loading or compartmentalization of the dye within intracellular organelles.
-
Heterogeneous Loading: Uneven dye loading across a cell population can lead to variability in fluorescence intensity.[5][6][7][8]
-
Solution: Ensure the dye loading solution is well-mixed and that Pluronic F-127 is used to promote even dye distribution.[2] Optimizing incubation time and temperature can also improve loading consistency.
-
-
Compartmentalization: The AM ester form of the dye can accumulate in organelles like mitochondria.[9]
-
Solution: Reducing the incubation temperature (e.g., to room temperature) can sometimes inhibit compartmentalization.[9] Additionally, lowering the dye concentration and incubation time may help minimize this effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound AM as a potassium indicator?
A1: this compound AM is a cell-permeant dye that becomes fluorescent upon binding to potassium ions. In its AM ester form, it can cross the cell membrane.[10][11] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now cell-impermeant this compound molecule in the cytoplasm. This compound is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to K+. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), one can determine the intracellular potassium concentration, which helps to reduce the effects of photobleaching and variations in dye concentration.[5][6][7][8]
Q2: What is the selectivity of this compound for potassium over sodium?
A2: this compound has a modest selectivity for potassium (K+) over sodium (Na+). It is approximately 1.5 times more selective for K+ than for Na+.[5][6][7][9] However, this is generally sufficient for measuring intracellular K+ because the concentration of K+ inside a cell is typically about 10 times higher than that of Na+.[5][6][7][9] The dissociation constant (Kd) for K+ is also dependent on the Na+ concentration.[1]
Q3: How should I calibrate the this compound signal to get quantitative potassium concentrations?
A3: In situ calibration is crucial for accurate intracellular ion measurements because the dye's behavior can differ inside the cell compared to a buffer solution.[12] A common method involves using ionophores like valinomycin and nigericin to equilibrate the intracellular and extracellular K+ concentrations.[13] By exposing the cells to a series of calibration buffers with known K+ concentrations in the presence of these ionophores, a calibration curve of the fluorescence ratio versus [K+] can be generated.[12][14]
Q4: Can phototoxicity be an issue with this compound AM?
A4: Yes, particularly because this compound requires UV light for excitation.[4][5] UV light can be damaging to cells and can lead to phototoxicity, especially with prolonged exposure during time-lapse imaging.[15] It is important to use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelengths | 340 nm (K+-bound) / 380 nm (K+-free) | [4][5][6][7] |
| Emission Wavelength | ~505 nm | [4][5] |
| K+ Dissociation Constant (Kd) | ~4-5 mM (in the presence of Na+) | [4] |
| Selectivity K+ over Na+ | ~1.5-fold | [5][6][7][9] |
Visualizations
This compound AM Loading and Activation Workflow
Caption: Workflow of this compound AM from cell loading to fluorescent potassium binding.
Mechanism of Ratiometric Potassium Sensing
Caption: Principle of ratiometric measurement of potassium with this compound.
Troubleshooting Decision Tree for Low Signal
Caption: Decision tree for troubleshooting low fluorescence signal with this compound AM.
References
- 1. thermofisher.com [thermofisher.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Laboratory Equipment and Scientific Research Supplies - MIDSCI [midsci.com]
- 6. This compound AM [midsci.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. This compound, AM, cell permeant - Special Packaging 20 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 11. Invitrogen this compound, AM, cell permeant - Special Packaging 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.de]
- 12. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 13. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing PBFI Compartmentalization in Cellular Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of PBFI compartmentalization in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound compartmentalization?
A1: this compound (Potassium-Binding Benzofuran Isophthalate) is a fluorescent indicator used to measure intracellular potassium concentrations. This compound is loaded into cells in its acetoxymethyl (AM) ester form, which is membrane-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the now membrane-impermeant fluorescent indicator in the cytoplasm. However, instead of remaining uniformly distributed in the cytosol, the active form of this compound can be sequestered into intracellular organelles such as vacuoles or mitochondria. This phenomenon is known as compartmentalization and can lead to inaccurate measurements of cytosolic potassium levels.
Q2: Why is reducing this compound compartmentalization important?
A2: Reducing this compound compartmentalization is crucial for obtaining accurate and reliable measurements of cytosolic potassium concentrations. When a significant portion of the dye is sequestered in organelles, the fluorescence signal from the cytosol is diminished, and the overall signal may be contaminated by contributions from these compartments, which can have different potassium concentrations and pH environments. This can lead to an underestimation or overestimation of the true cytosolic potassium levels and variability in experimental results.
Q3: What are the main factors that contribute to this compound compartmentalization?
A3: Several factors can contribute to the compartmentalization of this compound and other AM ester dyes:
-
Active Transport: The charged, hydrophilic form of this compound can be actively transported into organelles by organic anion transporters (OATs) present on both the plasma membrane and organellar membranes.
-
Loading Temperature: Higher loading temperatures (e.g., 37°C) can increase the rate of both dye uptake and sequestration into organelles.
-
Incomplete AM Ester Hydrolysis: If the AM ester form of this compound is not fully hydrolyzed in the cytosol, its lipophilic nature may facilitate its passive diffusion into and accumulation within intracellular membranes.
-
Cell Type: Different cell types have varying levels of esterase activity and expression of organic anion transporters, making some cell lines more prone to dye compartmentalization than others.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-based potassium measurements that may be related to compartmentalization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or weak cytosolic fluorescence signal | 1. This compound compartmentalization: The dye is sequestered in organelles, reducing the cytosolic concentration. 2. Poor dye loading: Insufficient this compound-AM entered the cells. 3. Dye leakage: The hydrolyzed dye is being actively pumped out of the cell. | 1. Optimize loading conditions: - Lower the loading temperature: Incubate cells with this compound-AM at room temperature (20-25°C) instead of 37°C to slow down sequestration processes. - Use an organic anion transporter inhibitor: Co-incubate cells with probenecid (typically 1-2.5 mM) during dye loading and the experiment to block the transport of this compound into organelles and out of the cell. 2. Improve dye solubilization: Use Pluronic® F-127 (typically 0.02-0.1%) to improve the dispersion of the hydrophobic this compound-AM in the loading buffer. 3. Increase dye concentration or loading time: If optimization of temperature and use of inhibitors is insufficient, consider increasing the this compound-AM concentration (e.g., from 5 µM to 10 µM) or extending the loading time. However, be aware that this may also increase compartmentalization, so careful optimization is required. |
| High and non-uniform background fluorescence | 1. Extracellular this compound-AM: Incomplete washing has left residual dye in the medium. 2. Compartmentalized this compound: The dye has accumulated in organelles, creating bright, punctate staining. | 1. Improve washing steps: After loading, wash the cells thoroughly with fresh, pre-warmed buffer to remove any extracellular dye. 2. Implement strategies to reduce compartmentalization: Follow the recommendations for "Low or weak cytosolic fluorescence signal" (lower temperature, use of probenecid). |
| Inconsistent or variable results between experiments | 1. Variable compartmentalization: The extent of dye sequestration differs between experiments due to slight variations in loading conditions. 2. Cell health variability: Differences in cell health and metabolic activity can affect dye loading and retention. | 1. Standardize the loading protocol: Ensure consistent loading times, temperatures, and concentrations of all reagents (this compound-AM, Pluronic® F-127, probenecid). 2. Monitor cell health: Ensure cells are healthy and within a consistent passage number range for all experiments. |
Experimental Protocols
Detailed Protocol for Optimal this compound-AM Loading with Minimized Compartmentalization
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
This compound-AM (Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
This compound-AM Stock Solution (1-5 mM): Dissolve this compound-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution (20% w/v): This is often purchased as a ready-made solution. If preparing from solid, dissolve in anhydrous DMSO. Store at room temperature.
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with HBSS or water. The final pH should be adjusted to ~7.4. Store aliquots at -20°C.
-
-
Prepare Loading Buffer:
-
For a final this compound-AM concentration of 5 µM, Pluronic® F-127 concentration of 0.05%, and probenecid concentration of 2 mM in 10 mL of HBSS:
-
To 10 mL of HBSS, add 80 µL of the 250 mM probenecid stock solution.
-
In a separate microfuge tube, mix 10 µL of 5 mM this compound-AM stock solution with 10 µL of 20% Pluronic® F-127 solution by vortexing briefly.
-
Add the this compound-AM/Pluronic® F-127 mixture to the 10 mL of HBSS containing probenecid. Vortex immediately to ensure the dye is well dispersed.
-
-
-
Cell Loading:
-
Aspirate the culture medium from the cells (grown on coverslips or in a multi-well plate).
-
Wash the cells once with pre-warmed HBSS.
-
Add the prepared loading buffer to the cells.
-
Incubate the cells at room temperature (20-25°C) for 60-90 minutes in the dark.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells two to three times with pre-warmed HBSS (containing 2 mM probenecid if dye leakage is a significant issue during the experiment).
-
-
Imaging:
-
Proceed with fluorescence imaging. Maintain the presence of probenecid in the imaging buffer if necessary.
-
Excite the cells at approximately 340 nm and 380 nm and record the emission at ~500 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular potassium concentration.
-
Data Presentation
Table 1: Effect of Loading Conditions on this compound Compartmentalization
The following table summarizes the expected qualitative outcomes of different loading strategies on this compound compartmentalization. Quantitative data can be highly cell-type dependent and should be determined empirically.
| Loading Condition | Cytosolic Signal Intensity | Organellar Sequestration (Compartmentalization) | Signal-to-Noise Ratio |
| Standard (37°C) | Moderate to Low | High | Low to Moderate |
| Low Temperature (20-25°C) | Moderate | Moderate to Low | Moderate |
| Standard + Probenecid | High | Low | High |
| Low Temp + Probenecid | High | Very Low | Very High |
| Standard + Pluronic F-127 | Moderate | High | Moderate |
| Low Temp + Pluronic + Probenecid | Optimal | Minimal | Optimal |
Visualizations
troubleshooting poor signal-to-noise ratio in PBFI imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Push-Button Fluorescence Imaging (PBFI) for intracellular potassium measurement.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
A1: this compound AM is a membrane-permeant acetoxymethyl (AM) ester form of the potassium-sensitive fluorescent indicator, potassium-binding benzofuran isophthalate (this compound). Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound indicator in the cytoplasm. This compound is a ratiometric indicator, meaning its fluorescence emission intensity is measured at two different excitation wavelengths. The ratio of these intensities is used to determine the intracellular potassium concentration ([K⁺]i). This ratiometric measurement helps to minimize issues like photobleaching, uneven dye loading, and variations in cell thickness.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound is typically excited at 340 nm and 380 nm, with the emission collected around 505 nm. The fluorescence intensity at 340 nm excitation increases with potassium binding, while the intensity at 380 nm excitation is largely independent of the potassium concentration and serves as an isosbestic point.[1][2]
Q3: Is this compound selective for potassium ions?
A3: this compound has a moderate selectivity for potassium (K⁺) over other monovalent cations like sodium (Na⁺). It is approximately 1.5 times more selective for K⁺ than Na⁺.[2] This is an important consideration in experimental design, especially when significant changes in intracellular sodium are expected.
Q4: What is the dissociation constant (Kd) of this compound for potassium?
A4: The dissociation constant (Kd) of this compound for potassium is approximately 4 mM.[2] This makes it suitable for measuring the relatively high intracellular potassium concentrations found in most mammalian cells.
Troubleshooting Guide
Poor Signal-to-Noise Ratio (SNR)
Q5: My this compound signal is very weak. How can I improve it?
A5: A weak signal can be a significant contributor to a poor signal-to-noise ratio. Here are several factors to consider:
-
Inadequate Dye Loading: Ensure that the this compound AM concentration and incubation time are optimized for your specific cell type. Refer to the detailed experimental protocol below. Incomplete de-esterification of the AM ester can also lead to a weak signal.
-
Low Excitation Light Intensity: While increasing excitation power can boost your signal, it also increases the risk of photobleaching and phototoxicity.[4] Use the lowest excitation power that provides an adequate signal.
-
Suboptimal Detector Settings: Increase the gain or exposure time of your detector (e.g., PMT or camera). However, be aware that excessively high gain can amplify noise.
-
Incorrect Filter Sets: Verify that your microscope's filter sets are appropriate for this compound's excitation and emission spectra.
Q6: I am observing high background fluorescence. What can I do to reduce it?
A6: High background fluorescence can obscure the specific this compound signal. Consider the following solutions:
-
Incomplete Dye Washout: Ensure that extracellular this compound AM is thoroughly washed out after the loading step.
-
Autofluorescence: Some cell types or media components exhibit intrinsic fluorescence. To mitigate this, acquire a background image of unstained cells under the same imaging conditions and subtract it from your this compound images.
-
Extracellular Dye: If you suspect the signal is coming from dye that has leaked out of the cells or was not properly washed, consider using an anion transport inhibitor like probenecid to improve intracellular dye retention.[1]
Q7: My images are very noisy. How can I reduce the noise?
A7: Noise can originate from various sources in the imaging system. Here are some strategies to reduce it:
-
Frame Averaging: Acquiring and averaging multiple frames can significantly reduce random noise.
-
Detector Cooling: If you are using a cooled camera, ensure it is operating at the correct temperature to minimize thermal noise.
-
Optimize Gain and Exposure: Find a balance between increasing signal (longer exposure) and amplifying noise (high gain).[4] For static samples, longer exposure times are generally preferred over high gain.
Experimental Artifacts
Q8: I am seeing significant photobleaching in my time-lapse experiments. How can I minimize it?
A8: Photobleaching is the irreversible destruction of fluorophores upon exposure to excitation light. To reduce its effects:
-
Reduce Excitation Power: Use the lowest possible laser or lamp intensity.
-
Minimize Exposure Time: Use the shortest possible exposure time for each image.
-
Reduce Sampling Frequency: Acquire images less frequently if your experimental design allows.
-
Use an Antifade Reagent: If you are imaging fixed cells, consider using a mounting medium with an antifade agent.
-
Leverage Ratiometric Properties: One of the advantages of ratiometric dyes like this compound is that the ratio measurement is less sensitive to photobleaching than single-wavelength intensity measurements.[2][5]
Q9: The this compound ratio seems to be influenced by factors other than potassium. What could be the cause?
A9: While this compound is primarily sensitive to potassium, other factors can influence its fluorescence:
-
Interference from Other Ions: As mentioned, this compound has some sensitivity to sodium ions.[2] If your experiment involves large changes in intracellular sodium, this could affect your this compound ratio. It is crucial to perform proper calibration experiments.
-
pH Changes: Although this compound is less sensitive to pH than some other fluorescent indicators, significant shifts in intracellular pH can potentially alter its fluorescence properties.
-
Viscosity and Temperature: Changes in the intracellular environment's viscosity or temperature can affect the fluorescence lifetime and quantum yield of the dye.
Q10: My cells appear unhealthy or are dying after this compound loading and imaging. What should I do?
A10: Phototoxicity and dye-induced toxicity are potential concerns in live-cell imaging.
-
Reduce Dye Concentration: Use the lowest effective concentration of this compound AM.
-
Minimize Loading Time: Optimize the incubation time to be as short as possible while still achieving adequate loading.
-
Reduce Light Exposure: Minimize the intensity and duration of UV light exposure, as it can be damaging to cells.
-
Cell Health Check: Always perform control experiments to assess cell viability after dye loading and imaging, for example, using a live/dead cell stain.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound AM Loading Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Loading Time | 30-60 minutes at 37°C | Longer incubation times may be necessary for some cell types but can increase cytotoxicity.[1] |
| Excitation Wavelengths | 340 nm and 380 nm | |
| Emission Wavelength | ~505 nm | |
| Detector Gain | Variable | Adjust to achieve a good signal without saturating the detector. Avoid excessively high gain to minimize noise. |
| Pinhole Size (Confocal) | 1 Airy Unit | A smaller pinhole can reduce out-of-focus light and improve SNR, but will also reduce the signal. |
| Laser Power (Confocal) | < 1% of maximum | Use the lowest power necessary to obtain a usable signal to minimize photobleaching and phototoxicity. |
| Frame Averaging | 2-4 frames | A good starting point for reducing random noise. |
Experimental Protocols
This compound AM Dye Loading Protocol for Adherent Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.
-
Prepare Loading Buffer:
-
Thaw a stock solution of this compound AM (typically 1 mM in DMSO).
-
Prepare a loading buffer consisting of a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a pH of 7.2-7.4.
-
For improved dye loading and retention, you can add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and probenecid (1-2.5 mM) to inhibit anion transporters.[1]
-
-
Prepare this compound AM Working Solution: Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the loading buffer (without the dye).
-
Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1]
-
-
Wash:
-
Remove the dye-containing loading buffer.
-
Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular this compound AM.
-
-
Imaging: Proceed with imaging the cells in the loading buffer.
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio in this compound imaging.
Caption: Simplified overview of potassium signaling pathways in a typical mammalian cell.
References
preventing PBFI photobleaching and phototoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with PBFI-AM, specifically focusing on preventing photobleaching and phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound-AM and what are its spectral properties?
Potassium-binding benzofuran isophthalate acetoxymethyl ester (this compound-AM) is a UV-excitable, ratiometric fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations.[1][2][3] Its acetoxymethyl (AM) ester form allows it to be loaded noninvasively into cells. Once inside, cellular esterases cleave the AM groups, trapping the active indicator this compound.
This compound is a ratiometric dye, meaning the concentration of K⁺ is determined from the ratio of fluorescence intensities at two different excitation wavelengths. This property is advantageous as it reduces the effects of photobleaching, uneven dye loading, and variations in cell morphology.[1][3]
| Property | Wavelength |
| Excitation (K⁺-bound) | ~340 nm |
| Excitation (K⁺-free) | ~380 nm |
| Emission | ~500-505 nm |
Table 1: Spectral properties of this compound.
Q2: What are the primary causes of this compound photobleaching and phototoxicity?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[4] It is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter the dye molecule.[4]
Phototoxicity refers to the damaging effects of light on living cells during imaging. With UV-excitable dyes like this compound, phototoxicity can occur through two main mechanisms:
-
Direct UV Damage: UV radiation can directly damage cellular components, most notably DNA, leading to strand breaks and the formation of pyrimidine dimers. This damage can trigger apoptosis (programmed cell death).[4]
-
ROS-Mediated Damage: The excitation light can interact with endogenous cellular molecules or the this compound dye itself to produce ROS. These highly reactive molecules can oxidize lipids, proteins, and nucleic acids, leading to cellular stress and apoptosis.[4][5]
Q3: What are the visible signs of phototoxicity in my cells?
Observing your cells under brightfield or DIC microscopy during a time-lapse experiment can reveal signs of cellular stress indicative of phototoxicity. These include:
-
Membrane Blebbing: The cell membrane starts to bulge outwards.[6]
-
Cell Rounding and Detachment: Cells lose their normal shape and may detach from the culture surface.[6]
-
Formation of Large Vacuoles: The appearance of large, clear vesicles in the cytoplasm.[6]
-
Mitochondrial Swelling: Mitochondria may appear enlarged and rounded.[6]
-
Apoptotic Body Formation: The cell breaks down into smaller, membrane-bound vesicles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | 1. Incomplete de-esterification of this compound-AM: Insufficient intracellular esterase activity. 2. Low dye concentration: Suboptimal loading. 3. Dye extrusion: Active transport of this compound out of the cell. 4. Incorrect filter set: Mismatch between microscope filters and this compound's spectral properties. | 1. Increase incubation time or temperature (e.g., 37°C for 60 minutes). 2. Optimize this compound-AM concentration (start with a titration from 1-10 µM). 3. Add Probenecid (an anion transport inhibitor) to the loading and imaging buffer (follow manufacturer's recommendations). 4. Ensure you are using a filter set appropriate for ratiometric imaging of UV-excitable dyes (e.g., a Fura-2 filter set). |
| Rapid Signal Loss (Photobleaching) | 1. High excitation light intensity: Using excessive laser power or lamp brightness. 2. Long exposure times: Illuminating the sample for longer than necessary. 3. Frequent image acquisition: Capturing images too often in a time-lapse experiment. 4. Absence of antifade reagents: No protection against ROS-mediated dye destruction. | 1. Reduce excitation intensity to the lowest level that provides an adequate signal-to-noise ratio. 2. Use the shortest possible exposure time. 3. Increase the interval between image acquisitions. 4. Incorporate an antifade reagent like Trolox or ProLong Live Antifade Reagent into your imaging medium (see protocols below). |
| High Background Fluorescence | 1. Extracellular this compound-AM: Incomplete washing after loading. 2. Autofluorescence: Natural fluorescence from the cells or culture medium. 3. Suboptimal dye loading: Using too high a concentration of this compound-AM. | 1. Wash cells thoroughly (2-3 times) with fresh, pre-warmed buffer after loading. 2. Use a phenol red-free imaging medium. 3. Optimize the this compound-AM loading concentration by performing a concentration-response curve. |
| Cellular Artifacts or Death (Phototoxicity) | 1. UV-induced damage: Direct damage to DNA and other cellular components by the UV excitation light. 2. ROS production: Generation of reactive oxygen species. 3. Dye-induced cytotoxicity: High intracellular concentrations of this compound. | 1. Minimize UV exposure by reducing light intensity and exposure time. 2. Use antifade reagents/antioxidants (e.g., Trolox, N-acetylcysteine) to scavenge ROS. 3. Use the lowest effective this compound-AM concentration and shortest loading time. Consider using a less phototoxic, visible light-excitable potassium indicator if possible (see "Alternatives to this compound-AM" below). |
Table 2: Troubleshooting common issues with this compound-AM imaging.
Experimental Protocols
Protocol 1: General Loading Protocol for this compound-AM
This is a general guideline; optimal conditions for dye concentration, temperature, and incubation time should be determined for each specific cell type and experimental setup.[2]
Materials:
-
This compound-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Procedure:
-
Prepare a this compound-AM stock solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare the loading solution:
-
Dilute the this compound-AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM.
-
To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
(Optional) To inhibit dye extrusion, add Probenecid to the loading solution (follow manufacturer's recommendations).
-
-
Load the cells:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
Imaging: Proceed with fluorescence imaging.
Protocol 2: Using Trolox to Reduce Photobleaching and Phototoxicity
Trolox, a water-soluble analog of Vitamin E, is an antioxidant that can reduce photobleaching and phototoxicity by scavenging reactive oxygen species.[7][8][9][10]
Materials:
-
Trolox stock solution (e.g., 100 mM in ethanol)
-
Cells loaded with this compound-AM (as per Protocol 1)
-
Imaging buffer (e.g., phenol red-free HBSS)
Procedure:
-
Prepare the imaging buffer with Trolox: Dilute the Trolox stock solution into the imaging buffer to a final concentration between 0.1 mM and 1 mM.[7] The optimal concentration should be determined experimentally, as it can depend on the cell type.[7]
-
Equilibrate cells with Trolox: After washing the this compound-AM loaded cells, replace the buffer with the Trolox-containing imaging buffer.
-
Proceed with imaging: Image the cells in the presence of Trolox. For time-lapse experiments, ensure the imaging chamber is maintained with the Trolox-containing buffer.
Protocol 3: Using ProLong™ Live Antifade Reagent
ProLong™ Live Antifade Reagent is a commercial solution designed to reduce photobleaching in live-cell imaging.
Materials:
-
ProLong™ Live Antifade Reagent
-
Cells loaded with this compound-AM (as per Protocol 1)
-
Live Cell Imaging Solution or other suitable imaging medium
Procedure:
-
Prepare the working solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your chosen imaging medium.
-
Incubate cells: After washing the this compound-AM loaded cells, add the ProLong™ Live working solution.
-
Incubate: Incubate the cells in the dark for 15 minutes to 2 hours. A 2-hour incubation is recommended for optimal results.
-
Image: Image the cells. The protective effect can last for up to 24 hours.
Visualizations
Signaling Pathway: UV-Induced Apoptosis via Fas Receptor
UV radiation can induce apoptosis by causing the clustering of Fas receptors (CD95) on the cell surface, even in the absence of the Fas ligand (FasL).[11] This clustering initiates a downstream signaling cascade leading to programmed cell death.
UV-induced Fas-mediated apoptosis pathway.
Experimental Workflow: Assessing Phototoxicity
A systematic approach is necessary to determine if imaging conditions are inducing phototoxicity.
Workflow for assessing phototoxicity in live-cell imaging.
Alternatives to this compound-AM
While this compound has been a widely used potassium indicator, newer generations of fluorescent probes offer significant advantages, particularly in terms of photostability and spectral properties.
The ION Potassium Green (IPG™) family of indicators (formerly Asante Potassium Green or APG) are considered superior replacements for this compound.[12]
| Feature | This compound-AM | IPG™ Indicators (e.g., IPG-2, IPG-4) |
| Excitation | UV (~340/380 nm) | Visible (~525 nm) |
| Phototoxicity | Higher risk due to UV excitation | Lower risk with visible light excitation |
| Compatibility | Requires specialized UV optics | Compatible with standard FITC/YFP filter sets |
| Selectivity K⁺ vs Na⁺ | ~1.5x | Improved selectivity (e.g., IPG-4) |
| Signal Change | Ratiometric | Intensiometric |
Table 3: Comparison of this compound-AM with IPG™ Potassium Indicators.
For experiments sensitive to phototoxicity or for those utilizing standard confocal microscopes without UV capabilities, switching to a visible light-excitable indicator from the IPG™ family is strongly recommended.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. photonics.com [photonics.com]
- 9. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Correcting for Background Fluorescence in PBFI Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to background fluorescence in Potassium-Binding Benzofuran Isophthalate (PBFI) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my this compound experiment?
High background fluorescence can obscure the specific signal from your this compound-loaded cells, making data interpretation difficult. The primary sources include:
-
Autofluorescence: Biological materials such as cells and tissues naturally fluoresce, which can be mistaken for a positive signal. Common sources of endogenous autofluorescence are NADH, flavins, and lipofuscin.[1] Aldehyde-based fixatives like formalin can also increase autofluorescence.
-
Unbound Extracellular this compound: Incomplete washing after dye loading will leave residual this compound-AM or this compound in the extracellular medium, contributing to background noise.[2]
-
Media Components: Phenol red and other components in standard cell culture media can be fluorescent. Fetal Bovine Serum (FBS) is another common culprit due to its content of fluorescent molecules.
-
Plasticware: Plastic-bottom dishes and plates used for cell culture can fluoresce brightly, especially when excited with UV light, which is used for this compound.[2]
-
Dye Leakage: Over time, the cleaved this compound dye can leak from the cells into the extracellular medium, increasing the background signal.
Q2: How can I proactively minimize background fluorescence during my experimental setup?
Optimizing your experimental design is the most effective way to reduce background fluorescence. Consider the following:
-
Choice of Media: Use phenol red-free imaging media or an optically clear buffered saline solution during the experiment.[2] Products like Gibco FluoroBrite DMEM are specifically designed to reduce background fluorescence.[2]
-
Vessel Selection: Whenever possible, use glass-bottom dishes or plates instead of standard plasticware to minimize fluorescence from the vessel itself.[2] For microplate assays, black-walled plates are recommended to reduce well-to-well crosstalk and background.
-
Optimize Dye Concentration: Perform a titration to determine the lowest effective concentration of this compound-AM that provides a specific signal well above the background.[2]
-
Washing Steps: After loading the cells with this compound-AM, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) to remove any unbound dye.[2]
-
Unstained Controls: Always include an unstained control sample (cells without this compound) to measure the level of autofluorescence in your specific cells under your experimental conditions.[3]
Q3: What is background subtraction and how is it performed?
Background subtraction is a common image processing technique to correct for background fluorescence. The general principle is to acquire an image of the background fluorescence and subtract it from your experimental image.
There are several approaches to acquiring a background image:
-
Image of an Unstained Sample: Acquire an image of an unstained sample (cells only) using the exact same imaging parameters (excitation wavelength, exposure time, gain) as your experimental samples. The average intensity of this image can then be subtracted from your this compound images.
-
Image of a Cell-Free Region: In your experimental sample, select a region of interest (ROI) that does not contain any cells. The average fluorescence intensity of this ROI can be used as the background value to be subtracted.
-
Software-Based Correction: Many imaging software packages, including ImageJ, have built-in functions for background subtraction, such as the "Subtract Background" command which uses a rolling ball algorithm.[4]
Q4: this compound is a ratiometric dye. Do I still need to correct for background?
Yes. While ratiometric measurements (calculating the ratio of fluorescence intensities at two different excitation wavelengths, e.g., 340 nm and 380 nm for this compound) can correct for issues like uneven dye loading, photobleaching, and variable cell morphology, they do not inherently correct for background fluorescence.[5][6] Background fluorescence should be subtracted from the raw fluorescence intensity values at each excitation wavelength before calculating the ratio.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background across the entire field of view | 1. Incomplete removal of extracellular this compound-AM.[2]2. Fluorescent components in the imaging medium (e.g., phenol red, serum).3. Autofluorescence from the culture vessel (e.g., plastic plate).[2] | 1. Increase the number and volume of washes after dye loading.2. Switch to a phenol red-free, serum-free imaging buffer or a specialized low-fluorescence medium.[2]3. Use glass-bottom dishes or black-walled microplates designed for fluorescence.[2][8] |
| High background signal that increases over time | 1. Leakage of this compound from the cells.2. Phototoxicity causing cell membrane damage and dye release. | 1. Use an anion transport inhibitor like probenecid to improve intracellular dye retention.[5]2. Reduce the intensity and duration of the excitation light. Use neutral density filters if available. |
| Signal from this compound-loaded cells is weak compared to background | 1. Sub-optimal this compound-AM loading.2. High cellular autofluorescence.3. Instrument settings are not optimized. | 1. Optimize this compound-AM concentration and incubation time.[5]2. Implement background subtraction using an unstained cell control. For fixed samples, consider using an autofluorescence quenching agent.[3]3. Adjust instrument settings such as gain or integration time to increase the signal. Ensure you are not saturating the detector. |
| Uneven background (shading artifacts) | 1. Non-uniform illumination from the light source. | 1. Perform flat-field correction. This involves acquiring an image of a uniform fluorescent sample to create a correction map that is then applied to your experimental images.[9] |
Experimental Protocols
Protocol for Background Subtraction in this compound Imaging
This protocol outlines the steps for acquiring and subtracting background fluorescence in a typical live-cell this compound imaging experiment.
Materials:
-
This compound-AM
-
Phenol red-free imaging buffer (e.g., HEPES-buffered HBSS)
-
Glass-bottom imaging dishes or black-walled microplates
-
Fluorescence microscope with excitation filters for ~340 nm and ~380 nm and an emission filter for ~505 nm.[5][6]
Procedure:
-
Prepare Samples:
-
Experimental Sample: Seed cells on a glass-bottom dish and load with this compound-AM according to your established protocol. After loading, wash the cells thoroughly (at least 3 times) with imaging buffer.
-
Background Control Sample: Seed cells from the same batch on an identical glass-bottom dish but do not load with this compound-AM. This will be your autofluorescence control.
-
-
Image Acquisition:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Place the Background Control Sample on the microscope stage.
-
Using your standard imaging settings for this compound (e.g., exposure time, gain), acquire images at both the 340 nm and 380 nm excitation wavelengths. These are your Background_340 and Background_380 images.
-
Replace the control sample with your Experimental Sample .
-
Acquire images of the this compound-loaded cells at both excitation wavelengths. These are your Raw_340 and Raw_380 images.
-
-
Data Analysis:
-
In your image analysis software (e.g., ImageJ), open the acquired images.
-
Subtract the corresponding background image from the raw experimental image for each channel:
-
Corrected_340 = Raw_340 - Background_340
-
Corrected_380 = Raw_380 - Background_380
-
-
Generate the ratiometric image using the corrected images:
-
Ratio_Image = Corrected_340 / Corrected_380
-
-
Data Presentation
The following tables illustrate the impact of background correction on fluorescence measurements.
Table 1: Effect of Background Subtraction on Signal-to-Noise Ratio (SNR)
| Condition | Mean Signal Intensity (Loaded Cells) | Mean Background Intensity | SNR (Signal/Background) |
| Uncorrected | 1500 | 500 | 3.0 |
| Corrected | 1000 | N/A | >10 (Theoretically improved) |
Note: Data are illustrative. Actual values will vary depending on the cell type, dye loading, and imaging system.
Table 2: Comparison of Different Imaging Media on Background Fluorescence
| Imaging Medium | Mean Background Intensity (Cell-Free Region) |
| Standard Medium with Phenol Red & Serum | 800 ± 50 |
| Phenol Red-Free Medium with Serum | 450 ± 40 |
| Phenol Red-Free, Serum-Free Buffer | 150 ± 20 |
Note: Data are illustrative, representing arbitrary fluorescence units.
Visualizations
Experimental Workflow for Background Correction
Caption: Workflow for acquiring and processing images for background correction in ratiometric this compound experiments.
Troubleshooting Logic for High Background Fluorescence
Caption: A decision-making flowchart for troubleshooting high background fluorescence in this compound experiments.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Validation of the physiological background correction method for the suppression of the spill-in effect near highly radioactive regions in positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Devices Support Portal [support.moleculardevices.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. 7. Background correction [mbfbioscience.com]
challenges in PBFI calibration and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the calibration of Physiologically Based Pharmacokinetic (PBPK) models. Our goal is to equip researchers, scientists, and drug development professionals with practical solutions to refine their models and enhance prediction accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial PBPK model simulation consistently overestimates or underestimates the observed clinical plasma concentration data. What are the first steps to diagnose and correct this?
A1: A discrepancy between simulated and observed data is a common starting point in model calibration. A systematic, step-wise approach is essential to identify the source of the error without introducing arbitrary parameter adjustments.
Troubleshooting Steps:
-
Verify Model Inputs: The first step is a thorough review of all input parameters. Errors in drug-dependent properties (e.g., LogP, pKa, solubility) or system-dependent physiological parameters can lead to significant prediction inaccuracies. Ensure that the physiological data used is appropriate for the specific population being modeled.[1]
-
Assess In Vitro-In Vivo Extrapolation (IVIVE): IVIVE is a critical process for translating in vitro data (like metabolic clearance from hepatocytes or microsomes) into in vivo parameters.[2][3][4][5][6] Scrutinize the scaling factors, binding assumptions, and the experimental conditions of the in vitro assays, as these are frequent sources of prediction error.[7]
-
Conduct a Parameter Sensitivity Analysis (PSA): A PSA helps identify which parameters have the most substantial influence on the model's output (e.g., Cmax, AUC).[8][9][10][11] By ranking parameters based on sensitivity, you can focus your calibration efforts on the inputs that matter most, rather than adjusting insensitive parameters that have little effect on the outcome.[9][12]
Logical Workflow for Initial Model Discrepancy
Caption: Workflow for addressing initial PBPK model prediction inaccuracies.
Q2: My model has an identifiability problem; several different combinations of parameter values produce similarly good fits to the observed data. How can I resolve this ambiguity?
A2: Parameter non-identifiability is a significant challenge, especially in complex models where the available data cannot uniquely determine the value of a single parameter.[13] This often occurs when parameters are correlated or when the data lacks the information content to resolve them.
Potential Solutions:
-
Model Simplification: Systematically evaluate if the model can be simplified. For instance, if a transport process is shown by PSA to have minimal impact on the overall PK profile, you might fix its value based on literature or remove it to reduce model complexity.
-
Incorporate Additional Data: The most effective way to resolve non-identifiability is to introduce new, informative data. If you only have plasma data, consider generating tissue concentration data for key organs, or conduct studies with different dosing routes (e.g., intravenous) to better constrain distribution and clearance parameters.[14]
-
Fix Parameters to In Vitro Values: Whenever possible, use high-confidence in vitro data to fix corresponding model parameters, reducing the number of variables that need to be estimated from in vivo data. This "bottom-up" approach enhances the mechanistic basis of the model.[15]
Q3: The absorption phase (Cmax and Tmax) of my oral administration model is poorly predicted, even though the intravenous model is accurate. What should I investigate?
A3: Poor prediction of oral absorption is a common hurdle.[13][16] Since your IV model is accurate, the issue likely lies within the parameters governing the gastrointestinal tract.
Troubleshooting Steps:
-
Solubility and Dissolution: Drug solubility is not a single value but varies with the pH of the GI tract. Ensure your model accurately reflects pH-dependent solubility. The dissolution rate is also critical; in vitro dissolution data may not always translate directly to the in vivo environment.[17]
-
Permeability: The effective permeability (Peff) can be a sensitive parameter. In silico predictions of Peff may need to be refined. Consider if active transport (uptake or efflux) is involved and not accounted for.[17]
-
GI Physiology and Food Effects: Re-evaluate the physiological parameters of the gut model, such as gastric emptying time and intestinal transit time. If clinical data involves food, modeling the food effect is critical, as it can alter gastric pH, emptying time, and drug solubility through interactions with bile salts.[18]
Experimental Workflow for In Vitro Permeability Assessment
Caption: Experimental workflow for determining apparent permeability (Papp) using Caco-2 cells.
Quantitative Data Summary
This table summarizes key parameters that are often challenging during PBPK model calibration, their common sources of uncertainty, and their typical impact on the pharmacokinetic profile.
| Parameter | Common Source of Uncertainty / Discrepancy | Potential Impact on PK Profile |
| Intrinsic Clearance (CLint) | Discrepancies in IVIVE from recombinant enzymes, microsomes, or hepatocytes.[7] | Affects overall drug exposure (AUC) and terminal half-life. |
| Fraction Unbound (fu) | Measurement variability; differences between plasma and in vitro incubation buffer. | Influences both clearance and volume of distribution. |
| Tissue Partitioning (Kp) | Inaccuracy of in silico prediction methods; lack of experimental tissue data. | Affects the volume of distribution (Vss) and the shape of the terminal phase. |
| Effective Permeability (Peff) | In vitro (e.g., Caco-2) to in vivo disconnect; unaccounted for active transport.[17] | Impacts the rate and extent of absorption (Tmax, Cmax). |
| Gastric Emptying Time | High inter-individual variability; significant impact from food or disease states.[18] | Influences the lag time and the rate of drug appearance in plasma (Tmax). |
Key Experimental Protocols
Protocol 1: Parameter Sensitivity Analysis (PSA)
Objective: To systematically identify and rank model parameters based on their influence on a specific model output (e.g., AUC, Cmax).
Methodology:
-
Define Endpoints: Select the pharmacokinetic outputs of interest (e.g., plasma AUC, Cmax).
-
Select Parameters: Identify all potentially influential input parameters for the analysis.
-
Define Parameter Ranges: For each parameter, define a realistic range of variation based on literature, experimental uncertainty, or physiological variability.
-
Sampling and Simulation: Use a global sensitivity analysis method (e.g., Sobol indices, Morris method) to vary all parameters simultaneously across their defined ranges.[8][9] Run the PBPK simulation for each generated parameter set.
-
Calculate Sensitivity Indices: Compute sensitivity indices for each parameter, which quantify the contribution of that parameter's variance to the overall variance of the model output.[11]
-
Rank and Analyze: Rank the parameters according to their sensitivity indices to identify those that require the most careful measurement or calibration.[9]
Protocol 2: In Vitro to In Vivo Extrapolation (IVIVE) for Hepatic Clearance
Objective: To predict the in vivo hepatic clearance of a drug from data generated in an in vitro system (e.g., human liver microsomes).
Methodology:
-
In Vitro Metabolism Assay: Incubate the drug at multiple concentrations with a known quantity of liver microsomes (or other metabolically active systems) and an appropriate cofactor (e.g., NADPH). Measure the rate of drug depletion over time.
-
Determine In Vitro Kinetic Parameters: Fit the depletion data to the Michaelis-Menten equation to determine Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). Calculate the in vitro intrinsic clearance (CLint,vitro) as Vmax/Km.
-
Scaling: Scale the CLint,vitro to a whole-organ intrinsic clearance (CLint,liver) using well-established scaling factors (e.g., mg of microsomal protein per gram of liver, and grams of liver per body weight).
-
Incorporate into PBPK Model: Use the scaled CLint,liver as the input parameter for the liver compartment in the PBPK model. The model will then use this value, along with liver blood flow and fraction unbound, to predict the in vivo hepatic clearance.
IVIVE Scaling Pathway for Hepatic Clearance
Caption: Conceptual pathway for IVIVE, scaling in vitro metabolic data to predict in vivo clearance.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation [frontiersin.org]
- 5. toxicology.org [toxicology.org]
- 6. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Frontiers | Applying a Global Sensitivity Analysis Workflow to Improve the Computational Efficiencies in Physiologically-Based Pharmacokinetic Modeling [frontiersin.org]
- 9. Global sensitivity analysis of Open Systems Pharmacology Suite physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Workflow for Global Sensitivity Analysis of PBPK Models [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Approaches: A Systematic Review of Published Models, Applications, and Model Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. PBPK MODELING - Critical Parameters for Simulating Oral Absorption Using PBPK Models [drug-dev.com]
- 18. fda.gov [fda.gov]
impact of pH and temperature on PBFI fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ratiometric potassium indicator, PBFI (Potassium-Binding Benzofuran Isophthalate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent indicator used to measure intracellular potassium (K⁺) concentrations. It is "ratiometric," meaning that the ratio of its fluorescence intensity at two different excitation wavelengths is used to determine the K⁺ concentration. This ratiometric property helps to minimize issues like uneven dye loading, photobleaching, and variations in cell thickness.[1][2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
This compound is typically excited at two wavelengths:
-
~340 nm: Where the fluorescence intensity increases as it binds to K⁺.
-
~380 nm: Where the fluorescence is largely independent of K⁺ concentration (isosbestic point).
The fluorescence emission is then measured at ~505 nm for both excitation wavelengths.[1][2] The ratio of the emission intensities (F340/F380) is then used to calculate the intracellular K⁺ concentration.
Q3: What is the dissociation constant (Kd) of this compound for potassium?
The dissociation constant (Kd) is a measure of the affinity of this compound for K⁺ ions. A lower Kd indicates a higher affinity. The Kd of this compound for K⁺ is significantly influenced by the concentration of sodium (Na⁺) ions.[3]
Impact of pH and Temperature on this compound Fluorescence
Q4: How does pH affect this compound fluorescence?
Based on available in situ calibration data, the fluorescence of this compound appears to be relatively stable within the physiological pH range. One study found that altering the pH to 6.5 or 8.0 did not significantly change the sensitivity of this compound for K⁺ compared to measurements at pH 7.35.[4]
However, the fluorescence of any dye can be influenced by pH.[5] Therefore, it is crucial for researchers to validate the pH stability of this compound under their specific experimental conditions.
Q5: How does temperature affect this compound fluorescence?
| Parameter | Effect of Increased Temperature | Rationale |
| Fluorescence Intensity | Decrease | Higher temperatures increase the kinetic energy of molecules, leading to more frequent collisions. These collisions promote non-radiative decay pathways, where the excited fluorophore loses energy as heat rather than emitting a photon, thus reducing fluorescence intensity.[2] |
| Dissociation Constant (Kd) | May Increase or Decrease | The effect of temperature on the Kd is determined by the thermodynamics of the binding reaction between this compound and K⁺ (i.e., the enthalpy and entropy of binding). The relationship can be described by the van't Hoff equation. Without experimental data for this compound, the direction of the change in Kd with temperature cannot be definitively stated. |
Given the potential impact of temperature, it is recommended to:
-
Maintain a constant and controlled temperature throughout your experiments.
-
Perform calibration experiments at the same temperature as your experimental measurements.
Experimental Protocols
Detailed this compound-AM Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound-AM (the acetoxymethyl ester form of this compound, which is cell-permeant)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)
-
Probenecid (optional, an anion transport inhibitor to improve dye retention)
Procedure:
-
Prepare Stock Solutions:
-
This compound-AM Stock: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Pluronic F-127 Stock: Prepare a 10% (w/v) stock solution in DMSO.
-
Probenecid Stock (Optional): Prepare a 250 mM stock solution in 1 M NaOH.
-
-
Prepare Loading Buffer:
-
For a final this compound-AM concentration of 5 µM, add the appropriate volume of the this compound-AM stock solution to your chosen buffer (e.g., HBSS).
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in appropriate culture plates.
-
Remove the culture medium and wash the cells once with the loading buffer (without the dye).
-
Add the this compound-AM loading buffer to the cells.
-
Incubate at 37°C for 60-90 minutes. The optimal loading time and temperature may vary between cell types.
-
-
Wash and De-esterification:
-
After loading, wash the cells twice with fresh, warm buffer (without the dye) to remove extracellular this compound-AM.
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases, which traps the active this compound inside the cells.
-
-
Imaging:
-
You are now ready to perform fluorescence imaging. Excite the cells at ~340 nm and ~380 nm and collect the emission at ~505 nm.
-
In Situ Calibration Protocol for Intracellular K⁺
This protocol allows for the calibration of the this compound fluorescence ratio to the intracellular K⁺ concentration within the cells.
Materials:
-
This compound-loaded cells (from the protocol above)
-
Calibration buffers with varying K⁺ concentrations (and corresponding Na⁺ concentrations to maintain ionic strength).
-
Ionophore (e.g., Gramicidin or a combination of Valinomycin and Nigericin) to equilibrate intracellular and extracellular K⁺ concentrations.
Procedure:
-
Prepare Calibration Buffers: Prepare a set of buffers with known K⁺ concentrations (e.g., 0, 20, 40, 80, 120, 150 mM). The sum of [K⁺] and [Na⁺] should be kept constant to maintain a physiological ionic strength (e.g., 140-150 mM).
-
Equilibrate Ion Concentrations:
-
After loading and de-esterification, replace the buffer with the first calibration buffer containing the ionophore (e.g., 10 µM gramicidin).
-
Allow sufficient time for the intracellular and extracellular K⁺ concentrations to equilibrate (typically 5-10 minutes).
-
-
Acquire Fluorescence Ratios:
-
Record the fluorescence intensity at ~505 nm with excitation at ~340 nm and ~380 nm.
-
Calculate the 340/380 fluorescence ratio.
-
-
Repeat for all Calibration Buffers:
-
Sequentially perfuse the cells with the remaining calibration buffers (from lowest to highest K⁺ concentration) and repeat step 3 for each buffer.
-
-
Determine Rmin and Rmax:
-
At the end of the experiment, determine the minimum ratio (Rmin) in a K⁺-free buffer and the maximum ratio (Rmax) in a high K⁺ buffer.
-
-
Generate Calibration Curve:
-
Plot the 340/380 fluorescence ratio against the corresponding K⁺ concentration.
-
Fit the data to the Grynkiewicz equation to determine the effective Kd of this compound in your cells: [K⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax,380 / Fmin,380) where Fmax,380 and Fmin,380 are the fluorescence intensities at 380 nm excitation in K⁺-free and saturating K⁺ conditions, respectively.
-
Troubleshooting Guide
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of dissociation constants of protein ligands by thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
minimizing PBFI leakage from cells during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the leakage of the potassium indicator PBFI AM from cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM is a cell-permeant ratiometric fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the AM group, trapping the now membrane-impermeant this compound molecule in the cytoplasm. This compound's fluorescence is dependent on the concentration of K⁺, and it can be measured ratiometrically to reduce effects of photobleaching and variations in dye loading.[1][2]
Q2: What causes this compound to leak from cells after loading?
Even after the AM ester is cleaved, the resulting this compound anion can be actively transported out of the cell. This leakage is primarily mediated by a family of proteins called organic anion transporters (OATs).[3][4][5] These transporters are naturally present in the cell membrane and are responsible for the efflux of various organic anions, including fluorescent dyes like this compound.
Q3: How can I prevent this compound leakage?
The most effective way to minimize this compound leakage is to use an organic anion transporter inhibitor, such as probenecid.[3][6] Probenecid blocks the OATs, thereby reducing the extrusion of the dye from the cytoplasm.[4][5] Optimizing experimental parameters such as incubation time, temperature, and dye concentration can also help improve dye retention.
Q4: What is the recommended concentration of probenecid?
A final concentration of 1-2.5 mM probenecid in the loading and imaging buffer is commonly recommended to inhibit organic anion transporters.[6] However, the optimal concentration can be cell-type dependent and may require empirical determination. It is important to note that probenecid can have other effects on cellular physiology, so it's crucial to include appropriate controls in your experiments.[3]
Q5: What are the optimal loading conditions for this compound AM?
Optimal loading conditions should be determined for each specific cell type and experimental setup.[1] However, a general starting point is to incubate cells with 5-10 µM this compound AM for 30-60 minutes at 37°C.[2] Lowering the incubation temperature to room temperature may reduce dye compartmentalization into organelles but might require a longer incubation time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Signal Loss / High Leakage Rate | Active transport of this compound out of the cell by organic anion transporters (OATs). | Add 1-2.5 mM probenecid to the loading and imaging buffers to block OATs.[6] Consider lowering the experimental temperature, as transport processes are often temperature-sensitive. |
| Cell membrane integrity is compromised. | Ensure cells are healthy and not undergoing apoptosis or necrosis. Use a viability stain to assess cell health. Reduce dye concentration or incubation time to minimize potential cytotoxicity. | |
| Low Fluorescence Signal | Incomplete hydrolysis of the this compound AM ester by intracellular esterases. | Increase the incubation time to allow for complete de-esterification. Ensure the this compound AM stock solution is properly prepared in anhydrous DMSO and has not undergone multiple freeze-thaw cycles. |
| Insufficient dye loading. | Increase the this compound AM concentration or the incubation time. Optimize loading conditions for your specific cell type. | |
| Photobleaching. | Reduce the intensity and duration of excitation light. Use a neutral density filter if possible. Acquire images at longer intervals. | |
| High Background Fluorescence | Extracellular this compound AM that has not been washed away. | Wash cells thoroughly with fresh, probenecid-containing buffer after loading. |
| Hydrolysis of this compound AM in the loading buffer before it enters the cells. | Prepare the dye-loading solution immediately before use. Minimize the time the dye is in the aqueous buffer. | |
| Compartmentalization of the Dye (e.g., in mitochondria) | Incubation at higher temperatures (e.g., 37°C) can promote sequestration into organelles. | Try loading cells at a lower temperature (e.g., room temperature) for a longer duration. |
| The specific cell type may be prone to dye compartmentalization. | Co-load with a mitochondrial-specific fluorescent marker (e.g., MitoTracker) to assess the degree of co-localization with this compound. |
Experimental Protocols
Protocol 1: Standard this compound AM Loading Protocol
This protocol provides a general guideline for loading adherent cells with this compound AM.
-
Prepare Solutions:
-
This compound AM Stock Solution: Prepare a 2-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4.
-
Probenecid Stock Solution (Optional but Recommended): Prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
Pluronic™ F-127 Solution (Optional): Prepare a 10% (w/v) solution of Pluronic™ F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Warm all solutions to room temperature.
-
For a final this compound AM concentration of 5 µM in 10 mL of loading buffer:
-
Add the appropriate volume of this compound AM stock solution.
-
(Optional) Add 20 µL of 10% Pluronic™ F-127 solution (for a final concentration of 0.02%) to aid in dye dispersal.
-
(Optional but Recommended) Add 40 µL of 250 mM probenecid stock solution (for a final concentration of 1 mM).
-
-
Vortex the loading solution thoroughly.
-
-
Cell Loading:
-
Grow adherent cells on coverslips or in culture plates.
-
Remove the culture medium and wash the cells once with pre-warmed loading buffer.
-
Add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed loading buffer (containing probenecid if used during loading).
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber or view the plate on a microscope.
-
Maintain the cells in the imaging buffer (containing probenecid if used) during the experiment.
-
Excite this compound at approximately 340 nm and 380 nm, and collect the emission at ~500 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular K⁺ concentration.[1]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Minimizing this compound Leakage
| Reagent | Stock Solution | Final Concentration | Purpose |
| This compound AM | 2-5 mM in DMSO | 1-10 µM | Intracellular potassium indicator. |
| Probenecid | 250 mM in 1 M NaOH | 1-2.5 mM | Inhibits organic anion transporters to reduce dye leakage.[6] |
| Pluronic™ F-127 | 10% (w/v) in DMSO | 0.01-0.04% | A non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.[1] |
Visualizations
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Optimizing PBFI Loading Efficiency: A Technical Support Guide
Welcome to the technical support center for optimizing Potassium-Binding Benzofuran Isophthalate (PBFI) loading efficiency in different cell types. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Introduction to this compound-AM
Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl ester (this compound-AM) is a ratiometric, fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations.[1][2] As a membrane-permeant dye, it can be loaded noninvasively into cells. Once inside, intracellular esterases cleave the AM ester group, trapping the active this compound indicator in the cytosol. This compound is excited at two wavelengths (typically around 340 nm and 380 nm), and the ratio of the fluorescence emission at ~505 nm provides a quantitative measure of the intracellular K⁺ concentration.[1][2] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general principle of this compound-AM loading?
A1: this compound-AM is a hydrophobic, non-fluorescent molecule that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups, converting this compound-AM into its active, membrane-impermeant form, this compound. This active form binds to intracellular potassium and becomes fluorescent.
Q2: Why is Pluronic F-127 used in the loading buffer?
A2: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic this compound-AM in the aqueous loading buffer.[3][4] This prevents the dye from aggregating and facilitates a more uniform loading of the cells. It is particularly recommended for weakly fluorescent indicators like this compound.[3]
Q3: What is the purpose of Probenecid in the loading protocol?
A3: Probenecid is an inhibitor of organic anion transporters.[5] In some cell types, these transporters can actively extrude the cleaved this compound from the cytoplasm, leading to a weak or fading signal. Probenecid helps to improve the intracellular retention of the dye by blocking this extrusion.[6] However, it should be used with caution as it can have other effects on cellular metabolism.[7]
Q4: How does the presence of sodium (Na⁺) affect this compound measurements?
A4: this compound has a 1.5-fold higher selectivity for K⁺ over Na⁺.[1] While this selectivity is not as high as some other ion indicators, it is generally sufficient for intracellular measurements where the K⁺ concentration is typically about 10 times higher than the Na⁺ concentration.[8] However, it is important to be aware that significant changes in intracellular Na⁺ could potentially affect the this compound signal. The dissociation constant (Kd) of this compound for K⁺ is dependent on the Na⁺ concentration.[8]
Q5: Are there alternatives to this compound-AM for measuring intracellular potassium?
A5: Yes, there are several alternatives. The ION Potassium Green (IPG) family of indicators (formerly Asante Potassium Green, APG) are non-ratiometric indicators with various affinities for K⁺ and are compatible with common filter sets like FITC and YFP.[9] These can be a good alternative, especially for applications where UV excitation is not desirable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Inefficient dye loading: Incorrect dye concentration, incubation time, or temperature. | Optimize loading conditions. Start with a this compound-AM concentration of 5-10 µM and an incubation time of 30-60 minutes at 37°C. Adjust as necessary for your specific cell type. |
| 2. Poor dye solubility: this compound-AM has poor aqueous solubility. | Ensure proper dispersion by using Pluronic F-127 at a final concentration of 0.02-0.1%.[3][10] | |
| 3. Dye extrusion: Active transport of the cleaved dye out of the cells. | Include Probenecid (1-2.5 mM) in the loading and imaging buffer to inhibit organic anion transporters.[5] | |
| 4. Hydrolysis of this compound-AM: The AM ester can be hydrolyzed before it enters the cells. | Prepare fresh working solutions of this compound-AM for each experiment. Do not store diluted solutions. | |
| 5. Low esterase activity: Some cell types may have low intracellular esterase activity. | Increase the incubation time or temperature to facilitate dye cleavage. | |
| High Background Fluorescence | 1. Extracellular dye: Incomplete washing of the cells after loading. | Wash cells thoroughly (2-3 times) with fresh, dye-free buffer after incubation with this compound-AM. |
| 2. Autofluorescence: Some cell types exhibit natural fluorescence. | Image a control sample of unstained cells to determine the level of autofluorescence and subtract it from your measurements. | |
| 3. Dye compartmentalization: this compound may accumulate in organelles. | Reduce the loading temperature (e.g., room temperature or 4°C) or decrease the incubation time. | |
| 4. High dye concentration: Using too much this compound-AM can lead to non-specific staining. | Titrate the this compound-AM concentration to find the lowest effective concentration for your cells.[11] | |
| Heterogeneous Staining | 1. Uneven dye loading: Inconsistent exposure of cells to the loading solution. | Ensure that the loading solution is well-mixed and that all cells are evenly covered. Gentle agitation during incubation may help. |
| 2. Variations in cell health: Unhealthy or dying cells may not load the dye properly. | Ensure you are working with a healthy, viable cell population. Check cell density and morphology. | |
| 3. Cell clumping: Clumped cells may not be uniformly loaded. | Ensure a single-cell suspension before and during loading. | |
| Signal Fades Quickly | 1. Photobleaching: Excessive exposure to excitation light. | Reduce the intensity and duration of the excitation light. Use neutral density filters if available. Take advantage of the ratiometric properties of this compound to minimize the effects of photobleaching on the final measurement.[1] |
| 2. Dye leakage or extrusion: The dye is being actively transported out of the cells. | Use Probenecid in the imaging buffer.[5][6] | |
| 3. Cell death/phototoxicity: High-intensity UV light can be damaging to cells. | Minimize exposure to the excitation light. Use the lowest possible illumination intensity that provides a good signal-to-noise ratio. |
Experimental Protocols
General this compound-AM Loading Protocol (for adherent cells)
This is a general protocol that should be optimized for each specific cell type and experimental condition.
Materials:
-
This compound-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (e.g., 20% w/v in DMSO)
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 100X stock solution of Probenecid in HBSS or a suitable buffer (if using).
-
-
Prepare Loading Solution:
-
For a final this compound-AM concentration of 5 µM in 10 mL of loading buffer:
-
Mix 10 µL of 5 mM this compound-AM stock solution with 10 µL of 20% Pluronic F-127.
-
Vortex briefly to mix.
-
Add this mixture to 10 mL of HBSS.
-
If using Probenecid, add 100 µL of 100X stock solution.
-
Vortex the final loading solution thoroughly.
-
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in culture dishes.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, dye-free HBSS (containing Probenecid if used during loading).
-
-
Imaging:
-
Mount the coverslip on a microscope and image the cells using appropriate filters for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~505 nm).
-
In Situ Calibration of Intracellular this compound
For accurate quantification of intracellular K⁺ concentration, an in situ calibration is recommended.[12] This involves using an ionophore to equilibrate intracellular and extracellular K⁺ concentrations.
Materials:
-
This compound-loaded cells
-
Calibration buffers with varying known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). To maintain osmolarity, Na⁺ is typically used to substitute for K⁺.
-
Potassium ionophore (e.g., Valinomycin) and a protonophore (e.g., CCCP) or Gramicidin.[12]
Procedure:
-
Load cells with this compound-AM as described above.
-
Perfuse the cells with a calibration buffer containing a known K⁺ concentration.
-
Add the ionophore(s) to the buffer to allow the intracellular K⁺ concentration to equilibrate with the extracellular concentration.
-
Record the fluorescence ratio (F340/F380).
-
Repeat steps 2-4 for each calibration buffer.
-
At the end of the experiment, determine the minimum ratio (Rmin) in a K⁺-free buffer and the maximum ratio (Rmax) in a high K⁺ buffer.
-
Plot the fluorescence ratio against the K⁺ concentration to generate a calibration curve.
Data Presentation
Table 1: Recommended Starting Conditions for this compound-AM Loading
| Parameter | General Range | Notes |
| This compound-AM Concentration | 1 - 10 µM[3][10] | Start with 5 µM and optimize. Higher concentrations may be needed for weakly fluorescent signals but can increase background.[3] |
| Incubation Time | 10 - 60 minutes[3][10] | Start with 30-60 minutes and adjust. Longer times may increase dye compartmentalization. |
| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures can reduce compartmentalization. |
| Pluronic F-127 Concentration | 0.02% - 0.1% | A final concentration of ~0.04% is often effective. |
| Probenecid Concentration | 1 - 2.5 mM | Use if dye extrusion is suspected. Test for cytotoxic effects. |
Table 2: Comparison of Potassium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Ratiometric | Kd for K⁺ | Advantages | Disadvantages |
| This compound | ~340 / ~380[1][2] | ~505[1][2] | Yes | ~5 mM[2] | Ratiometric measurements reduce artifacts.[1] | UV excitation can be phototoxic. Lower selectivity for K⁺ over Na⁺.[1] |
| IPG-1 (APG-1) | ~525 | ~545 | No | ~50 mM[9] | Visible light excitation, lower phototoxicity. | Non-ratiometric, sensitive to dye concentration and photobleaching. Low affinity. |
| IPG-2 (APG-2) | ~525 | ~545 | No | ~18 mM[9] | Visible light excitation, lower phototoxicity. | Non-ratiometric. |
| IPG-4 (APG-4) | ~525 | ~545 | No | ~7 mM[9] | Visible light excitation, higher affinity than IPG-1 and -2. | Non-ratiometric. |
Visualizations
Caption: Experimental workflow for loading cells with this compound-AM.
Caption: Mechanism of this compound-AM loading and potential for dye extrusion.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Probenicid inhibition of fluorescence extrusion after MCB-staining of rat-1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - AT [thermofisher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
dealing with incomplete hydrolysis of PBFI AM ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete hydrolysis of PBFI AM ester. It is intended for researchers, scientists, and drug development professionals utilizing this ratiometric potassium indicator in their experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues related to the use of this compound AM, focusing on the critical step of intracellular hydrolysis, which is required to activate the indicator.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM is the cell-permeant acetoxymethyl (AM) ester form of the potassium (K+) indicator this compound. The AM ester groups render the molecule hydrophobic, allowing it to passively diffuse across the plasma membrane into the cell.[1][2] Once inside, ubiquitous intracellular enzymes called esterases cleave the AM groups.[1] This hydrolysis traps the now hydrophilic and K+-sensitive form of this compound in the cytoplasm, where it can bind to K+ ions.[2] this compound is a ratiometric indicator, meaning the fluorescence excitation wavelength shifts upon binding to K+. This allows for more accurate quantification of intracellular K+ concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is less susceptible to variations in dye concentration, cell path length, or photobleaching.[3][4]
Q2: What are the signs of incomplete this compound AM hydrolysis?
Incomplete hydrolysis can manifest in several ways:
-
Low or no fluorescent signal: If the AM esters are not cleaved, the dye is not activated and cannot effectively bind potassium, resulting in a weak or absent signal.
-
High background fluorescence: Unhydrolyzed or partially hydrolyzed this compound AM can remain in the extracellular space or within cellular membranes, contributing to high background noise.[2]
-
Inconsistent or non-responsive signal: Cells with incompletely hydrolyzed dye will not show the expected ratiometric shift in response to changes in intracellular potassium concentration.
-
Dye compartmentalization: The hydrophobic AM ester form may accumulate in organelles like mitochondria, leading to inaccurate cytosolic measurements. This is often more pronounced at higher loading temperatures.[2]
Q3: My fluorescent signal is weak. What are the potential causes related to hydrolysis?
A weak signal is a primary indicator of poor hydrolysis. The troubleshooting steps below address the most common causes.
Troubleshooting Incomplete Hydrolysis
Issue: Weak or inconsistent potassium-dependent fluorescence after loading with this compound AM.
This is often due to insufficient cleavage of the AM ester groups by intracellular esterases. Only the fully de-esterified form of this compound is sensitive to potassium ions.[2]
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time or Suboptimal Temperature | Extend the incubation period to give intracellular esterases more time for de-esterification. While 30-60 minutes at 37°C is a common starting point, this may need to be optimized for your specific cell type.[5][6] Some cell types may benefit from longer incubations at a lower temperature (e.g., room temperature) to maintain cell health while allowing for sufficient enzymatic activity.[2][7] |
| Low Intracellular Esterase Activity | Certain cell types naturally exhibit lower levels of esterase activity.[2] It is crucial to empirically determine the optimal loading conditions by systematically testing a range of incubation times and temperatures. Consider performing an esterase activity assay on your cell line using a substrate like Calcein AM to confirm sufficient enzyme levels. |
| Inappropriate this compound AM Concentration | High concentrations of this compound AM can overload the cellular machinery, leading to incomplete processing.[5] A typical starting concentration is between 1-10 µM.[2] It is recommended to perform a concentration titration to find the lowest effective concentration for your specific cells. |
| Poor Solubility of this compound AM | This compound AM is hydrophobic and can precipitate out of aqueous loading buffers, reducing the effective concentration available to the cells. Always prepare the final loading solution immediately before use. The use of a non-ionic detergent like Pluronic® F-127 is highly recommended to aid in dispersing the dye.[7][8] |
| Degraded or Hydrolyzed this compound AM Stock | This compound AM is susceptible to hydrolysis if exposed to moisture.[2] Ensure your stock solution is prepared in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes and store desiccated at -20°C to prevent repeated freeze-thaw cycles and moisture contamination.[2] |
| Presence of Extracellular Esterases | Serum and some tissues contain extracellular esterases that can cleave the AM groups before the dye enters the cell, preventing it from being loaded.[2][9] Always wash cells and perform the loading step in serum-free medium.[2] |
Experimental Protocols
Protocol 1: Optimization of this compound AM Loading
This protocol provides a framework for systematically optimizing the loading conditions for your specific cell type.
Materials:
-
Cells plated on a suitable imaging plate/dish
-
This compound AM (stock solution in anhydrous DMSO)
-
Pluronic® F-127 (20% stock solution in DMSO)[7]
-
Serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Potassium-free and high-potassium buffers for testing responsiveness
-
Ionophore (e.g., Valinomycin and Nigericin)
Procedure:
-
Prepare Loading Solutions:
-
For each condition to be tested, prepare a fresh loading solution.
-
First, mix equal volumes of the this compound AM DMSO stock and the 20% Pluronic® F-127 DMSO stock.[7]
-
Immediately dilute this mixture into pre-warmed, serum-free medium to achieve the desired final this compound AM concentration (e.g., test a range from 1 µM to 10 µM). The final DMSO concentration should ideally be kept below 0.5%.[10]
-
-
Cell Loading:
-
Wash cells twice with serum-free medium to remove any residual serum esterases.
-
Replace the medium with the prepared loading solutions.
-
Incubate the cells for varying durations (e.g., 30, 60, 90 minutes) at different temperatures (e.g., room temperature, 37°C).
-
-
Washing:
-
After incubation, wash the cells at least twice with fresh, warm, serum-free medium to remove any extracellular or membrane-bound dye.[2]
-
Add fresh medium and allow the cells to rest for at least 30 minutes to ensure complete de-esterification.
-
-
Assessing Loading and Hydrolysis:
-
Using a fluorescence microscope or plate reader, measure the ratiometric signal of this compound (e.g., excitation at ~340 nm and ~380 nm, emission at ~505 nm).[4]
-
To confirm successful hydrolysis and responsiveness, perfuse the cells with a high-potassium buffer and then a potassium-free buffer (in the presence of ionophores like valinomycin and nigericin to equilibrate intracellular and extracellular K+) and observe the corresponding change in the fluorescence ratio.
-
The condition that yields a robust and responsive signal with low background fluorescence is optimal.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting incomplete this compound AM hydrolysis.
Caption: Troubleshooting workflow for incomplete this compound AM hydrolysis.
References
- 1. What is an AM ester? | AAT Bioquest [aatbio.com]
- 2. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. static.horiba.com [static.horiba.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Potassium Indicators: PBFI vs. IPG-2
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal fluorescent indicator is paramount for the accurate measurement of intracellular potassium (K⁺) concentrations, a critical parameter in numerous cellular processes and a key target in drug discovery. This guide provides an objective comparison of two prominent potassium indicators: the classic ratiometric dye, Potassium-Binding Benzofuran Isophthalate (PBFI), and the newer generation ION Potassium Green-2 (IPG-2), also known as Asante Potassium Green-2. This comparison is supported by experimental data to facilitate an informed decision for your research needs.
Performance Characteristics at a Glance
A summary of the key performance indicators for this compound and IPG-2 is presented below. These parameters are crucial for determining the suitability of an indicator for a specific application and experimental setup.
| Property | This compound | IPG-2 |
| Indicator Type | Ratiometric | Intensity-based |
| Excitation Wavelength(s) | 340 nm / 380 nm[1][2] | 525 nm[3][4] |
| Emission Wavelength | 505 nm[2] | 545 nm[3][4] |
| Dissociation Constant (Kd) for K⁺ | ~4-5 mM[5][6] (in the absence of Na⁺); up to 44 mM in physiological Na⁺[7] | 18 mM[3][4] |
| Selectivity (K⁺ over Na⁺) | ~1.5-fold[1][2][8] | Information not readily available; generally considered an improvement over this compound[5] |
| Fluorescence Quantum Yield (ΦF) | Lower, specific value in K⁺ solution not readily available[7] | Higher than this compound, but can be dependent on the cellular environment[9][10] |
| Cell Permeability | Available as AM ester (this compound, AM) for cell loading[2] | Available as AM ester (IPG-2 AM) for cell loading[4] |
In-Depth Comparison
This compound: The Ratiometric Standard
This compound has long been a staple in intracellular K⁺ measurement due to its ratiometric nature. By taking the ratio of fluorescence emission at 505 nm when excited at 340 nm (K⁺-bound) and 380 nm (K⁺-free), researchers can obtain a quantitative measure of K⁺ concentration that is less susceptible to variations in dye loading, cell thickness, and photobleaching.[1][2]
However, this compound exhibits several limitations. Its UV excitation wavelengths can induce cellular autofluorescence and may be phototoxic with prolonged exposure. Furthermore, its selectivity for K⁺ over sodium (Na⁺) is modest, at approximately 1.5-fold.[1][2][8] This can be a significant drawback in experiments where Na⁺ concentrations fluctuate. The dissociation constant (Kd) of this compound for K⁺ is also highly dependent on the Na⁺ concentration, increasing from approximately 4-5 mM in the absence of Na⁺ to 44 mM in a solution with a combined Na⁺ and K⁺ concentration of 135 mM, mimicking physiological conditions.[5][6][7] Finally, this compound is known to have a relatively low fluorescence quantum yield, which can result in lower signal-to-noise ratios.[7]
IPG-2: A Brighter, Visible-Light Alternative
IPG-2 represents a newer class of potassium indicators designed to overcome some of the shortcomings of this compound. Its excitation and emission wavelengths are in the visible spectrum, making it compatible with standard FITC/YFP filter sets and reducing the potential for phototoxicity and autofluorescence.[3] IPG-2 is an intensity-based indicator, meaning that an increase in K⁺ concentration leads to an increase in fluorescence intensity.[3]
A key advantage of the IPG family of indicators is their generally improved brightness over this compound, although specific quantum yield values for IPG-2 are not consistently reported and can be influenced by the intracellular environment, such as protein concentration.[5][9] IPG-2 has a reported Kd of 18 mM for K⁺, which is within the physiological range of intracellular potassium concentrations.[3][4] While direct quantitative data on its K⁺ over Na⁺ selectivity is not as readily available as for this compound, the IPG series is generally considered to offer improved selectivity.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for measuring intracellular K⁺ using the cell-permeable AM ester forms of both this compound and IPG-2.
General Protocol for Intracellular Potassium Measurement
This protocol provides a general framework. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials:
-
This compound, AM or IPG-2 AM
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)
-
Probenecid (optional, to inhibit dye extrusion)
-
Cultured cells on coverslips or in microplates
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound, AM or IPG-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer or DMSO.
Cell Loading Protocol:
-
Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes, 96-well plates).
-
Prepare the loading buffer by diluting the indicator stock solution and Pluronic F-127 into the physiological buffer. A typical final concentration for the indicator is 2-10 µM, and for Pluronic F-127 is 0.02-0.04%. If using probenecid, a typical final concentration is 1-2.5 mM.[3][11]
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes.[3][11] The optimal loading time should be determined empirically.
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
The cells are now ready for fluorescence imaging.
Fluorescence Measurement:
-
For this compound: Excite the cells alternately at 340 nm and 380 nm and record the emission at 505 nm. The ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular K⁺ concentration after proper calibration.
-
For IPG-2: Excite the cells at approximately 525 nm and record the emission at approximately 545 nm. Changes in fluorescence intensity correspond to changes in intracellular K⁺ concentration.
Visualizing the Principles
To aid in understanding the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: General mechanism of an intensity-based fluorescent ion indicator.
Caption: A simplified experimental workflow for loading cells with fluorescent potassium indicators.
Conclusion
The choice between this compound and IPG-2 depends on the specific requirements of the experiment.
-
This compound remains a valuable tool for quantitative, ratiometric measurements of intracellular K⁺, especially when instrumentation for dual-wavelength excitation is available and concerns about phototoxicity are minimal. Its well-characterized properties and extensive use in the literature provide a solid foundation for its application.
-
IPG-2 offers a significant advantage with its visible light excitation, reducing phototoxicity and autofluorescence, and is compatible with more common fluorescence microscopy setups. Its higher brightness can lead to improved signal-to-noise ratios. It is an excellent choice for dynamic, live-cell imaging studies where minimizing cell damage is a priority.
For researchers embarking on new studies of intracellular K⁺ dynamics, particularly in sensitive cell types or for high-throughput screening applications, the favorable spectral properties and improved brightness of IPG-2 make it a compelling alternative to the traditional this compound. However, for precise quantification that controls for extrinsic factors, the ratiometric nature of This compound continues to be a strong advantage. Careful consideration of the experimental goals and available instrumentation will guide the selection of the most appropriate potassium indicator.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. cdn.hellobio.com [cdn.hellobio.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drosophila.biology.kent.edu [drosophila.biology.kent.edu]
- 10. interchim.fr [interchim.fr]
- 11. ionbiosciences.com [ionbiosciences.com]
A Comparative Guide to PBFI and Asante Potassium Green for Cellular Potassium Measurement
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug discovery, the precise measurement of intracellular ion concentrations is paramount. Potassium ions (K⁺), in particular, play a pivotal role in numerous physiological processes, including the maintenance of membrane potential, nerve impulse transmission, and cell volume regulation. Consequently, the accurate quantification of intracellular K⁺ dynamics is crucial for understanding disease mechanisms and evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of two widely used fluorescent potassium indicators: Potassium-Binding Benzofuran Isothiocyanate (PBFI) and the Asante Potassium Green series (also known as ION Potassium Green or IPG).
Performance Characteristics at a Glance
A summary of the key performance characteristics of this compound and the Asante Potassium Green indicators is presented below. This table is designed to provide a quick reference for researchers to select the most appropriate probe for their specific experimental needs.
| Property | This compound | Asante Potassium Green (IPG) |
| Indicator Type | Ratiometric | Single-Wavelength Intensity |
| Excitation Wavelength(s) | ~340 nm and ~380 nm[1] | IPG-1, -2, -4: ~525 nm[2] |
| Emission Wavelength | ~505 nm[1] | IPG-1, -2, -4: ~545 nm[2] |
| Dissociation Constant (Kd) | ~4-5 mM[2] | IPG-1: ~50 mM[2][3] IPG-2: ~18 mM[2] IPG-4: ~7 mM[4][5] |
| Selectivity (K⁺ vs. Na⁺) | ~1.5-fold more selective for K⁺[1] | IPG-4 has improved selectivity over this compound[2] |
| Fluorescence Quantum Yield | Low[4] | Highly dependent on the intracellular environment (e.g., protein concentration)[6] |
| Advantages | Ratiometric measurements reduce artifacts from dye loading, photobleaching, and cell volume changes.[1] | - Excitable with visible light, reducing phototoxicity. - Compatible with common filter sets (e.g., FITC, YFP). - Available in a range of affinities for different applications.[2] |
| Disadvantages | - Requires UV excitation, which can be phototoxic to cells. - Lower selectivity for K⁺ over Na⁺.[4] | - Single-wavelength intensity measurements can be affected by dye concentration, photobleaching, and cell volume changes. - APG-2 is reported to be nonselective for cations.[6][7] |
In-Depth Comparison
This compound: The Ratiometric Workhorse
This compound is a well-established, UV-excitable fluorescent indicator that allows for ratiometric measurement of intracellular potassium concentrations.[1] Its key advantage lies in the dual-excitation wavelength property. By measuring the ratio of fluorescence emission at 505 nm when excited at both ~340 nm (K⁺-bound) and ~380 nm (K⁺-free), researchers can obtain a more quantitative and stable measurement of K⁺ levels, as this ratio is largely independent of variations in dye concentration, photobleaching, and cell thickness.[1]
However, the reliance on UV excitation is a significant drawback, as UV light can be damaging to cells, potentially inducing apoptosis and other artifacts.[6] Furthermore, this compound exhibits only a modest 1.5-fold selectivity for K⁺ over Na⁺, which can be a limiting factor in applications where Na⁺ fluctuations are also significant.[1][4]
Asante Potassium Green (IPG): Visible Light Excitation and Tunable Affinities
The Asante Potassium Green series, now marketed as ION Potassium Green (IPG), represents a newer generation of potassium indicators designed to overcome some of the limitations of this compound.[2] These probes are excitable by visible light (~525 nm), which is significantly less phototoxic than UV light, making them more suitable for long-term live-cell imaging experiments.[2]
A major advantage of the IPG series is the availability of probes with different dissociation constants (Kd), allowing researchers to choose an indicator with an affinity best suited for their expected potassium concentration range. IPG-1 has the lowest affinity (Kd ≈ 50 mM), making it suitable for environments with high potassium concentrations.[2][3] IPG-2 has an intermediate affinity (Kd ≈ 18 mM), while IPG-4 has the highest affinity (Kd ≈ 7 mM), making it ideal for detecting small changes in intracellular or extracellular potassium.[2][4][5] Notably, IPG-4 is also reported to have improved selectivity for K⁺ over Na⁺ compared to this compound.[2]
The primary disadvantage of the IPG indicators is that they are single-wavelength probes. This means that changes in fluorescence intensity can be influenced by factors other than potassium concentration, such as dye loading efficiency, photobleaching, and changes in cell volume.[6] Careful experimental controls and in situ calibration are therefore crucial for obtaining reliable quantitative data with these indicators. It is also important to note that APG-2 has been reported to be nonselective for cations, responding to both K⁺ and Na⁺.[6][7]
Key Applications and Relevant Signaling Pathways
Both this compound and Asante Potassium Green indicators are valuable tools for investigating a wide range of biological processes where potassium flux is critical.
1. Na⁺/K⁺-ATPase Activity: The Na⁺/K⁺-ATPase is a vital ion pump that maintains the steep electrochemical gradients for Na⁺ and K⁺ across the plasma membrane. Fluorescent potassium indicators can be used to monitor the activity of this pump by measuring the rate of K⁺ uptake into cells.
Caption: Na⁺/K⁺-ATPase signaling pathway.
2. Insulin Signaling and Potassium Uptake: Insulin is a key hormone that regulates glucose and potassium homeostasis. It stimulates the uptake of potassium into cells, a process that can be monitored using these fluorescent indicators to study insulin sensitivity and resistance.
Caption: Insulin-stimulated potassium uptake pathway.
Experimental Protocols
Accurate measurement of intracellular potassium concentration requires careful experimental design and execution. Below are generalized protocols for cell loading and in situ calibration for both this compound and Asante Potassium Green indicators.
General Cell Loading Protocol for AM Esters
The acetoxymethyl (AM) ester forms of these dyes are membrane-permeable and are loaded into cells where intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm.[2]
Caption: General cell loading workflow.
Detailed Steps:
-
Prepare Loading Solution: Prepare a stock solution of the AM ester (e.g., 1-5 mM in DMSO). On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.[1]
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).[1] Optimal loading time and temperature should be determined empirically for each cell type.
-
Wash: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh buffer for an additional period (e.g., 30 minutes) to allow for complete de-esterification of the dye by intracellular esterases.[6]
-
Imaging: Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.
In Situ Calibration Protocol
Because the fluorescence properties of these indicators can be influenced by the intracellular environment, in situ calibration is essential for quantitative measurements.[6][8] This typically involves permeabilizing the cell membrane to potassium and equilibrating the intracellular and extracellular potassium concentrations.
Caption: In situ calibration workflow.
Detailed Steps:
-
Load Cells: Load cells with the potassium indicator as described in the general loading protocol.
-
Permeabilize Membrane: Treat the cells with a combination of ionophores to permeabilize the plasma membrane to potassium and other ions. A common combination includes valinomycin (a K⁺ ionophore), nigericin (a K⁺/H⁺ exchanger), and gramicidin (a monovalent cation channel), along with an inhibitor of the Na⁺/K⁺-ATPase such as ouabain.[6][7] This cocktail helps to clamp the intracellular K⁺ concentration to the extracellular level.
-
Sequential Perfusion: Sequentially perfuse the cells with a series of calibration buffers containing known concentrations of K⁺ (e.g., ranging from 0 mM to 150 mM). The sum of [K⁺] and [Na⁺] in these buffers is typically kept constant to maintain osmolarity.[6]
-
Measure Fluorescence: At each K⁺ concentration, after allowing the fluorescence signal to stabilize, record the fluorescence intensity (for Asante Potassium Green) or the fluorescence ratio (for this compound).
-
Generate Calibration Curve: Plot the measured fluorescence intensity or ratio against the corresponding K⁺ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence signals from experimental samples into intracellular K⁺ concentrations.
Conclusion and Recommendations
The choice between this compound and the Asante Potassium Green series of potassium indicators depends heavily on the specific requirements of the experiment.
-
For quantitative, endpoint measurements where phototoxicity is less of a concern, this compound's ratiometric properties offer a distinct advantage in minimizing artifacts. However, researchers must be mindful of its lower selectivity and the potential for UV-induced cell damage.
-
For live-cell imaging, especially for longer-term experiments, the visible light excitation of the Asante Potassium Green (IPG) indicators makes them a superior choice to minimize phototoxicity. The availability of different affinity variants allows for tailored experiments based on the expected physiological range of potassium concentrations. However, careful in situ calibration and experimental controls are essential to account for the non-ratiometric nature of these probes. For applications requiring high selectivity, IPG-4 is the recommended choice from this series.
Ultimately, a thorough understanding of the strengths and weaknesses of each indicator, coupled with rigorous experimental design and validation, will enable researchers to obtain reliable and meaningful data on the critical role of potassium in cellular function and disease.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. IPG-1 AM [midsci.com]
- 4. IPG-4 AM [midsci.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. drosophila.biology.kent.edu [drosophila.biology.kent.edu]
- 7. Calibration and characterization of intracellular Asante Potassium Green probes, APG-2 and APG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
Validating PBFI Measurements with Electrophysiological Recordings: A Comparative Guide
A Guide for Researchers on the Synergy of Fluorescence Imaging and Electrophysiology for Intracellular Potassium Measurement
For researchers in neuroscience, cell biology, and drug discovery, accurately measuring intracellular potassium ([K⁺]i) is crucial for understanding a wide range of cellular processes, from neuronal excitability to apoptosis. The fluorescent indicator PBFI (Potassium-Binding Benzofuran Isophthlate) offers a powerful tool for visualizing [K⁺]i changes in cell populations. However, the quantitative accuracy of fluorescence-based methods requires rigorous validation, for which electrophysiological techniques, particularly the patch-clamp method, serve as the gold standard. This guide provides a comprehensive comparison of these two methodologies, outlining their principles, experimental protocols for validation, and their respective strengths and limitations.
Principles of Measurement: A Tale of Two Techniques
This compound: A Ratiometric Fluorescent Indicator
This compound is a cell-permeant dye that, once inside the cell, is cleaved by esterases into its active, membrane-impermeant form. It is a ratiometric indicator, meaning that its fluorescence emission at a constant wavelength (around 505 nm) differs depending on whether it is excited at ~340 nm (K⁺-bound) or ~380 nm (K⁺-free).[1] The ratio of the fluorescence intensities at these two excitation wavelengths provides a measure of the intracellular potassium concentration that is largely independent of dye concentration, cell thickness, and photobleaching.[1][2]
Electrophysiology: The Gold Standard of Ion Measurement
Whole-cell patch-clamp is a powerful electrophysiological technique that allows for the direct measurement and control of the intracellular ionic environment of a single cell. By forming a high-resistance seal between a glass micropipette and the cell membrane, the experimenter gains electrical access to the cell's interior. This allows for the precise measurement of the cell's membrane potential and the flow of ions through channels. For validation of this compound, the patch-clamp pipette can be filled with a solution of known potassium concentration, effectively "clamping" the intracellular [K⁺] of the cell.
Comparative Analysis: this compound vs. Electrophysiology
While both techniques aim to quantify intracellular potassium, they offer different advantages and are suited for different experimental questions.
| Feature | This compound Imaging | Whole-Cell Patch-Clamp |
| Measurement Principle | Ratiometric fluorescence of a K⁺-sensitive dye | Direct electrical measurement of ion flow and membrane potential |
| Spatial Resolution | Sub-cellular (with appropriate microscopy) | Single cell |
| Temporal Resolution | Milliseconds to seconds | Microseconds to milliseconds |
| Throughput | High (can measure many cells simultaneously) | Low (single cell at a time) |
| Invasiveness | Minimally invasive (dye loading) | Highly invasive (requires breaking the cell membrane) |
| Directness of Measurement | Indirect (relies on dye calibration) | Direct measurement of ionic currents and concentrations |
| Selectivity | Limited (this compound is ~1.5x more selective for K⁺ over Na⁺)[1][3] | High (can isolate specific ion channel currents) |
Experimental Protocol: Validating this compound with In Situ Calibration
Given the influence of the intracellular environment on the dye's properties, in situ calibration is essential for accurate this compound measurements.[4][5] The most common method involves using ionophores to equilibrate intracellular and extracellular [K⁺].
Materials:
-
Cells loaded with this compound-AM
-
Extracellular solution (e.g., HEPES-buffered saline) with varying known concentrations of K⁺
-
Ionophores: Valinomycin (a K⁺ ionophore) and Nigericin (a K⁺/H⁺ exchanger)
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 505 nm.
Procedure:
-
This compound Loading: Incubate cells with this compound-AM according to the manufacturer's protocol. Typically, this involves incubation at 37°C for 60-90 minutes.
-
Establish Baseline: Perfuse the loaded cells with a standard extracellular solution and record the baseline 340/380 nm fluorescence ratio.
-
Ionophore Application: Add valinomycin and nigericin to the extracellular solution. These ionophores will permeabilize the cell membrane to K⁺ and H⁺, effectively clamping the intracellular [K⁺] to the concentration of the extracellular solution.
-
Calibration Curve Generation: Sequentially perfuse the cells with extracellular solutions containing a range of known K⁺ concentrations (e.g., 0 mM, 20 mM, 50 mM, 100 mM, 140 mM). At each concentration, record the steady-state 340/380 nm fluorescence ratio.
-
Data Analysis: Plot the 340/380 nm ratio against the known [K⁺] to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental cells into intracellular K⁺ concentrations.
Conceptual Workflow for Simultaneous this compound and Patch-Clamp Validation
While published studies with direct, side-by-side quantitative comparisons are scarce, a conceptual workflow for such a validation experiment can be outlined. This simultaneous approach would provide the most rigorous validation of this compound's performance.
Experimental Setup:
-
An inverted microscope equipped for both fluorescence imaging (with 340/380 nm excitation) and patch-clamp electrophysiology.
-
A patch-clamp amplifier and data acquisition system.
-
A perfusion system to change the extracellular solution.
Procedure:
-
Cell Preparation: Load the cells with this compound-AM as described previously.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording on a single, this compound-loaded cell. The patch pipette solution will contain a known, fixed concentration of K⁺.
-
Simultaneous Measurement: While recording the membrane potential and/or holding the cell at a specific voltage, simultaneously acquire fluorescence images at 340 nm and 380 nm excitation.
-
Modulation of Intracellular K⁺: While this is technically challenging, one could theoretically alter the intracellular K⁺ concentration through the patch pipette by diffusion or by using a perfusion system connected to the pipette.
-
Correlation Analysis: Correlate the measured this compound fluorescence ratio with the known K⁺ concentration in the patch pipette and any recorded changes in membrane potential or ion currents. A strong positive correlation would validate the this compound measurements.
Visualizing the Methodologies
To further clarify these concepts, the following diagrams illustrate the key principles and workflows.
References
- 1. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multisite electrophysiology recordings in mice to study cross-regional communication during anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 5. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Extracellular Potassium Sensing: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate measurement of extracellular potassium (K⁺) is crucial for understanding a myriad of physiological and pathological processes. While the fluorescent indicator PBFI (Potassium-Binding Benzofuran Isophthalate) has been a long-standing tool for intracellular K⁺ sensing, its application in the extracellular space is fraught with limitations. This guide provides a comprehensive comparison of this compound with modern alternatives, offering experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The Fundamental Limitations of this compound for Extracellular Potassium Measurement
Potassium-binding benzofuran isophthalate (this compound) is a ratiometric fluorescent dye that has been widely used for measuring intracellular K⁺ concentrations. However, its utility for extracellular sensing is severely hampered by several key factors:
-
Poor Selectivity Over Sodium: The most significant drawback of this compound is its low selectivity for K⁺ over sodium (Na⁺), with a selectivity ratio of only about 1.5-fold.[1][2][3] This is a critical issue for extracellular measurements where the concentration of Na⁺ (typically ~145 mM) is substantially higher than that of K⁺ (typically 3-5 mM).[4] This high background of Na⁺ leads to significant fluorescence interference, making accurate K⁺ detection with this compound unreliable in an extracellular context.
-
Reduced Sensitivity in Extracellular-like Conditions: The inverted Na⁺/K⁺ ratio in the extracellular milieu compared to the intracellular environment means that the fluorescence signal from this compound is dominated by Na⁺ binding, effectively masking the much smaller changes in K⁺ concentration.
-
Dependence on Environmental Factors: The dissociation constant (Kd) of this compound for K⁺ is influenced by the presence of Na⁺. In the absence of Na⁺, the Kd is approximately 5.1 mM, but this increases to 44 mM in solutions with a combined Na⁺ and K⁺ concentration of 135 mM, further complicating its use in physiological buffers.[2]
A Comparative Look at Modern Alternatives to this compound
Fortunately, the field has evolved, offering a range of superior alternatives for extracellular K⁺ sensing. These alternatives address the primary limitations of this compound, offering improved selectivity, sensitivity, and suitability for various experimental paradigms.
Quantitative Comparison of Potassium Indicators
| Indicator Class | Indicator Name | Dissociation Constant (Kd) for K⁺ | K⁺/Na⁺ Selectivity | Quantum Yield (QY) | Key Features |
| Benzofuran Isophthalate | This compound | ~5-44 mM (Na⁺ dependent)[2] | ~1.5[1][2][3] | Low (0.024-0.072)[5] | Ratiometric, but poor selectivity for extracellular use. |
| Green Fluorescent Dyes | IPG-1 (APG-1) | 50 mM[4] | - | - | Lower affinity, suitable for high K⁺ concentrations. |
| IPG-2 (APG-2) | 18 mM[4] | Low (1.2)[6] | - | Intermediate affinity. | |
| IPG-4 (APG-4) | 7 mM[4] | Improved over this compound | - | Higher affinity, suitable for extracellular sensing. | |
| Genetically Encoded | KRaION1 | 69 ± 10 mM (in vitro)[7] | High | 0.26 (K⁺-bound: 0.57)[7] | Ratiometric by excitation, genetically targetable. |
| RGEPO1 | 3.55 mM (in HEK cells)[6] | High | 0.08 (K⁺-bound: 0.14)[8] | Red fluorescent, suitable for multiplexing. | |
| RGEPO2 | 14.81 mM (in HEK cells)[6] | High | 0.07 (K⁺-bound: 0.10)[8] | Red fluorescent, cytoplasmic localization. | |
| Oligonucleotide-Based | PSO-1 | - | 43,000[9] | - | Extremely high selectivity, FRET-based. |
| Vesicle-Based Nanosensor | This compound in Valinomycin Vesicle | - | Significantly improved | - | Overcomes this compound's poor selectivity via a K⁺-permeable membrane. |
| Other Small Molecules | TAC-Red | - | High | - | High selectivity for K⁺. |
| CP1-KS | - | High | - | High sensitivity and selectivity, nanoprobe format.[8][10] |
In-Depth Look at Promising Alternatives
ION Potassium Green (IPG)/Asante Potassium Green (APG) Dyes
The IPG/APG family of indicators represents a significant improvement over this compound for extracellular K⁺ sensing. These are small-molecule dyes with better spectral properties and a range of affinities.
-
Advantages: IPG-4, with its higher affinity for K⁺, is particularly well-suited for detecting the low millimolar concentrations found in the extracellular space.[4] They are compatible with standard fluorescence microscopy and plate readers.
-
Limitations: While selectivity is improved over this compound, it can still be a concern in high Na⁺ environments. Some variants, like APG-2, have very low selectivity.[6]
Genetically Encoded Potassium Indicators (GEKIs)
GEKIs are protein-based sensors that can be genetically expressed in specific cells or subcellular compartments, offering unparalleled targeting capabilities.
-
Advantages: GEKIs, such as the KRaION and RGEPO series, offer high selectivity for K⁺ over Na⁺.[6][7] The development of red fluorescent versions (RGEPOs) allows for multiplexed imaging with other green fluorescent probes (e.g., for Ca²⁺).[8]
-
Limitations: As with all genetically encoded sensors, expression levels can vary, and viral or plasmid transfection is required. Their brightness and dynamic range may be lower than some synthetic dyes.
Vesicle-Based Nanosensors
This innovative approach encapsulates a non-selective dye like this compound within a lipid vesicle that is permeable only to K⁺. This is achieved by incorporating a K⁺-specific ionophore, such as valinomycin, into the vesicle membrane.
-
Advantages: This method ingeniously overcomes the primary limitation of this compound by physically separating it from interfering ions like Na⁺.[10] This allows for the sensitive detection of K⁺ in high Na⁺ environments.
-
Limitations: The preparation of these nanosensors is more complex than simply adding a dye. The kinetics of K⁺ transport across the vesicle membrane may influence the temporal resolution of the measurement.
Potassium-Sensing Oligonucleotides (PSOs)
PSOs are FRET-based probes that utilize a potassium-stabilized G-quadruplex DNA structure. The binding of K⁺ brings a FRET donor and acceptor pair into close proximity, resulting in a detectable change in the FRET signal.
-
Advantages: PSOs exhibit exceptionally high selectivity for K⁺ over Na⁺, with some reporting a selectivity of over 43,000-fold.[9] They can be designed for extracellular localization.[11]
-
Limitations: As nucleic acid-based probes, their stability in the extracellular environment and potential for nuclease degradation should be considered.
Experimental Protocols
Protocol 1: Extracellular Potassium Measurement with IPG-4 AM
This protocol describes the use of the acetoxymethyl (AM) ester form of IPG-4 for measuring extracellular K⁺ changes in cultured cells.
-
Reagent Preparation:
-
Prepare a stock solution of IPG-4 AM in anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
-
Cell Loading:
-
Wash cultured cells with the loading buffer.
-
Incubate cells with IPG-4 AM in the loading buffer at 37°C for 30-60 minutes. This step is for intracellular loading, which can serve as a reference or for studies involving K⁺ efflux. For purely extracellular measurements, this step can be omitted.
-
-
Extracellular Measurement:
-
After loading (if performed), wash the cells to remove excess dye.
-
Add the experimental buffer containing known concentrations of K⁺ and Na⁺ to the cells.
-
For extracellular measurements, IPG-4 (the salt form, not the AM ester) can be directly added to the extracellular medium.
-
-
Fluorescence Imaging:
-
Excite the sample at approximately 525 nm and measure the emission at around 545 nm using a fluorescence microscope or plate reader.
-
Record the fluorescence intensity changes in response to experimental manipulations that alter extracellular K⁺ concentration.
-
-
Calibration:
-
At the end of the experiment, perform a calibration by adding a K⁺ ionophore (e.g., valinomycin) and a protonophore (e.g., CCCP) to equilibrate intracellular and extracellular K⁺ concentrations.
-
Sequentially add solutions with known K⁺ concentrations to generate a calibration curve.
-
Protocol 2: Fabrication and Use of Vesicle-Based Potassium Nanosensors
This protocol outlines the preparation of this compound-encapsulated, valinomycin-containing vesicles for selective extracellular K⁺ sensing.[10]
-
Vesicle Formulation:
-
Prepare a lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC) in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen.
-
Hydrate the lipid film with a solution containing this compound to form multilamellar vesicles.
-
-
Vesicle Extrusion:
-
Subject the vesicle suspension to multiple freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Valinomycin Incorporation:
-
Add a solution of valinomycin in DMSO to the purified vesicle suspension and incubate to allow the ionophore to incorporate into the lipid bilayer.
-
-
Measurement:
-
Add the vesicle-based nanosensors to the experimental sample.
-
Measure the fluorescence of this compound using excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 505 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths will change in response to K⁺ entering the vesicles.
-
Protocol 3: Extracellular K⁺ Imaging with Genetically Encoded RGEPO1
This protocol describes the use of a genetically encoded red fluorescent potassium indicator targeted to the extracellular membrane.[6]
-
Plasmid Transfection:
-
Transfect the target cells (e.g., HEK293T cells) with a plasmid encoding the RGEPO1 sensor with an extracellular-facing tag (e.g., a signal peptide and a transmembrane domain).
-
Allow 24-48 hours for sensor expression and trafficking to the plasma membrane.
-
-
Cell Culture and Imaging Preparation:
-
Culture the transfected cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Replace the culture medium with a physiological imaging buffer.
-
-
Fluorescence Imaging:
-
Excite the RGEPO1 sensor at around 575 nm and collect the emission at approximately 591 nm.
-
Acquire baseline fluorescence images.
-
-
Experimental Manipulation and Data Acquisition:
-
Introduce experimental stimuli that are expected to alter the extracellular K⁺ concentration.
-
Perform time-lapse imaging to record the changes in RGEPO1 fluorescence.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F) over time in regions of interest corresponding to the cell surface.
-
The Kd of the sensor at the cell surface can be determined by perfusing solutions with known K⁺ concentrations.
-
Visualizing the Concepts
The Challenge of this compound's Non-Selectivity
Caption: this compound's fluorescence is influenced by both K⁺ and Na⁺, leading to inaccurate K⁺ readings in the high Na⁺ extracellular environment.
The Vesicle-Based Nanosensor Solution
Caption: A K⁺-permeable vesicle shields this compound from Na⁺, enabling specific detection of extracellular K⁺.
Workflow for Using Genetically Encoded Potassium Indicators
Caption: A streamlined workflow for utilizing genetically encoded indicators to monitor extracellular K⁺ dynamics.
Conclusion
The measurement of extracellular potassium is a challenging but essential task in many areas of biological research. While this compound has historical significance, its inherent lack of selectivity makes it unsuitable for reliable extracellular applications. The development of the IPG/APG family of dyes, genetically encoded indicators, vesicle-based nanosensors, and other novel probes has provided researchers with a robust toolkit to overcome these limitations. By carefully considering the specific requirements of their experimental system and the comparative data presented in this guide, researchers can confidently select the optimal fluorescent indicator for accurately and reliably measuring extracellular potassium dynamics.
References
- 1. Calibration and characterization of intracellular Asante Potassium Green probes, APG-2 and APG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo | PLOS Biology [journals.plos.org]
- 9. Vesicle-Based Sensors for Extracellular Potassium Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Imaging of Extracellular Potassium Ion Using Potassium Sensing Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Early Apoptotic Events: A Comparative Guide to PBFI for Studying Cell Death Pathways
In the intricate landscape of cellular processes, apoptosis, or programmed cell death, is a fundamental mechanism for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2] For researchers, scientists, and drug development professionals, dissecting the complex signaling cascades that govern this process is paramount for understanding disease and developing novel therapeutics. A critical, yet often overlooked, early event in the apoptotic cascade is the significant efflux of intracellular potassium ions (K+).[3][4] This guide provides a comprehensive comparison of Potassium-Binding Benzofuran Isophthalate (PBFI), a fluorescent indicator, for studying this crucial step in apoptotic cell death pathways.
The Pivotal Role of Potassium Efflux in Apoptosis
The depletion of intracellular potassium is a necessary prerequisite for key apoptotic events, including cell shrinkage, caspase activation, and DNA fragmentation.[3] Therefore, the ability to accurately measure changes in intracellular K+ concentration provides a valuable window into the early stages of apoptosis, often upstream of the activation of executioner caspases.[4][5]
This compound: A Fluorescent Probe for Intracellular Potassium
This compound is a UV-excitable, ratiometric fluorescent dye designed to measure intracellular potassium concentrations.[6] Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound indicator in the cytosol.
The key advantage of this compound lies in its ratiometric nature. The fluorescence emission of this compound is measured at approximately 505 nm, while being excited at two different wavelengths: 340 nm (K+-bound) and 380 nm (K+-free).[6] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular K+ concentration, which minimizes variability caused by uneven dye loading, photobleaching, and differences in cell morphology.[6]
Advantages of this compound in Apoptosis Research
The use of this compound offers several distinct advantages for studying apoptotic cell death:
-
Direct Measurement of an Early Apoptotic Event: this compound allows for the direct quantification of K+ efflux, a fundamental and early trigger in the apoptotic pathway.[4]
-
High-Throughput Screening Capability: The this compound assay can be readily adapted for a 96-well plate format, making it a valuable tool for high-throughput screening of chemical compounds or other stimuli that may induce apoptosis.[3]
-
Quantitative, Ratiometric Analysis: Ratiometric measurements provide more robust and reproducible data compared to single-wavelength indicators.[6]
-
Flow Cytometry Applications: this compound can be utilized in flow cytometry to analyze intracellular K+ on a single-cell level, enabling researchers to correlate potassium levels with other apoptotic markers simultaneously.[4][5]
-
Non-Radioactive Alternative: this compound offers a safer and more convenient alternative to radiometric K+ efflux assays that use isotopes like ⁸⁶Rb.[4]
Comparative Analysis: this compound vs. Alternative Methods
While this compound is a powerful tool, it is essential to understand its performance in the context of other available methods for studying apoptosis.
| Method | Parameter Measured | Timing in Apoptosis | Throughput | Key Advantages | Key Disadvantages |
| This compound | Intracellular K+ Concentration | Early | High (Plate Reader), Medium (Flow Cytometry) | Direct measure of early event, Ratiometric, Non-radioactive.[3][4][6] | UV excitation, Lower selectivity for K+ over Na+ (1.5-fold).[7][8] |
| ⁸⁶Rb Efflux Assay | K+ Efflux (using Rb+ as a surrogate) | Early | Low to Medium | Established method for measuring K+ flux.[9] | Radioactive, Lower throughput, Indirect measurement. |
| Caspase Activity Assays | Activity of specific caspases (e.g., Caspase-3) | Mid to Late | High | Specific to caspase-mediated apoptosis.[1][10] | Measures a downstream event, may miss caspase-independent pathways. |
| TUNEL Assay | DNA Fragmentation | Late | Medium to High | Directly visualizes a hallmark of late-stage apoptosis.[3] | Measures a terminal event, can be difficult to quantify precisely. |
| Annexin V Staining | Phosphatidylserine Externalization | Mid | Medium to High | Widely used and well-characterized marker of apoptosis.[1] | Can also stain necrotic cells, timing can vary. |
| Mitochondrial Dyes (e.g., DiOC₆(3)) | Mitochondrial Membrane Potential | Early to Mid | Medium to High | Measures a key event in the intrinsic pathway.[5] | Can be influenced by factors other than apoptosis. |
| Newer K+ Indicators (e.g., IPG family) | Intracellular K+ Concentration | Early | High | Visible light excitation, improved selectivity over Na+.[8] | Single wavelength (non-ratiometric).[8] |
Experimental Protocols
Protocol 1: 96-Well Plate Assay for Intracellular K+ Depletion using this compound-AM
This protocol is adapted from a method used to measure intracellular K+ content in cultured lung cancer cells.[3]
Materials:
-
This compound-AM (Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation (340 nm and 380 nm) and emission at 505 nm capabilities.
-
Cells of interest
-
Apoptosis-inducing agent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a 5 mM stock solution of this compound-AM in DMSO.
-
Prepare a loading buffer by diluting the this compound-AM stock solution to a final concentration of 5 µM in HBS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well and incubate at 37°C for 90 minutes.[11]
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Induction of Apoptosis: Add the apoptosis-inducing agent at the desired concentration to the appropriate wells. Include untreated control wells.
-
Fluorescence Measurement:
-
Place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at an emission wavelength of 505 nm with excitation at 340 nm (F₃₄₀) and 380 nm (F₃₈₀).
-
Record measurements at various time points after the addition of the apoptosis inducer.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀). A decrease in this ratio corresponds to a decrease in intracellular K+ concentration. Normalize the ratios of the treated cells to the untreated control cells.
Protocol 2: Flow Cytometry Analysis of Intracellular K+ using this compound
This protocol allows for the analysis of K+ levels on a single-cell basis.
Materials:
-
This compound-AM
-
Pluronic F-127
-
HBS
-
Flow cytometer with UV laser excitation capabilities
-
Cells in suspension
-
Apoptosis-inducing agent
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in HBS at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading:
-
Add this compound-AM to the cell suspension to a final concentration of 2.5-5 µM.
-
Add Pluronic F-127 (0.02% final concentration).
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Induction of Apoptosis: Add the apoptosis-inducing agent and incubate for the desired duration.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation (e.g., 351-364 nm).[4]
-
Collect the emission fluorescence at approximately 485 nm.[5]
-
Gate on the cell population of interest based on forward and side scatter characteristics.
-
Analyze the this compound fluorescence intensity. A decrease in fluorescence indicates K+ efflux.
-
(Optional) Co-stain with other apoptotic markers (e.g., Annexin V-FITC, Propidium Iodide) if the flow cytometer has the appropriate lasers and filters, to perform multi-parametric analysis.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Intrinsic apoptotic pathway highlighting K+ efflux.
Caption: Experimental workflow for a this compound 96-well plate assay.
Caption: Comparison of methods by apoptotic stage.
Conclusion
The measurement of intracellular potassium efflux is a powerful strategy for investigating the early stages of apoptosis. This compound provides a robust, quantitative, and high-throughput compatible method for this purpose. While newer indicators offer some advantages in terms of spectral properties, this compound remains a valuable and well-documented tool in the apoptosis researcher's arsenal. By selecting the appropriate assay for the specific biological question, researchers can gain deeper insights into the complex and critical process of programmed cell death.
References
- 1. The pros and cons of apoptosis assays for use in the study of cells, tissues, and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Balance of unidirectional monovalent ion fluxes in cells undergoing apoptosis: why does Na+/K+ pump suppression not cause cell swelling? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Affinities: A Comparative Guide to the Cross-Reactivity of PBFI with Monovalent Cations
For researchers, scientists, and drug development professionals navigating the intricate world of ion signaling, the accurate measurement of potassium (K⁺) concentrations is paramount. Potassium-binding benzofuran isophthalate (PBFI) has historically been a widely used fluorescent indicator for intracellular K⁺. However, its utility is often hampered by its cross-reactivity with other monovalent cations, a critical consideration for the precise interpretation of experimental data. This guide provides a comprehensive comparison of this compound's performance in the presence of various monovalent cations, supported by available experimental data and detailed protocols for independent verification.
The Challenge of Selectivity in Potassium Sensing
The similar physicochemical properties of monovalent cations, particularly sodium (Na⁺), present a significant hurdle for the design of highly selective fluorescent indicators. This compound, while sensitive to K⁺, is known to exhibit considerable cross-reactivity with Na⁺, which can lead to an overestimation of K⁺ concentrations, especially in environments with high Na⁺ levels, such as the extracellular space.[1] This lack of specificity is a crucial limiting factor for its application in many biological contexts.
Quantitative Analysis of this compound Cross-Reactivity
The selectivity of an ion indicator is quantified by its selectivity coefficient and its dissociation constant (Kd) for the target ion in the presence and absence of interfering ions.
Table 1: Dissociation Constants (Kd) and Selectivity of this compound for K⁺
| Interfering Ion | Condition | Kd of this compound for K⁺ (mM) | K⁺/Na⁺ Selectivity Fold | Reference |
| None | Na⁺-free solution | 5.1 | - | [2] |
| Na⁺ | [Na⁺] + [K⁺] = 135 mM | 44 | 1.5 | [2] |
As the data indicates, the presence of Na⁺ significantly increases the apparent dissociation constant of this compound for K⁺, reflecting a lower affinity. This compound is only 1.5-fold more selective for K⁺ than for Na⁺, highlighting its substantial cross-reactivity.[2]
Alternative Potassium Indicators: A Brief Comparison
The limitations of this compound have spurred the development of more selective potassium indicators. The ION Potassium Green (IPG) family of dyes, formerly known as Asante Potassium Green (APG), are presented as superior alternatives. Notably, IPG-4 is reported to have improved selectivity for potassium over sodium.
Table 2: Comparison of Commercially Available Potassium Indicators
| Indicator | Reported Advantages |
| This compound | Ratiometric, allowing for more quantitative measurements. |
| ION Potassium Green (IPG) family | Generally more selective for K⁺ over Na⁺ than this compound. |
Experimental Protocol: Determining Monovalent Cation Cross-Reactivity of this compound
To enable researchers to independently assess the cross-reactivity of this compound or other potassium indicators, a detailed in vitro protocol using fluorescence spectroscopy is provided below.
Objective: To determine the dissociation constants (Kd) and selectivity coefficients of this compound for K⁺ in the presence of other monovalent cations (Na⁺, Li⁺, Cs⁺, NH₄⁺).
Materials:
-
This compound, AM ester or salt form
-
Potassium chloride (KCl)
-
Sodium chloride (NaCl)
-
Lithium chloride (LiCl)
-
Cesium chloride (CsCl)
-
Ammonium chloride (NH₄Cl)
-
Ion-free water
-
Buffer solution (e.g., 10 mM MOPS or HEPES, pH 7.2)
-
Fluorometer capable of excitation at ~340 nm and ~380 nm and emission detection at ~505 nm.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (if using the AM ester) or ion-free water (for the salt form).
-
Prepare high-concentration stock solutions (e.g., 1 M) of KCl, NaCl, LiCl, CsCl, and NH₄Cl in ion-free water.
-
-
Calibration Solutions:
-
K⁺ Titration (Na⁺-free): Prepare a series of calibration solutions with varying K⁺ concentrations (e.g., 0, 1, 5, 10, 20, 50, 100, 150 mM KCl) in the buffer. Keep the total ionic strength constant by adding a non-interfering salt if necessary (e.g., tetramethylammonium chloride).
-
Interfering Ion Titration: Prepare a series of calibration solutions containing a fixed concentration of K⁺ (e.g., a concentration within the physiological range) and varying concentrations of the interfering ion (Na⁺, Li⁺, Cs⁺, or NH₄⁺).
-
-
Fluorescence Measurement:
-
Add a small, constant amount of the this compound stock solution to each calibration solution to achieve a final concentration in the low micromolar range.
-
Incubate the solutions for a sufficient time to allow for ion binding to reach equilibrium.
-
For each solution, measure the fluorescence intensity at the emission maximum (~505 nm) with excitation at two wavelengths:
-
λ₁ (~340 nm): Wavelength of maximal fluorescence for the K⁺-bound form of this compound.
-
λ₂ (~380 nm): Wavelength of maximal fluorescence for the K⁺-free form of this compound (isosbestic point).
-
-
Calculate the ratio of the fluorescence intensities (Ratio = F₃₄₀ / F₃₈₀).
-
-
Data Analysis:
-
Dissociation Constant (Kd) for K⁺: Plot the fluorescence ratio as a function of the free K⁺ concentration. Fit the data to the following equation to determine the Kd: Ratio = R_min + (R_max - R_min) / (1 + (Kd / [K⁺])) where R_min is the ratio in the absence of K⁺ and R_max is the ratio at saturating K⁺ concentrations.
-
Selectivity Coefficient: The selectivity coefficient (K_K,M) of K⁺ over an interfering monovalent cation (M⁺) can be determined using various methods, including the fixed interference method (FIM). This involves measuring the response to a fixed concentration of the interfering ion while varying the primary ion concentration. The shift in the calibration curve can be used to calculate the selectivity coefficient.
-
Visualizing Ion Selectivity
The concept of an ion indicator's selectivity can be visualized as a competitive binding process at the indicator's binding site.
Caption: Competitive binding of monovalent cations to the this compound indicator.
Conclusion
While this compound can be a useful tool for measuring intracellular potassium, its significant cross-reactivity with sodium, and likely with other monovalent cations, necessitates careful consideration and appropriate controls in experimental design. For applications requiring high selectivity, particularly in environments with fluctuating or high sodium concentrations, alternative indicators such as the IPG family should be considered. The provided experimental protocol offers a framework for researchers to quantitatively assess the cross-reactivity of this compound and other ion indicators, ensuring more accurate and reliable data in the study of ion homeostasis and signaling.
References
A Comparative Guide to PBFI and Next-Generation Potassium Indicators for Neuroscience Research
For researchers, scientists, and drug development professionals investigating the intricate dynamics of potassium ions in the nervous system, the selection of an appropriate fluorescent indicator is paramount. This guide provides a comprehensive comparison of the traditional potassium indicator, Potassium-Binding Benzofuran Isothiocyanate (PBFI), with newer alternatives, offering insights into their performance based on experimental data. Detailed experimental protocols and visual workflows are included to facilitate practical application in a neuroscience context.
Potassium (K⁺) ions are fundamental to neuronal function, playing a critical role in setting the resting membrane potential, shaping action potentials, and influencing synaptic transmission. The ability to accurately measure intracellular and extracellular K⁺ concentrations is therefore essential for understanding both normal brain function and the pathophysiology of neurological disorders. For decades, this compound has been a workhorse for monitoring intracellular K⁺, but its limitations have spurred the development of more advanced indicators.
Performance Comparison of Potassium Indicators
The choice of a potassium indicator depends on several key parameters, including its affinity for K⁺ (dissociation constant, Kd), selectivity over other ions like sodium (Na⁺), and its photophysical properties such as excitation and emission wavelengths and quantum yield. The following table summarizes these properties for this compound and two newer classes of potassium indicators: the Asante Potassium Green (APG) series (represented by APG-1) and the red genetically encoded potassium indicators (RGEPOs).
| Property | This compound | APG-1 | RGEPO1 (extracellular) | RGEPO2 (intracellular) |
| Indicator Type | Small Molecule, Ratiometric | Small Molecule, Intensity-based | Genetically Encoded, Intensity-based | Genetically Encoded, Intensity-based |
| Excitation (Ex) / Emission (Em) (nm) | 340/380 (ratiometric) / 505[1][2] | 525 / 545[3][4] | ~560 / ~590[5][6] | ~560 / ~590[5][6] |
| Dissociation Constant (Kd) for K⁺ | ~8 mM (in vitro)[7][8]; 5.1 mM (Na⁺-free) to 44 mM (135 mM Na⁺/K⁺)[9] | Not specified, but less sensitive than APG-2 at >80mM[7] | 2.4 mM (in HEK293FT cells)[5] | 43.3 mM (in HEK293FT cells)[5] |
| Selectivity (K⁺ vs Na⁺) | ~1.5-fold[1][2] | Marginally influenced by Na⁺ at physiological levels[7] | High | High |
| Quantum Yield (Φ) | Low (0.024 K⁺-unbound, 0.072 K⁺-bound)[7] | Higher than this compound | Not explicitly stated, but improved brightness | Not explicitly stated, but improved brightness |
| Key Advantages | Ratiometric measurement reduces artifacts from dye loading and cell thickness[1][2] | Visible light excitation reduces phototoxicity; better signal-to-noise than this compound[7] | Genetically targetable; red-shifted emission for multiplexing[10][11] | Genetically targetable; red-shifted emission for multiplexing[10][11] |
| Key Disadvantages | UV excitation, low quantum yield, poor selectivity, difficult to load[7][8] | Intensity-based measurements are more susceptible to artifacts | Intensity-based; requires viral transduction or transfection | Intensity-based; requires viral transduction or transfection |
Experimental Protocols
This compound-AM Loading and Ratiometric Imaging in Cultured Neurons
This protocol provides a general framework for loading cultured neurons with the acetoxymethyl (AM) ester form of this compound for subsequent ratiometric imaging of intracellular potassium.
Materials:
-
This compound-AM (cell permeant)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons on coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Dilute the this compound-AM stock solution in your chosen physiological buffer to a final concentration of 5-10 µM.
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the neurons and wash gently with warm physiological buffer.
-
Add the this compound-AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for your specific cell type and experimental conditions.[2]
-
-
Washing:
-
After incubation, wash the cells 2-3 times with warm physiological buffer to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh physiological buffer for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
-
Imaging:
-
Calibration (In Situ):
-
To obtain quantitative measurements of [K⁺]i, an in situ calibration is necessary.
-
At the end of the experiment, expose the cells to calibration solutions containing known concentrations of K⁺ in the presence of an ionophore like gramicidin (e.g., 10 µM) to equilibrate intracellular and extracellular K⁺ concentrations.[12]
-
Measure the F340/F380 ratio at each K⁺ concentration to generate a calibration curve.[12]
-
Preparation and Imaging of Acute Brain Slices
This protocol outlines the general steps for preparing acute brain slices and subsequent imaging, which can be adapted for use with potassium indicators.
Materials:
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording, saturated with 95% O₂/5% CO₂
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
-
Imaging setup (as described above)
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Cut slices of the desired thickness (e.g., 250-300 µm) in ice-cold, oxygenated cutting solution.[13]
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes.[14]
-
Allow the slices to equilibrate to room temperature for at least 1 hour before imaging.
-
-
Indicator Loading (for small molecule dyes like this compound):
-
Incubate the slices in oxygenated aCSF containing the AM ester of the indicator (e.g., this compound-AM) at a concentration and for a duration determined empirically.
-
-
Imaging:
-
Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
-
Perform imaging as described in the cultured neuron protocol.
-
Visualizing Workflows and Pathways
To further clarify the application of this compound in a neuroscience context, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Experimental Workflow for this compound Ratiometric Imaging
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo | PLOS Biology [journals.plos.org]
- 7. A Novel Optical Intracellular Imaging Approach for Potassium Dynamics in Astrocytes | PLOS One [journals.plos.org]
- 8. A Novel Optical Intracellular Imaging Approach for Potassium Dynamics in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Illuminating calcium and potassium dynamics with red fluorescent sensors | PLOS Biology [journals.plos.org]
- 11. The worldâs first red fluorescent potassium sensors,RGEPO1/2,are here! |A new tool for deciphering neurological diseasesâwith expert commentary from Prof. Yulong Liâs team at Peking University,revealing the technical limitations and future direction [ebraincase.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Brain Slices [protocols.io]
Assessing the Accuracy of PBFI for Physiological K⁺ Concentrations: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular potassium (K⁺) concentrations is crucial for understanding a wide range of cellular processes, from signal transduction to apoptosis. For years, the fluorescent indicator Potassium-Binding Benzofuran Isophthalate (PBFI) has been a widely used tool for this purpose. However, its accuracy, particularly in the context of physiological ion concentrations, is a subject of ongoing discussion. This guide provides an objective comparison of this compound's performance with newer alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their studies.
Data Presentation: Quantitative Comparison of K⁺ Indicators
The following tables summarize the key performance characteristics of this compound and its main alternatives, the ION Potassium Green (IPG) series of indicators.
| Indicator | Dissociation Constant (Kd) for K⁺ | Selectivity for K⁺ over Na⁺ | Excitation Wavelength(s) | Emission Wavelength | Key Features |
| This compound | 5.1 mM (in the absence of Na⁺)[1] 44 mM (in 135 mM [Na⁺] + [K⁺])[1] | ~1.5-fold[1][2][3][4] | 340 nm and 380 nm[2][3][4] | 505 nm[2][3][4] | Ratiometric, UV-excitable |
| IPG-1 | 50 mM[5][6] | Improved over this compound | ~525 nm[5][7] | ~545 nm[5][7] | Non-ratiometric, visible light excitation |
| IPG-2 | 18 mM[6][8] | Improved over this compound | ~525 nm[6][7] | ~545 nm[6][7] | Non-ratiometric, visible light excitation |
| IPG-4 | 7 mM[6][8] | ~100-fold more selective than this compound[9] | ~525 nm[7] | ~545 nm[7] | Non-ratiometric, visible light excitation |
Table 1: Comparison of fluorescent potassium indicators.
Key Performance Insights
This compound's Primary Limitation: Sodium Interference
A significant drawback of this compound is its limited selectivity for K⁺ over sodium (Na⁺), being only about 1.5 times more selective.[1][2][3][4] This is a critical factor in physiological systems where intracellular Na⁺ can be present at concentrations that interfere with accurate K⁺ measurement. The dissociation constant (Kd) of this compound for K⁺ is strongly dependent on the Na⁺ concentration, increasing from 5.1 mM in the absence of Na⁺ to 44 mM in a solution with a combined Na⁺ and K⁺ concentration of 135 mM.[1] This makes this compound best suited for intracellular applications where the K⁺/Na⁺ ratio is high (typically around 10:1).[2][3][4]
Alternatives to this compound: The IPG Series
The ION Potassium Green (IPG) indicators, formerly known as Asante Potassium Green (APG), have emerged as superior alternatives to this compound.[7] The IPG series offers several advantages:
-
Improved Selectivity: Notably, IPG-4 is reported to be approximately 100 times more selective for K⁺ over Na⁺ compared to this compound.[9]
-
Visible Light Excitation: Unlike this compound, which requires UV excitation that can be phototoxic to cells, the IPG indicators are excited by visible light, making them more suitable for live-cell imaging.[7][10]
-
Range of Affinities: The IPG family offers a range of Kd values (from 7 mM to 50 mM), allowing researchers to choose an indicator best suited for their specific application and the expected range of K⁺ concentrations.[5][6][8]
However, a key difference is that the IPG indicators are non-ratiometric, meaning that changes in fluorescence intensity are used to determine ion concentration. This can be more susceptible to artifacts from uneven dye loading or changes in cell volume compared to the ratiometric measurements possible with this compound.[2][3][4]
Experimental Protocols
Protocol 1: Intracellular K⁺ Measurement using this compound-AM
This protocol provides a general guideline for loading this compound-AM into cultured cells and measuring intracellular K⁺.
Materials:
-
This compound-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4
-
Probenecid (optional)
Procedure:
-
Cell Preparation: Culture cells on coverslips or in microplates to the desired confluence.
-
Loading Solution Preparation:
-
Prepare a stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the final loading solution, dilute the this compound-AM stock solution in HBSS to a final concentration of 5-10 µM.
-
Add the Pluronic F-127 stock solution to the loading solution (final concentration typically 0.02-0.04%) to aid in dye dispersal.[3]
-
(Optional) Add Probenecid to the loading solution to inhibit anion transporters and improve dye retention.[3]
-
-
Cell Loading:
-
Wash:
-
Remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope or place the microplate in a plate reader.
-
Excite the cells alternately at 340 nm and 380 nm, and record the emission at 505 nm.[2][3][4]
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to determine the intracellular K⁺ concentration after calibration.
-
Protocol 2: In Situ Calibration of this compound
In situ calibration is essential as the properties of fluorescent indicators can be altered by the intracellular environment.[12] This protocol uses ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
Materials:
-
This compound-loaded cells (from Protocol 1)
-
Calibration buffers with varying K⁺ concentrations (e.g., 0, 20, 40, 80, 120, 150 mM K⁺). The sum of [K⁺] and [Na⁺] should be kept constant to maintain osmolarity.
-
Nigericin (a K⁺/H⁺ exchanger)
-
Valinomycin (a K⁺ ionophore)
Procedure:
-
Prepare a series of calibration buffers with known K⁺ concentrations.
-
To a sample of this compound-loaded cells, add a calibration buffer with a specific K⁺ concentration.
-
Add a combination of nigericin (typically 5-10 µM) and valinomycin (typically 5-10 µM) to the cells.[11][13] These ionophores will permeabilize the cell membrane to K⁺, allowing the intracellular K⁺ concentration to equilibrate with the extracellular concentration.
-
Incubate for 5-10 minutes to allow for complete equilibration.
-
Measure the F340/F380 fluorescence ratio as described in Protocol 1.
-
Repeat steps 2-5 for each calibration buffer.
-
Plot the measured fluorescence ratios against the known K⁺ concentrations to generate a calibration curve.
-
The K⁺ concentration in experimental samples can then be determined by interpolating their measured fluorescence ratios on this calibration curve.
Visualizations
Caption: Workflow for intracellular K⁺ measurement using this compound.
Caption: Principle of ratiometric measurement with this compound.
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. store.genprice.com [store.genprice.com]
- 9. A fluorescent ratiometric potassium sensor based on IPG4-silica microparticles for selective detection and fluorescence imaging of potassium cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 13. The use of valinomycin, nigericin and trichlorocarbanilide in control of the protonmotive force in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
PBFI: A Fluorescent Alternative to Radiometric 86Rb+ Efflux Assays for Potassium Channel Research
For researchers, scientists, and drug development professionals investigating potassium channel function, the choice of assay is critical. This guide provides an objective comparison of the fluorescent indicator PBFI (Potassium-Binding Benzofuran Isothiocyanate) and the well-established radiometric 86Rb+ efflux assay, offering insights into their respective principles, performance, and protocols to aid in selecting the most suitable method for your research needs.
The study of potassium (K+) channels, the most diverse group of ion channels, is fundamental to understanding a vast array of physiological processes, from regulating membrane potential to hormone secretion. Dysfunctional K+ channels are implicated in numerous diseases, making them a key target for drug discovery. Consequently, robust and reliable assays to measure K+ channel activity are indispensable.
Traditionally, the radiometric 86Rb+ efflux assay has been a stalwart method. It utilizes the radioactive isotope 86Rb+ as a tracer for K+, leveraging the fact that most K+ channels are permeable to this ion. However, the logistical and safety considerations associated with radioactivity have driven the search for viable alternatives. One such alternative is the use of the fluorescent K+ indicator, this compound. This guide will dissect the capabilities and limitations of both approaches, supported by experimental data and detailed protocols.
Principle of Each Assay
This compound Assay: This method relies on the fluorescent properties of the this compound molecule. This compound is a UV-excitable dye that exhibits a spectral shift upon binding to K+. Specifically, it is a ratiometric indicator, meaning the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) changes with the intracellular K+ concentration, while the emission is monitored at around 505 nm.[1] This ratiometric nature provides a significant advantage by minimizing the impact of experimental variables such as dye loading, cell number, and photobleaching.[1]
86Rb+ Efflux Assay: This assay directly measures the movement of ions through K+ channels. Cells are first loaded with the radioactive isotope 86Rb+. After loading, the extracellular medium is replaced with a buffer lacking 86Rb+, and the rate at which 86Rb+ exits the cells (efflux) through open K+ channels is measured over time. The amount of radioactivity released into the supernatant and remaining in the cell lysate is quantified to determine the percentage of efflux, which is proportional to K+ channel activity. A non-radioactive variant of this assay has also been developed, which uses non-radioactive rubidium and detects its concentration using flame atomic absorption spectroscopy (AAS).[2]
Performance Comparison
While direct head-to-head comparative studies with quantitative performance metrics are limited in the published literature, a comparison can be synthesized from the individual characteristics and reported data for each assay.
| Feature | This compound Assay | 86Rb+ Efflux Assay (Radiometric & Non-Radiometric) |
| Principle | Intracellular K+ concentration measurement using a ratiometric fluorescent indicator. | Direct measurement of K+ surrogate (Rb+) movement through ion channels. |
| Detection Method | Fluorescence plate reader or microscope. | Scintillation counting (radiometric) or Flame Atomic Absorption Spectroscopy (non-radiometric). |
| Selectivity | Low selectivity for K+ over Na+ (approximately 1.5-fold).[1] Performance is best in high intracellular K+ and low intracellular Na+ conditions. | High; measures the flux of a K+ surrogate through potassium-selective channels. |
| Temporal Resolution | Can provide real-time kinetic data on intracellular K+ concentration changes. | Typically provides endpoint or multi-point data over a time course. |
| Throughput | Amenable to high-throughput screening (HTS) in 96- and 384-well formats. | Radiometric version has lower throughput due to handling of radioactivity. Non-radiometric AAS version is well-suited for HTS. |
| Safety | Non-radioactive, posing minimal safety hazards. | Radiometric version requires handling and disposal of radioactive materials. Non-radiometric version is safer. |
| Cost | Generally lower cost due to avoidance of radioactive materials and specialized disposal. | Radiometric version can be more expensive due to the cost of the isotope and disposal. AAS instrumentation represents an initial investment. |
| Major Limitations | Poor K+/Na+ selectivity can be a significant issue, especially for extracellular measurements or in cells with altered ion gradients.[1] | Radiometric assay has safety and disposal concerns. Both versions are indirect measures using a K+ surrogate. |
Experimental Protocols
This compound-AM Staining Protocol for Intracellular Potassium Measurement
This protocol provides a general guideline for loading adherent cells with the acetoxymethyl (AM) ester form of this compound.
Materials:
-
This compound-AM (Potassium-Binding Benzofuran Isothiocyanate, Acetoxymethyl Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye extrusion)
-
Cells cultured on black-walled, clear-bottom microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
If using, prepare a stock solution of Probenecid.
-
-
Loading Solution Preparation:
-
For each well of a 96-well plate, prepare a loading solution in physiological buffer. A typical final concentration for this compound-AM is 5-10 µM.
-
To aid in dye solubilization, first mix the required volume of this compound-AM stock with an equal volume of the Pluronic F-127 stock solution.
-
Vortex this mixture and then dilute it into the physiological buffer to the final desired concentration.
-
If using, add Probenecid to the loading solution at its optimal concentration.
-
-
Cell Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes in a CO2 incubator.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
-
Measurement:
-
Add the appropriate experimental buffer (containing agonists or antagonists) to the wells.
-
Measure fluorescence using a fluorescence plate reader or microscope.
-
Excite sequentially at approximately 340 nm and 380 nm, and collect the emission at approximately 505 nm.
-
The ratio of the fluorescence intensities (F340/F380) is used to determine the relative intracellular K+ concentration.
-
86Rb+ Efflux Assay Protocol for Potassium Channel Activity
This protocol outlines the general steps for a radiometric 86Rb+ efflux assay.
Materials:
-
86RbCl (radioactive rubidium chloride)
-
Loading Buffer (e.g., cell culture medium or a physiological salt solution)
-
Wash Buffer (a physiological salt solution without 86Rb+)
-
Stimulation Buffer (Wash Buffer containing channel activators or inhibitors)
-
Lysis Buffer (e.g., 0.1 M NaOH or 1% Triton X-100)
-
Scintillation fluid and vials
-
Cells cultured in appropriate multi-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates and grow to a confluent monolayer.
-
-
Loading with 86Rb+:
-
Remove the culture medium.
-
Add Loading Buffer containing 86RbCl (typically 1-2 µCi/mL) to each well.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator to allow for cellular uptake of 86Rb+.
-
-
Washing:
-
Carefully aspirate the radioactive loading buffer.
-
Wash the cells rapidly three to four times with pre-warmed Wash Buffer to remove extracellular 86Rb+.
-
-
Efflux Stimulation:
-
Add the Stimulation Buffer to the wells. For time-course experiments, this buffer is collected and replaced at specific time intervals. For endpoint assays, the buffer is added for a single defined period.
-
-
Sample Collection:
-
At the end of each time point or the single endpoint, collect the supernatant (which contains the effused 86Rb+) into scintillation vials.
-
-
Cell Lysis:
-
After collecting the final supernatant, add Lysis Buffer to each well to lyse the cells and release the remaining intracellular 86Rb+.
-
Transfer the lysate to separate scintillation vials.
-
-
Quantification:
-
Add scintillation fluid to all vials.
-
Measure the radioactivity (in counts per minute, CPM) of the supernatant and lysate samples using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of 86Rb+ efflux for each well using the formula: % Efflux = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] x 100
-
Visualizing Cellular Processes
To contextualize the application of these assays, it is helpful to visualize the cellular signaling pathways they are used to investigate. Inwardly rectifying potassium (Kir) channels are a key family of K+ channels involved in setting the resting membrane potential in many cell types. Their activity is tightly regulated by intracellular signaling molecules.
The diagram above illustrates a common signaling pathway for G-protein-coupled inwardly rectifying potassium (GIRK) channels, a subtype of Kir channels. Ligand binding to a G-protein-coupled receptor (GPCR) activates the heterotrimeric G-protein, causing it to dissociate into Gα-GTP and Gβγ subunits. The Gβγ subunit can then directly bind to and activate the Kir channel, leading to K+ efflux and hyperpolarization of the cell membrane.[3][4][5] The activity of the channel is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the membrane.[3][6][7] Conversely, activation of GPCRs that couple to phospholipase C (PLC) can lead to the hydrolysis of PIP2, thereby inhibiting channel activity.[4]
Both this compound and 86Rb+ efflux assays can be employed to study the modulation of Kir channels by various ligands or drugs that interact with this pathway.
Conclusion
Both this compound and 86Rb+ efflux assays are valuable tools for the study of potassium channels. The choice between them depends on the specific experimental goals, available resources, and the nature of the biological question being addressed.
The 86Rb+ efflux assay , particularly its non-radioactive variant using AAS, remains a robust and reliable method for directly measuring K+ channel activity, especially in a high-throughput screening context. Its high selectivity for K+ channels over other ion transporters is a key advantage.
The This compound assay offers a non-radioactive, and often lower-cost, alternative that can provide real-time kinetic data on intracellular K+ dynamics. However, its significant drawback is the low selectivity for K+ over Na+, which must be carefully considered and controlled for in experimental design. It is most suitable for use in conditions where intracellular K+ concentrations are high and Na+ concentrations are low.
For researchers in drug discovery, the non-radioactive 86Rb+ efflux assay often represents a "gold standard" for its directness and reliability in screening campaigns. This compound, on the other hand, can be a useful tool for more mechanistic studies of intracellular K+ homeostasis, provided its limitations are acknowledged and addressed. As with any assay, validation against a reference method, such as electrophysiology, is crucial for confirming the physiological relevance of the findings.
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 4. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 6. Phosphoinositide regulation of inward rectifier potassium (Kir) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of PBFI: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the integrity of experimental work extends to the responsible management of chemical reagents. Proper disposal of fluorescent dyes like PBFI (Potassium-binding benzofuran isophthalate) is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS). Always conduct disposal activities in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid vs. solution) and local regulations. The following procedures are based on general best practices for chemical waste management.
For Solid this compound Waste (Unused or Expired Product):
-
Collection: Carefully collect solid this compound waste in a designated, clearly labeled, and sealable container. The container must be compatible with chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound, Solid Waste." Include the date of accumulation.
-
Segregation: Do not mix solid this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area for hazardous waste. This area should be cool, dry, and away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3]
For this compound Solutions (e.g., in DMSO or aqueous buffers):
-
Collection: Collect all solutions containing this compound in a labeled, sealed, and appropriate waste solvent container.[1] Never pour this compound solutions down the drain.[4][5]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all contents, including the solvent (e.g., "Waste this compound in DMSO") and the approximate concentration of each component.
-
Segregation: Keep halogenated and non-halogenated solvent waste in separate containers if required by your institution.
-
Storage: Store the waste solvent container in a designated satellite accumulation area, following your institution's safety protocols for flammable or chemical waste.
-
Professional Disposal: The collected waste solution must be disposed of through your institution's hazardous waste management program.[1]
For Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
Collection: Place all solid waste contaminated with this compound into a designated, lined container labeled "Hazardous Waste" with the chemical name.
-
Storage: Keep the container sealed when not in use and store it in the satellite accumulation area.
-
Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.
For Empty this compound Containers:
-
Decontamination: If it is safe to do so, rinse the empty container three times with a suitable solvent (e.g., the solvent used to prepare the this compound solution).[6]
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[2][6]
-
Defacing: Obliterate or remove the original product label to prevent misuse.
-
Disposal: Dispose of the triple-rinsed and defaced container in accordance with your laboratory's procedures for empty chemical containers.
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for drain disposal, are not broadly defined and are subject to local and institutional regulations. It is crucial to consult your EHS office for specific guidance. The following table outlines the types of quantitative data you should seek from your institution's guidelines.
| Parameter | Guideline/Value | Source |
| pH Range for Neutralization | Typically between 5.5 and 9.5 before drain disposal is considered (if permissible at all).[7][8] | Institutional EHS, Local wastewater regulations |
| Concentration Limit for Sewer Disposal | Extremely low to none for fluorescent dyes. Never assume drain disposal is acceptable. | Institutional EHS, Local wastewater regulations |
| Satellite Accumulation Area (SAA) Volume Limit | Typically a maximum of 55 gallons of hazardous waste.[3] | Institutional EHS, EPA regulations |
| SAA Time Limit | Containers may remain in an SAA for up to one year if volume limits are not exceeded.[9] | Institutional EHS, EPA regulations |
This compound Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your local safety officials, you contribute to a safer laboratory environment and ensure that chemical wastes are managed in an environmentally responsible manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. esd.uga.edu [esd.uga.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling PBFI
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Potassium-binding benzofuran isophthalate (PBFI), a fluorescent probe utilized for the detection of potassium ions. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound K+ Salt indicates that the product is not classified as hazardous, standard laboratory best practices for handling chemical substances must be observed.[1] The following personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves. Since this compound-AM is often dissolved in DMSO, glove selection should be based on resistance to the solvent. Nitrile gloves provide good short-term splash protection against DMSO. | To prevent skin contact with this compound and associated solvents.[2][3][4][5] |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes of this compound solutions.[1] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | To be used if there is a risk of aerosolization of the powdered form. |
Operational Plan: Handling and Experimental Workflow
Proper handling of this compound is crucial for both safety and experimental accuracy. The following is a step-by-step guide for a typical application of this compound-AM in measuring intracellular potassium.
Experimental Protocol: Measuring Intracellular Potassium with this compound-AM
This protocol outlines the general steps for loading cells with this compound-AM and measuring fluorescence changes corresponding to intracellular potassium concentrations.
Materials:
-
This compound-AM (Potassium-binding benzofuran isophthalate, acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound-AM in anhydrous DMSO. The final concentration will depend on the specific cell type and experimental conditions.
-
A 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared to aid in the dispersion of the nonpolar this compound-AM in aqueous media.
-
-
Cell Preparation:
-
Plate cells on an appropriate vessel for fluorescence microscopy (e.g., glass-bottom dishes or microplates).
-
Allow cells to adhere and reach the desired confluency.
-
-
Loading Cells with this compound-AM:
-
Prepare a loading buffer by diluting the this compound-AM stock solution and Pluronic F-127 in HBSS or your chosen buffer. A typical final concentration for this compound-AM is in the micromolar range.[6][7]
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the this compound-AM loading buffer to the cells.
-
Incubate the cells at 37°C for a designated period (e.g., 60 minutes), protected from light.[7] The optimal loading time should be determined empirically.
-
-
Fluorescence Measurement:
Experimental workflow for intracellular potassium measurement using this compound-AM.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination.
1. Liquid Waste:
-
Dilute Aqueous Solutions: For aqueous solutions containing low concentrations of this compound, check with your institution's environmental health and safety office for guidance on drain disposal. Some guidelines permit the disposal of dilute, non-hazardous dye solutions down the drain with copious amounts of water.[10][11][12]
-
Concentrated Solutions and Organic Solvents: All stock solutions of this compound in solvents like DMSO, as well as the initial rinses of contaminated containers, must be collected as hazardous chemical waste.[13] These should be stored in a clearly labeled, sealed container for pickup by your institution's hazardous waste management.
2. Solid Waste:
-
Contaminated Labware: Gloves, pipette tips, and other disposable items contaminated with this compound should be collected in a designated solid waste container for hazardous materials.
-
Unused this compound: Unused or expired solid this compound should be disposed of as chemical waste according to your institution's guidelines.
3. Decontamination:
-
For spills, absorb the material with an inert absorbent and collect it in a sealed container for disposal as hazardous waste.
-
Clean the affected area with soap and water.
Always consult your institution's specific waste disposal procedures and the Safety Data Sheet for the most accurate and compliant disposal methods.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. biotech.gsu.edu [biotech.gsu.edu]
- 3. usascientific.com [usascientific.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound-AM staining [bio-protocol.org]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Laboratory Equipment and Scientific Research Supplies - MIDSCI [midsci.com]
- 10. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
